Exogenium purga resin
Description
Properties
Molecular Formula |
C144H232O52 |
|---|---|
Molecular Weight |
2795.3 g/mol |
IUPAC Name |
[(2R,3R,4R,5S,6S)-6-[(2R,3R,4R,5R,6S)-5-dodecanoyloxy-3-[(2S,3R,4R,5R,6R)-4-hydroxy-6-methyl-5-[(2S)-2-methylbutanoyl]oxy-3-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-methyl-6-[[(1R,3S,5R,6R,7R,8R,22R,24R,25R,26R)-7,25,26-trihydroxy-5,24-dimethyl-10-oxo-20-pentyl-2,4,9,21,23-pentaoxatricyclo[20.4.0.03,8]hexacosan-6-yl]oxy]oxan-4-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl] (11S)-11-[(2R,3R,4R,5R,6R)-3-[(2S,3R,4S,5R,6R)-5-[(2S,3R,4R,5R,6R)-3-dodecanoyloxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-[(2S)-2-methylbutanoyl]oxy-4-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-6-methyl-4-[(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxyhexadecanoate |
InChI |
InChI=1S/C144H232O52/c1-17-23-27-29-31-33-39-45-61-73-99(149)185-131-129(195-136-111(161)106(156)105(155)95(79-145)179-136)121(191-138-116(166)124(120(88(14)172-138)188-134(168)82(8)22-6)182-101(151)77-75-91-63-53-49-54-64-91)89(15)175-143(131)189-117-85(11)171-135(112(162)109(117)159)193-125-107(157)103(153)83(9)169-139(125)177-93(67-51-25-19-3)69-57-43-37-35-41-47-59-71-97(147)181-123-96(80-146)180-137(113(163)110(123)160)196-130-122(192-141-127(184-102(152)78-76-92-65-55-50-56-66-92)114(164)118(86(12)173-141)187-133(167)81(7)21-5)90(16)176-144(132(130)186-100(150)74-62-46-40-34-32-30-28-24-18-2)190-119-87(13)174-142-128(115(119)165)183-98(148)72-60-48-42-36-38-44-58-70-94(68-52-26-20-4)178-140-126(194-142)108(158)104(154)84(10)170-140/h49-50,53-56,63-66,75-78,81-90,93-96,103-132,135-146,153-166H,17-48,51-52,57-62,67-74,79-80H2,1-16H3/b77-75+,78-76+/t81-,82-,83+,84+,85+,86+,87+,88+,89+,90+,93-,94?,95+,96+,103-,104-,105-,106-,107+,108+,109-,110+,111-,112+,113-,114+,115+,116+,117-,118-,119-,120-,121+,122+,123-,124-,125+,126+,127+,128+,129+,130+,131+,132+,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-/m0/s1 |
InChI Key |
FQYZTZXSIFWAPT-LSNGAHAASA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)O[C@@H]1[C@@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H](O[C@H]([C@@H]([C@@H]2O)O)O[C@@H]3[C@@H]([C@H]([C@H](O[C@H]3O[C@@H](CCCCC)CCCCCCCCCC(=O)O[C@H]4[C@H](O[C@H]([C@H]([C@H]4O)O)O[C@@H]5[C@@H]([C@H](O[C@H]([C@@H]5OC(=O)CCCCCCCCCCC)O[C@H]6[C@H](O[C@@H]7[C@@H]([C@@H]6O)OC(=O)CCCCCCCCCC(O[C@H]8[C@H](O7)[C@@H]([C@H]([C@H](O8)C)O)O)CCCCC)C)C)O[C@H]9[C@@H]([C@@H]([C@H]([C@H](O9)C)OC(=O)[C@@H](C)CC)O)OC(=O)/C=C/C1=CC=CC=C1)CO)C)O)O)C)C)O[C@H]1[C@@H]([C@@H]([C@H]([C@H](O1)C)OC(=O)[C@@H](C)CC)OC(=O)/C=C/C1=CC=CC=C1)O)O[C@H]1[C@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1C(C(C(OC1OC2C(OC(C(C2O)O)OC3C(C(C(OC3OC(CCCCC)CCCCCCCCCC(=O)OC4C(OC(C(C4O)O)OC5C(C(OC(C5OC(=O)CCCCCCCCCCC)OC6C(OC7C(C6O)OC(=O)CCCCCCCCCC(OC8C(O7)C(C(C(O8)C)O)O)CCCCC)C)C)OC9C(C(C(C(O9)C)OC(=O)C(C)CC)O)OC(=O)C=CC1=CC=CC=C1)CO)C)O)O)C)C)OC1C(C(C(C(O1)C)OC(=O)C(C)CC)OC(=O)C=CC1=CC=CC=C1)O)OC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Composition of Exogonium purga Resin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Exogonium purga, more commonly known by its accepted botanical name Ipomoea purga, is the source of jalap resin, a substance with a long history of use in traditional medicine for its purgative effects. Modern analytical techniques have revealed that the primary bioactive constituents of this resin are a complex mixture of resin glycosides. These compounds, characterized by a hydrophilic oligosaccharide core linked to a lipophilic hydroxylated fatty acid, have garnered interest for their potential pharmacological activities, including the modulation of multidrug resistance (MDR) in cancer cells. This technical guide provides a comprehensive overview of the chemical composition of Exogonium purga resin, detailing its major components, their quantitative analysis, and the experimental protocols for their isolation and characterization. Furthermore, a proposed mechanism of action related to MDR is presented, along with the corresponding signaling pathway.
Chemical Composition of Exogonium purga Resin
The resin of Ipomoea purga constitutes approximately 9-12% of the dried tuberous root. This resin is a complex mixture, primarily composed of glycosides, with smaller amounts of other compounds such as mannitol, sugar, β-methyl-aesculetin, and phytosterin. The resin glycosides are the most significant components, responsible for the resin's characteristic biological activity.
Major Resin Glycosides
Several distinct resin glycosides have been isolated and structurally elucidated from Ipomoea purga resin. These compounds typically feature a multi-sugar core and a hydroxylated fatty acid aglycone, often with additional acylating groups. The primary identified resin glycosides include:
-
Purgic Acids: These are glycosidic acids that form the core structure of more complex resin glycosides. Key examples include Purgic Acid A and Purgic Acid B.[1]
-
Purginosides: These are partially acylated pentasaccharides. Purginoside I and II have been identified, differing in their acylating residues.[2]
-
Purgin I: This is a more complex, ester-type dimer of operculinic acid A.[2]
-
Jalapinoside II: A macrocyclic bisdesmoside resin glycoside.
Quantitative Analysis
While the total resin content in the dried roots of Ipomoea purga is reported to be between 9-12%, detailed quantitative data for the individual resin glycosides within the resin is not extensively available in the literature. The resin itself can be fractionated into an ether-soluble portion (approximately 10%) and an ether-insoluble portion. The complexity of the resin mixture and the focus of most studies on structural elucidation rather than quantitative profiling contribute to this data gap. The development of validated HPLC or other quantitative methods would be a valuable area for future research to ensure the standardization and quality control of jalap resin and its derivatives.
Table 1: Major Chemical Constituents of Exogonium purga Resin
| Compound Class | Specific Compound | General Structure | Reference |
| Resin Glycosides | Purgic Acid A | Hexasaccharide of convolvulinic acid | [1] |
| Purgic Acid B | Hexasaccharide of jalapinolic acid | [1] | |
| Purginoside I & II | Partially acylated branched pentasaccharides of operculinic acid A | [2][3] | |
| Purgin I | Ester-type dimer of operculinic acid A | [2][3] | |
| Jalapinoside II | Macrocyclic bisdesmoside resin glycoside | ||
| Other Constituents | Mannitol | Sugar alcohol | [4] |
| β-methyl-aesculetin | Coumarin | [4] | |
| Phytosterin | Plant sterol | [4] | |
| Ipurganol | Diterpene | [4] |
Experimental Protocols
The isolation and structural elucidation of the resin glycosides from Exogonium purga rely on a combination of chromatographic and spectroscopic techniques.
Extraction of the Resin
A general procedure for the extraction of the resin from the dried and powdered tuberous roots of Ipomoea purga involves the following steps:
-
Maceration: The powdered plant material is macerated with a suitable organic solvent, typically methanol or a chloroform-methanol mixture, at room temperature for an extended period (e.g., 24-48 hours).
-
Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude resinous extract.
Isolation and Purification of Resin Glycosides
The complex mixture of resin glycosides is separated and purified using chromatographic techniques:
-
Column Chromatography: The crude resin is often first subjected to open column chromatography on silica gel or a polymeric adsorbent like Diaion HP-20, eluting with a gradient of solvents (e.g., chloroform-methanol or acetone-water) to achieve initial fractionation.
-
High-Performance Liquid Chromatography (HPLC): Final purification of individual glycosides is typically achieved using preparative or semi-preparative HPLC. A reversed-phase C18 column is commonly employed with a mobile phase gradient of acetonitrile and water. Recycling HPLC has been shown to be particularly effective for separating these structurally similar compounds.[2]
Structure Elucidation
The chemical structures of the isolated resin glycosides are determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight and fragmentation patterns of the glycosides, providing information about the sugar sequence and acylating groups.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are essential for complete structure elucidation.
-
¹H and ¹³C NMR: Provide information on the proton and carbon environments within the molecule.
-
COSY (Correlation Spectroscopy): Establishes proton-proton correlations within the same spin system, aiding in the identification of sugar residues.
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for determining the linkages between sugar units and the positions of acylation.[3]
-
Biological Activity and Signaling Pathways
Recent studies have highlighted the potential of resin glycosides from Ipomoea purga as modulators of multidrug resistance (MDR) in cancer cells. MDR is a significant challenge in chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or ABCB1), which actively efflux chemotherapeutic drugs from cancer cells.
Proposed Mechanism of Action: Inhibition of P-glycoprotein
The resin glycosides from Ipomoea purga are thought to reverse MDR by inhibiting the function of P-glycoprotein. This inhibition can occur through several potential mechanisms:
-
Competitive Inhibition: The resin glycosides may act as competitive inhibitors, binding to the same drug-binding sites on P-glycoprotein as chemotherapeutic agents.
-
Non-competitive/Allosteric Inhibition: They may bind to an allosteric site on the transporter, inducing a conformational change that reduces its efflux activity.
-
Interference with ATP Hydrolysis: The glycosides could interfere with the ATP hydrolysis that powers the transport function of P-glycoprotein.
The diagram below illustrates the proposed workflow for identifying P-glycoprotein inhibitors from Exogonium purga resin and a simplified model of P-glycoprotein inhibition.
References
- 1. Profiling of the resin glycoside content of Mexican jalap roots with purgative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resin glycosides from the herbal drug jalap (Ipomoea purga) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Resin glycosides. XV. Simonins I-V, ether-soluble resin glycosides (jalapins) from the roots of Ipomoea batatas (cv. Simon) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Bioactive Compounds in Ipomoea purga Resin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the bioactive compounds found in the resin of Ipomoea purga, commonly known as jalap. Intended for researchers, scientists, and drug development professionals, this document delves into the chemical composition, known biological activities, and experimental methodologies related to these compounds.
Introduction
Ipomoea purga, a member of the Convolvulaceae family, has a long history of use in traditional medicine, primarily for its purgative properties.[1] The resin extracted from its roots is a rich source of complex glycolipids known as resin glycosides. These compounds are characterized by a core oligosaccharide linked to a hydroxy fatty acid, which may be further acylated with various organic acids.[2][3][4] Recent research has highlighted the potential of these resin glycosides beyond their traditional use, particularly in the areas of cancer chemotherapy and infectious disease. This guide summarizes the current state of knowledge on the bioactive constituents of Ipomoea purga resin, with a focus on their chemical structures, biological activities, and the experimental approaches used for their investigation.
Chemical Composition of Ipomoea purga Resin
The primary bioactive constituents of Ipomoea purga resin are a class of compounds known as resin glycosides. These can accumulate to represent up to 20% of the root's dry weight.[1] The main resin glycosides identified to date include purgic acids, purginosides, and purgins.
Purgic Acids
Purgic acids are hexasaccharides of convolvulinic and jalapinolic acids.[5]
Purginosides and Purgins
Purginosides are partially acylated branched pentasaccharides, while purgins are ester-type dimers of these glycosides.[6]
Table 1: Major Bioactive Compounds Identified in Ipomoea purga Resin
| Compound Class | Specific Compound | Molecular Formula | Key Structural Features | Reference |
| Purgic Acids | Purgic Acid A | - | Hexasaccharide of convolvulinic acid | [5] |
| Purgic Acid B | - | Hexasaccharide of jalapinolic acid | [5] | |
| Purginosides | Purginoside I | C69H112O30 | Partially acylated branched pentasaccharide | [6] |
| Purginoside II | C70H114O30 | Partially acylated branched pentasaccharide | [6] | |
| Purgins | Purgin I | - | Ester-type dimer of operculinic acid A | [6] |
Biological Activities
The resin glycosides from Ipomoea purga have demonstrated a range of biological activities, with the most notable being their ability to reverse multidrug resistance (MDR) in cancer cells.
Table 2: Reported Biological Activities of Ipomoea purga Resin Glycosides
| Compound/Extract | Biological Activity | Cell Line/Model | Key Findings | Reference |
| Ipomoea purga resin | Purgative | Traditional use | Well-established traditional use | [1] |
| Resin Glycosides | Multidrug Resistance (MDR) Reversal | - | Potentiate the effect of anticancer drugs in resistant cells | |
| Ipomoea species extracts | Anticancer | A-549 (lung), MDA-MB-231 (breast) | Extracts from related Ipomoea species show cytotoxic effects and induce apoptosis. | [7][8] |
Experimental Protocols
This section details the general methodologies for the extraction, isolation, and biological evaluation of bioactive compounds from Ipomoea purga resin.
Extraction and Isolation of Resin Glycosides
A general workflow for the isolation and characterization of resin glycosides is depicted below. This typically involves solvent extraction followed by various chromatographic techniques.
Figure 1: General workflow for the extraction and characterization of bioactive compounds.
Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the isolated compounds for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[11]
Multidrug Resistance (MDR) Reversal Assay (Rhodamine 123 Efflux Assay)
This assay measures the ability of a compound to inhibit the function of efflux pumps, such as P-glycoprotein (P-gp), which are responsible for MDR. Rhodamine 123, a fluorescent substrate of P-gp, is used to assess the pump's activity.[12]
Protocol:
-
Cell Culture: Use a cancer cell line that overexpresses P-gp (e.g., a drug-resistant line).
-
Compound Incubation: Pre-incubate the cells with the test compounds.
-
Rhodamine 123 Loading: Add Rhodamine 123 to the cells and incubate to allow for its uptake.
-
Efflux Period: Wash the cells and incubate them in a compound-free medium to allow for the efflux of Rhodamine 123.
-
Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using flow cytometry or a fluorescence microplate reader. A higher fluorescence intensity in treated cells compared to untreated controls indicates inhibition of the efflux pump.[13][14][15]
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms and signaling pathways through which the resin glycosides from Ipomoea purga exert their biological effects are not yet fully elucidated. However, based on their activity as MDR reversal agents, a likely mechanism involves the inhibition of ATP-binding cassette (ABC) transporters, such as P-glycoprotein.
Figure 2: Hypothetical mechanism of MDR reversal by Ipomoea purga resin glycosides.
Further research is needed to investigate the specific interactions of these compounds with cellular targets and to explore their impact on other signaling pathways that may be relevant to their anticancer and other potential therapeutic effects. The study of purinergic signaling, which is involved in cancer cell proliferation and metastasis, could be a promising avenue for future research into the mechanisms of action of these compounds.[16][17][18][19][20]
Conclusion and Future Directions
The resin of Ipomoea purga is a valuable source of bioactive resin glycosides with demonstrated potential, particularly as MDR reversal agents. This guide has summarized the key chemical and biological information currently available. However, significant research gaps remain. Future studies should focus on:
-
Quantitative analysis: Determining the precise concentrations of individual resin glycosides in the resin.
-
Mechanism of action: Elucidating the specific molecular targets and signaling pathways affected by these compounds.
-
In vivo studies: Evaluating the efficacy and safety of these compounds in animal models.
A deeper understanding of the bioactive compounds in Ipomoea purga resin will be crucial for unlocking their full therapeutic potential.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Resin Glycosides from Convolvulaceae Family: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Resin glycosides from Convolvulaceae plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiling of the resin glycoside content of Mexican jalap roots with purgative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resin glycosides from the herbal drug jalap (Ipomoea purga) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Activity of Ipomoea purpurea Leaves Extracts in Monolayer and Three-Dimensional Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. MTT (Assay protocol [protocols.io]
- 12. [Use of rhodamine 123 for the detection of multidrug resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. apexbt.com [apexbt.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. Purinergic signaling: Diverse effects and therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Purinergic signaling: Diverse effects and therapeutic potential in cancer [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Pharmacological Properties of Exogonium purga Extracts: A Technical Guide for Researchers
Abstract
Exogonium purga, also known by its current botanical name Ipomoea purga, has a long history in traditional medicine, particularly for its potent purgative effects. The root of this plant, commonly known as jalap, contains a complex mixture of resin glycosides that are responsible for its significant pharmacological activities. This technical guide provides an in-depth overview of the known pharmacological properties of Exogonium purga extracts, with a focus on its purgative, anti-inflammatory, and hepatoprotective potential. Detailed experimental protocols for the extraction, isolation, and evaluation of its bioactive compounds are presented, along with a summary of the available quantitative data. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanisms of action and potential applications in drug discovery and development.
Introduction
Exogonium purga (Hayne) Benth., a member of the Convolvulaceae family, is a perennial vine native to Mexico.[1] The plant's tuberous root, jalap, has been used for centuries in traditional medicine as a powerful cathartic.[2][3] The primary active constituents responsible for this action are a group of resin glycosides, often classified into two main types based on their ether solubility: jalapin (soluble) and convolvulin (insoluble).[4][5] Modern phytochemical research has led to the isolation and characterization of several specific resin glycosides from Ipomoea purga, including purgic acids A, B, C, and D, purginosides I and II, and jalapinoside II.[2][6][7]
Beyond its well-documented laxative effects, emerging research and traditional use suggest that Exogonium purga extracts possess other valuable pharmacological properties, including anti-inflammatory and hepatoprotective activities.[6] This guide aims to consolidate the current scientific knowledge on Exogonium purga, providing researchers and drug development professionals with a detailed resource on its active compounds, mechanisms of action, and the experimental methodologies used to investigate its therapeutic potential.
Key Pharmacological Properties
Purgative and Laxative Effects
The most prominent pharmacological effect of Exogonium purga extract is its strong purgative action. This is attributed to the resin glycosides which act as stimulant laxatives.
Mechanism of Action: The resin glycosides are believed to exert their laxative effects by stimulating intestinal peristalsis and promoting the secretion of water and electrolytes into the intestinal lumen.[2] This increases the volume and water content of the stool, facilitating its passage. The mechanism may involve local irritation of the intestinal mucosa, leading to the release of endogenous prostaglandins which in turn stimulate secretion and motility.[8] Furthermore, some stimulant laxatives have been shown to reduce the expression of aquaporin-3 (AQP3) in colonic epithelial cells, thereby inhibiting water reabsorption.[9]
Anti-inflammatory Activity
Traditional use and modern research on related Ipomoea species indicate that Exogonium purga possesses significant anti-inflammatory properties.
Mechanism of Action: The anti-inflammatory effects are likely mediated through the inhibition of key enzymes and mediators in the inflammatory cascade. Studies on extracts from other Ipomoea species have demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[5][10] This is significant as these cytokines are potent activators of downstream inflammatory pathways, including the activation of the transcription factor NF-κB. The extracts have also been shown to inhibit the expression and activity of cyclooxygenase-2 (COX-2), a key enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[10][11]
Hepatoprotective Potential
In traditional Ayurvedic medicine, Exogonium purga is used in formulations to protect the liver and flush biliary toxins.[6] While direct experimental evidence for Exogonium purga is limited, studies on other Ipomoea species have demonstrated hepatoprotective effects against chemically-induced liver damage.
Mechanism of Action: The hepatoprotective activity is likely linked to the antioxidant properties of the plant's constituents. Liver damage induced by toxins like carbon tetrachloride (CCl4) is often mediated by the generation of reactive oxygen species (ROS), leading to lipid peroxidation and hepatocellular damage.[12] The extracts may protect liver cells by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the pharmacological effects of extracts from Ipomoea species. It is important to note that much of this data is from species related to Exogonium purga, as specific quantitative studies on the latter are limited in the available literature.
Table 1: In Vivo Anti-inflammatory Activity of Ipomoea Species Extracts
| Species | Animal Model | Induction Agent | Extract Dose | % Inhibition of Paw Edema | Reference |
| Ipomoea obscura | Mice | Carrageenan | 10 mg/kg (i.p.) | 55.6% | [10] |
| Ipomoea obscura | Mice | Dextran | 10 mg/kg (i.p.) | 42.0% | [10] |
| Ipomoea obscura | Mice | Formalin | 10 mg/kg (i.p.) | 65.0% | [10] |
| Ipomoea stolonifera | Rats | Carrageenan | 400 mg/kg (p.o.) | 70.1% (at 1 hr) | [5] |
Table 2: In Vivo Hepatoprotective Activity of Ipomoea aquatica Extract against CCl4-Induced Toxicity in Rats
| Parameter | Control (CCl4 only) | I. aquatica Extract (Dose TBD) + CCl4 | Silymarin + CCl4 | Reference |
| SGPT (U/L) | Significantly Elevated | Significantly Decreased | Significantly Decreased | [6] |
| SGOT (U/L) | Significantly Elevated | Significantly Decreased | Significantly Decreased | [6] |
| ALP (U/L) | Significantly Elevated | Significantly Decreased | Significantly Decreased | [6] |
| Total Bilirubin (mg/dL) | Significantly Elevated | Significantly Decreased | Significantly Decreased | [6] |
| Total Protein (g/dL) | Significantly Decreased | Significantly Increased | Significantly Increased | [6] |
| (Note: SGPT - Serum Glutamic Pyruvic Transaminase, SGOT - Serum Glutamic Oxaloacetic Transaminase, ALP - Alkaline Phosphatase. Specific numerical values were not provided in the abstract, but the significant changes were noted.) |
Experimental Protocols
Extraction and Isolation of Resin Glycosides
This protocol describes a general method for the extraction and separation of jalapin and convolvulin fractions from Exogonium purga roots.
-
Extraction: Dried and powdered roots of Exogonium purga are subjected to exhaustive extraction with methanol (MeOH) at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanol extract.
-
Solvent Partitioning: The crude MeOH extract is suspended in water and partitioned successively with diethyl ether and then n-butanol.
-
Fractionation:
-
Purification: The jalapin and convolvulin fractions are further purified using column chromatography techniques. Common stationary phases include MCI gel and Sephadex LH-20.[4] Final purification of individual resin glycosides is typically achieved using preparative-scale High-Performance Liquid Chromatography (HPLC), often with recycling capabilities to improve resolution.[2][7]
-
Structural Elucidation: The structures of the isolated pure compounds are determined using spectroscopic methods, primarily high-field Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).[6][7]
Extraction and isolation workflow for resin glycosides.
In Vivo Laxative Activity Assay (Loperamide-Induced Constipation Model)
This protocol is designed to evaluate the laxative effect of Exogonium purga extract in mice.
-
Animals: Male Swiss albino mice are used. They are fasted for 12-18 hours before the experiment but allowed free access to water.
-
Induction of Constipation: Constipation is induced by oral administration of loperamide (e.g., 5 mg/kg). The control group receives the vehicle only.
-
Treatment: One hour after loperamide administration, the animals are divided into groups. The test group receives the Exogonium purga extract orally at various doses. A positive control group receives a standard laxative like bisacodyl or sodium picosulfate.[8][13]
-
Observation: The mice are placed in individual cages with a pre-weighed filter paper at the bottom. The following parameters are measured over a period of 8-12 hours:
-
Number of feces: Total number of fecal pellets is counted.
-
Fecal water content: The collected feces are weighed (wet weight), then dried in an oven at 60°C for 24 hours and weighed again (dry weight). The percentage of water content is calculated.[13]
-
-
Statistical Analysis: The results are expressed as mean ± SEM, and statistical significance is determined using appropriate tests like one-way ANOVA followed by a post-hoc test.
In Vitro COX-2 Inhibition Assay
This assay determines the direct inhibitory effect of the extract on the COX-2 enzyme.
-
Materials: A commercial COX-2 inhibitor screening assay kit (e.g., based on Enzyme Immunoassay - EIA) is typically used. The kit contains the COX-2 enzyme, arachidonic acid (substrate), and other necessary reagents.
-
Procedure:
-
The Exogonium purga extract is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
The reaction is set up according to the manufacturer's protocol. Typically, this involves incubating the COX-2 enzyme with the test extract at various concentrations for a short period.
-
The enzymatic reaction is initiated by adding arachidonic acid.
-
The reaction is allowed to proceed for a specific time and then stopped.
-
The amount of prostaglandin E2 (PGE2) produced is quantified using an EIA.[8][9]
-
-
Calculation: The percentage of COX-2 inhibition is calculated by comparing the PGE2 production in the presence of the extract to that of the vehicle control. The IC50 value (the concentration of the extract that causes 50% inhibition) can be determined by plotting a dose-response curve.
In Vivo Hepatoprotective Activity Assay (CCl4-Induced Hepatotoxicity Model)
This protocol assesses the ability of the extract to protect the liver from toxic injury in rats.[12][14]
-
Animals: Male Wistar albino rats are used.
-
Treatment Protocol:
-
Animals are divided into several groups: a normal control group, a toxin control group (CCl4 only), a positive control group (e.g., silymarin + CCl4), and test groups (Exogonium purga extract at different doses + CCl4).
-
The test and positive control groups are pre-treated with the respective substances orally for a period of 7-14 days.
-
-
Induction of Hepatotoxicity: On the last day of treatment, hepatotoxicity is induced in all groups except the normal control by intraperitoneal (i.p.) injection of CCl4 (e.g., 1 ml/kg) diluted in a vehicle like olive oil.
-
Sample Collection: 24 hours after CCl4 administration, blood is collected for biochemical analysis, and the animals are euthanized. The livers are excised for histopathological examination.
-
Biochemical Analysis: Serum levels of key liver function markers are measured:
-
Serum Glutamic Pyruvic Transaminase (SGPT/ALT)
-
Serum Glutamic Oxaloacetic Transaminase (SGOT/AST)
-
Alkaline Phosphatase (ALP)
-
Total Bilirubin
-
-
Histopathological Examination: The liver tissues are fixed in 10% formalin, processed, and stained with hematoxylin and eosin. The slides are examined microscopically for signs of hepatocellular necrosis, inflammation, and fatty changes.
Signaling Pathways
Anti-inflammatory Signaling Pathway
The anti-inflammatory activity of Exogonium purga extract is believed to involve the inhibition of the NF-κB and COX-2 signaling pathways. Inflammatory stimuli, such as Lipopolysaccharide (LPS) from bacteria, activate signaling cascades that lead to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, IL-6, and the COX-2 enzyme. Ipomoea extracts can interfere with this pathway by inhibiting the production of upstream cytokines like TNF-α and by directly inhibiting the activity of the COX-2 enzyme, thereby reducing the synthesis of inflammatory prostaglandins.
Inhibition of the pro-inflammatory signaling cascade.
Conclusion
Exogonium purga is a medicinally important plant with potent, well-established purgative properties mediated by its rich content of resin glycosides. This technical guide has detailed the chemical nature of these active compounds and the experimental procedures for their study. Furthermore, compelling evidence from related species suggests significant anti-inflammatory and hepatoprotective activities, primarily linked to the modulation of inflammatory cytokines, the COX-2 pathway, and antioxidant mechanisms. The provided protocols and data serve as a valuable resource for researchers aiming to further investigate the pharmacological profile of Exogonium purga extracts and their constituent compounds. Future research should focus on obtaining more specific quantitative data (e.g., IC50, ED50 values) for the purified compounds from Exogonium purga and on conducting in-depth in vivo studies to confirm its hepatoprotective effects and elucidate the precise molecular mechanisms underlying its diverse pharmacological actions. Such efforts will be crucial for validating its traditional uses and exploring its potential in the development of novel therapeutic agents.
References
- 1. Mechanism of action of galanin on myenteric neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ipomotaosides A-D, resin glycosides from the aerial parts of Ipomoea batatas and their inhibitory activity against COX-1 and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resin Glycosides from Convolvulaceae Family: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Activity of N-Butanol Extract from Ipomoea stolonifera In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. seejph.com [seejph.com]
- 7. Profiling of the resin glycoside content of Mexican jalap roots with purgative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Laxative activities of Mareya micrantha (Benth.) Müll. Arg. (Euphorbiaceae) leaf aqueous extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Action Mode of Gut Motility, Fluid and Electrolyte Transport in Chronic Constipation [frontiersin.org]
- 10. Evaluation of the anti-inflammatory and anti-tumor effect of Ipomoea obscura (L) and its mode of action through the inhibition of proinflammatory cytokines, nitric oxide and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-angiogenic activity of Ipomoea obscura extract and Ipobscurine-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potent hepatoprotective effect in CCl4-induced hepatic injury in mice of phloroacetophenone from Myrcia multiflora - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biological Activity Laxative | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Botanical Origin and Taxonomy of Exogenium purga (Ipomoea purga)
Introduction
This technical guide provides a comprehensive overview of the botanical origin, taxonomy, and phytochemical profile of Exogenium purga, a plant of significant medicinal interest. The currently accepted scientific name for this species is Ipomoea purga (Wender.) Hayne. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its classification, chemical constituents, and relevant experimental methodologies.
Botanical Origin and Taxonomy
Ipomoea purga is a perennial climbing vine native to the wet tropical biome of Mexico, specifically in the regions of Veracruz, Hidalgo, and Puebla.[1] It belongs to the Convolvulaceae family, commonly known as the morning glory family. Historically, it has been referred to by several synonyms, with Exogenium purga being a notable example.
Taxonomic Classification
The formal taxonomic hierarchy of Ipomoea purga is outlined below. This classification is based on the currently accepted botanical nomenclature.[1][2]
Caption: Taxonomic hierarchy of Ipomoea purga.
Synonyms
Over the years, Ipomoea purga has been known by various scientific names. Understanding these synonyms is crucial for a comprehensive literature review.
| Synonym | Author |
| Exogenium purga | (Wender.) Benth. |
| Convolvulus purga | Wender. |
| Ipomoea jalapa | Nutt. (nom. illeg.) |
| Ipomoea schiedeana | Zucc. |
| Convolvulus officinalis | Pelletan |
Phytochemical Composition
The primary bioactive compounds in Ipomoea purga are resin glycosides, which are complex glycolipids.[3] These compounds are responsible for the plant's well-known purgative properties. The resinous mixture obtained from the roots is often referred to as "Jalap resin."
Major Resin Glycosides
Several specific resin glycosides have been isolated and characterized from Ipomoea purga. These include:
-
Purgie Acids: Purgic acids A and B are hexasaccharides of convolvulinic and jalapinolic acids, respectively.
-
Purginosides: Purginosides I and II are partially acylated branched pentasaccharides.
-
Convolvulin: A complex mixture of acylated glycosidic acids.
| Phytochemical Class | Presence in Ipomoea genus |
| Alkaloids | + |
| Flavonoids | + |
| Tannins | + |
| Saponins | + |
| Steroids | + |
| Terpenoids | + |
| Cardiac Glycosides | + |
| Phenols | + |
| Note: '+' indicates the presence of the phytochemical class within the genus. Specific quantitative data for Ipomoea purga is limited. |
Pharmacological Activity
The primary pharmacological effect attributed to Ipomoea purga is its potent purgative action, mediated by the resin glycosides. While specific quantitative pharmacological data for Ipomoea purga extracts are scarce, studies on related Ipomoea species have demonstrated various biological activities, including antioxidant and anti-inflammatory effects. The table below summarizes representative antioxidant activity data from a related species, Ipomoea purpurea, to provide context.
| Extract Type (Ipomoea purpurea) | Antioxidant Assay | IC50 Value (µg/mL) |
| Ethanolic Leaf Extract | DPPH | 42.30 ± 2.35 |
| Aqueous Leaf Extract | DPPH | 54.11 ± 3.62 |
| Chloroform Leaf Extract | DPPH | 85.71 ± 4.83 |
| Ascorbic Acid (Standard) | DPPH | 8.07 ± 0.30 |
| Data from a study on a related species, Ipomoea purpurea, is presented for illustrative purposes due to the lack of specific data for Ipomoea purga. |
Experimental Protocols
This section outlines a general methodology for the extraction and analysis of resin glycosides from Ipomoea purga roots, based on protocols described in the scientific literature.
General Workflow for Phytochemical Analysis
The following diagram illustrates a typical workflow for the extraction, isolation, and characterization of bioactive compounds from Ipomoea purga.
References
An In-depth Technical Guide to the Resin Glycosides of Ipomoea purga
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the resin glycosides identified in Ipomoea purga, the officinal jalap root. This document details the chemical structures, quantitative data, experimental protocols for isolation and characterization, and the current understanding of the biological activities of these complex natural products.
Introduction to Resin Glycosides of Ipomoea purga
Ipomoea purga (Wender.) Hayne, a member of the Convolvulaceae family, is renowned for its potent purgative properties, which are attributed to a complex mixture of resin glycosides. These amphipathic molecules are characterized by a core oligosaccharide, a hydroxylated fatty acid (aglycone) that often forms a macrolactone ring, and various acylating residues attached to the sugar moieties. The total resin glycoside content in the dried roots of Ipomoea purga, commercially known as jalap, ranges from 9-12%.[1]
The primary resin glycosides identified in Ipomoea purga can be categorized into two main groups based on their core structures: the purgic acids and the purginosides, which are ester-type dimers. This guide will focus on the detailed chemical and biological profiles of these compounds.
Identified Resin Glycosides: Structures and Quantitative Data
Detailed spectroscopic analysis, primarily through High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), has led to the isolation and characterization of several key resin glycosides from Ipomoea purga.
Purgic Acids
Purgic acids are glycosidic acids obtained after the saponification of the crude resin glycoside mixture. Two major purgic acids have been identified in Ipomoea purga.[2]
-
Purgic Acid A: The aglycone is (11S)-hydroxytetradecanoic acid.
-
Purgic Acid B: The aglycone is (11S)-hydroxyhexadecanoic acid.[2]
Both purgic acids share the same hexasaccharide core attached to the hydroxyl group of the fatty acid.[2]
Table 1: Summary of Purgic Acids from Ipomoea purga
| Compound | Aglycone | Oligosaccharide Core | Reference |
| Purgic Acid A | (11S)-hydroxytetradecanoic acid | Hexasaccharide | [2] |
| Purgic Acid B | (11S)-hydroxyhexadecanoic acid | Hexasaccharide | [2] |
Detailed NMR data for Purgic Acids A and B are pending full analysis of the primary literature.
Purginosides and Purgin I
More complex, intact resin glycosides have been isolated from the aerial parts and roots of Ipomoea purga. These include the purginosides, which are monomeric, and purgins, which are dimeric ester-type resin glycosides.
-
Purginoside I and II: These are partially acylated, branched pentasaccharides. Their structures differ in one of the acylating residues.[3]
-
Purgin I: This is an ester-type dimer of operculinic acid A, acylated with n-dodecanoic, (+)-(2S)-2-methylbutanoic, and trans-cinnamic acids.[3][4]
Table 2: 1H NMR Spectroscopic Data for Purginoside I (500 MHz, CDCl3)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Aglycone | |||
| 11 | 3.65 | m | |
| Rha' | |||
| 1 | 4.75 | d | 1.5 |
| Glc' | |||
| 1 | 4.85 | d | 7.8 |
| Rha'' | |||
| 1 | 5.95 | br s | |
| Fuc | |||
| 1 | 5.20 | d | 7.8 |
| Rha''' | |||
| 1 | 6.28 | br s |
(Data extracted from Castañeda-Gómez & Pereda-Miranda, 2011)
Table 3: 13C NMR Spectroscopic Data for Purginoside I (125 MHz, CDCl3)
| Position | δC (ppm) |
| Aglycone | |
| 1 | 173.8 |
| 11 | 78.5 |
| Rha' | |
| 1 | 101.5 |
| Glc' | |
| 1 | 104.5 |
| Rha'' | |
| 1 | 98.5 |
| Fuc | |
| 1 | 102.0 |
| Rha''' | |
| 1 | 100.8 |
(Data extracted from Castañeda-Gómez & Pereda-Miranda, 2011)
Note: The tables above present a selection of key NMR shifts. For complete assignments, refer to the primary literature.
Experimental Protocols
The isolation and structural elucidation of resin glycosides from Ipomoea purga involve a multi-step process. The following is a generalized workflow based on published methodologies.
General Experimental Workflow
Caption: General workflow for the isolation and characterization of resin glycosides.
Detailed Methodologies
Plant Material and Extraction: Dried and powdered roots of Ipomoea purga are subjected to exhaustive maceration with organic solvents such as methanol or a chloroform-methanol mixture. The resulting extract is then concentrated under reduced pressure to yield the crude resin glycoside mixture.
Saponification for Glycosidic Acid Analysis: A portion of the crude extract is saponified by refluxing with a solution of potassium hydroxide in methanol. This process cleaves the ester linkages, releasing the glycosidic acids (e.g., purgic acids) and the acylating organic acids. The glycosidic acids are then purified, typically by semi-preparative High-Performance Liquid Chromatography (HPLC).[2]
Isolation of Intact Resin Glycosides: For the isolation of intact resin glycosides like purginosides and purgin I, the crude extract is subjected to advanced chromatographic techniques. Preparative-scale recycling HPLC has proven effective in separating these complex, closely related compounds.[3]
Structure Elucidation: The structures of the purified compounds are determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (1H, 13C) and 2D (COSY, HSQC, HMBC, TOCSY) NMR experiments are employed to establish the sequence and linkage of the sugar units, identify the aglycone and acylating residues, and determine their points of attachment.
Biological Activity and Signaling Pathways
The primary pharmacological effect associated with the resin glycosides of Ipomoea purga is their purgative or laxative action.[5] While the precise mechanism of action for the specific compounds from I. purga is still under investigation, research on resin glycosides from other members of the Convolvulaceae family provides a likely model.
Proposed Mechanism of Purgative Action
The laxative effect of resin glycosides is thought to be mediated by an increase in intestinal fluid content and stimulation of peristalsis. A plausible signaling pathway involves the downregulation of aquaporin 3 (AQP3), a water channel protein in the colon.
Caption: Proposed signaling pathway for the laxative effect of resin glycosides.
This proposed pathway suggests that resin glycosides activate the NF-κB signaling pathway in the colon. This, in turn, leads to increased expression of cyclooxygenase-2 (COX-2) and subsequent secretion of prostaglandin E2 (PGE2). Elevated levels of PGE2 then downregulate the expression of AQP3, inhibiting the reabsorption of water from the intestine and resulting in a laxative effect.
Conclusion and Future Directions
The resin glycosides of Ipomoea purga represent a structurally diverse and biologically significant class of natural products. The elucidation of the structures of purgic acids, purginosides, and purgins has provided a foundation for understanding their chemical properties. While the purgative effect is well-known, further research is needed to fully delineate the specific molecular mechanisms of action for each of these compounds. The proposed signaling pathway involving AQP3 provides a strong framework for future investigations. A deeper understanding of the structure-activity relationships of these complex molecules may open avenues for the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Profiling of the resin glycoside content of Mexican jalap roots with purgative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Resin glycosides from Convolvulaceae plants - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physical and Chemical Characteristics of Jalap Resin
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the physical and chemical properties of jalap resin, a complex natural product derived from the tuberous roots of Ipomoea purga. The information presented herein is intended to serve as a technical resource, offering detailed data, experimental methodologies, and visual representations of key processes and mechanisms.
Physical Characteristics
Jalap resin is a complex amorphous product obtained from the dried tuberous roots of Ipomoea purga Hayne, a member of the Convolvulaceae family.[1] Its physical properties are critical for its identification, handling, and formulation in pharmaceutical contexts.
-
Appearance: It typically presents as yellowish-brown to brown masses, fragments, or a yellowish-gray to yellowish-brown powder.[2][3] The masses break with a glossy, resinous fracture and are often translucent at the edges.[2]
-
Odor and Taste: The resin has a slight, peculiar, and smoky odor, which is a result of the traditional drying process of the roots over woodfire.[1][2] Its taste is initially sweet and starchy, later becoming acrid and somewhat irritating.[1][2]
-
Thermal Properties: When heated, resins generally soften before melting.[4]
-
Solubility: Jalap resin is insoluble in water, benzene, carbon disulfide, and fixed or volatile oils.[2][3][4] It is, however, freely soluble in alcohol.[2][3][4]
Chemical Composition and Characteristics
Jalap resin is a complex mixture, primarily composed of glycosidal resins, which are responsible for its potent cathartic effects.[1][4] The resin content in the dried jalap root typically ranges from 8% to 12%.[1]
The resin can be fractionated based on its solubility in ether:
-
Ether-Insoluble Fraction (Convolvulin): This constitutes the majority of the resin (approximately 90%).[1][2] Convolvulin is a complex mixture of glycosides.[1]
-
Ether-Soluble Fraction (Jalapin/Julapin): This fraction makes up about 10% of the total resin.[1][2]
The core chemical constituents of the resin include:
-
Glycosidal Resins (Glycoresins): These are the primary active components. They are complex molecules that, upon hydrolysis, yield resin acids and various sugars.[4] The main glycosides include purgic acids A and B, which are hexasaccharides of convolvulinic and jalapinolic acids, respectively.[5]
-
Resin Acids: Key hydroxy fatty acids that form the aglycone core of the glycosides include (11S)-hydroxyhexadecanoic acid (jalapinolic acid) and (11S)-hydroxytetradecanoic acid (convolvulinic acid).[5]
-
Sugars: Hydrolysis of the resin glycosides yields monosaccharides such as D-glucose, L-rhamnose, D-fucose, and D-quinovose.[5][6]
-
Other Constituents: The crude drug also contains volatile oil (8-12%), starch, gum, sugar, β-methyl-aesculetin, phytosterin, ipurganol, and fatty acids like palmitic and stearic acids.[1][4]
Data Summary
The following tables summarize the key physical and chemical characteristics of jalap resin for easy reference and comparison.
Table 1: Physical Properties of Jalap Resin
| Property | Description | Citations |
| Form | Amorphous masses, fragments, or powder. | [3][4] |
| Color | Yellowish-brown, brown, or yellowish-gray. | [2][4] |
| Odor | Slight, peculiar, smoky. | [1][2] |
| Taste | Initially sweet and starchy, then acrid. | [1][2] |
| Fracture | Resinous, glossy. | [2] |
| Solubility | ||
| In Water | Insoluble. | [3][4] |
| In Alcohol | Soluble / Freely soluble. | [2][3][4] |
| In Ether | Partially soluble (~10%). | [1][2] |
| In Other Solvents | Insoluble in benzene, carbon disulfide, fixed and volatile oils. | [2][3] |
Table 2: Chemical Composition of Jalap Resin
| Component Class | Specific Constituents | Percentage / Notes | Citations |
| Total Resin Content | Glycosidal Resins | 8-12% of the dried root. | [1] |
| Resin Fractions | Convolvulin (Ether-insoluble) | ~90% of total resin. | [1][2] |
| Jalapin / Julapin (Ether-soluble) | ~10% of total resin. | [1][2] | |
| Active Glycosides | Purgic Acid A, Purgic Acid B, Purginosides, Purgin I. | These are complex hexasaccharides. | [5][7] |
| Aglycones (Fatty Acids) | (11S)-hydroxyhexadecanoic acid (Jalapinolic acid), (11S)-hydroxytetradecanoic acid (Convolvulinic acid). | Form the core of the resin glycosides. | [5] |
| Sugar Moieties | D-glucose, L-rhamnose, D-fucose, D-quinovose. | Released upon hydrolysis of the glycosides. | [5][6] |
| Other Compounds | Volatile oil, starch, gum, sugar, β-methyl-aesculetin, phytosterin, ipurganol, palmitic acid, stearic acid. | Found in the crude jalap root. | [1][4] |
Experimental Protocols
The extraction and analysis of jalap resin involve standardized procedures to ensure the isolation and characterization of its complex constituents.
This protocol describes the standard pharmacopeial method for obtaining resin from the crude plant material.[2][8][9]
-
Comminution: The dried tuberous roots of Ipomoea purga are ground into a moderately coarse powder (e.g., No. 60 powder).[2]
-
Maceration & Percolation: The powdered drug is moistened with alcohol and packed firmly into a percolator. Alcohol is added to saturate the powder and leave a layer above it. The percolator is covered and the mixture is allowed to macerate for a period, such as 48 hours.[2] Percolation is then allowed to proceed, with additional alcohol added until the active principles are fully extracted.[2]
-
Concentration: The resulting alcoholic tincture is concentrated by distilling off the alcohol using a water-bath.[2]
-
Precipitation: The concentrated alcoholic extract is poured into a large volume of water with constant stirring.[2][8] The resin, being insoluble in water, precipitates out.
-
Washing and Drying: The precipitate is collected after it has subsided. The supernatant liquid is decanted, and the resin is washed twice more with fresh portions of hot water to remove water-soluble impurities.[2][4]
-
Final Preparation: The washed precipitate is placed on a strainer, pressed to remove excess liquid, and then dried at a gentle heat until the moisture has evaporated, yielding the final resin product.[2]
The characterization of the individual resin glycosides requires a combination of chemical degradation and advanced analytical techniques.[5][6]
-
Saponification: The crude resin glycoside mixture is saponified (hydrolyzed under basic conditions) to break the ester linkages. This process yields the core glycosidic acids.
-
Purification of Glycosidic Acids: The resulting glycosidic acids are purified using chromatographic techniques. Semipreparative High-Performance Liquid Chromatography (HPLC) is a common method.[5][6]
-
Typical HPLC Conditions: A µBondapak NH2 column might be used with a mobile phase such as an acetonitrile-water mixture (e.g., 4:1 ratio), with detection by a refractive index detector.[10]
-
-
Structural Elucidation: The pure glycosidic acids are subjected to spectroscopic analysis to determine their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR, including ¹³C NMR, COSY, and ROESY experiments, is used to determine the sequence and linkage of the sugar units and the structure of the aglycone.[5][6][10]
-
Mass Spectrometry (MS): Techniques like Fast Atom Bombardment Mass Spectrometry (FABMS) are used to determine the molecular formula and fragmentation patterns of the intact glycosides and their derivatives.[7]
-
Visualizations: Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate key processes and the proposed mechanism of action for jalap resin.
Caption: Workflow for the extraction and preparation of jalap resin from the crude drug.
Caption: Analytical workflow for the characterization of jalap resin glycosides.
Caption: Proposed mechanism for the cathartic action of jalap resin glycosides.[11]
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. Resina Jalapae (U. S. P.)—Resin of Jalap. | Henriette's Herbal Homepage [henriettes-herb.com]
- 3. Resin Jalap [drugfuture.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. Profiling of the resin glycoside content of Mexican jalap roots with purgative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 11. caringsunshine.com [caringsunshine.com]
An In-depth Technical Guide on the Core Mechanism of Action of Exogenium purga Resin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Exogenium purga, more commonly known as Ipomoea purga, is the botanical source of Jalap, a resinous substance with a long history of use as a potent cathartic. The primary active constituents of this resin are a complex mixture of glycosides, namely convolvulin and jalapin. The fundamental mechanism of action of Exogenium purga resin is centered on its potent purgative effect, which is achieved through the stimulation of intestinal peristalsis and the promotion of water secretion into the intestinal lumen. Recent research on resin glycosides from related species suggests a more intricate molecular pathway involving the modulation of inflammatory mediators and aquaporin expression in the colon. This guide provides a detailed overview of the current understanding of the mechanism of action of this compound, outlines relevant experimental protocols, and presents the available data in a structured format to aid in further research and development.
Core Mechanism of Action: Purgative Effect
The resin of Exogenium purga exerts a powerful laxative effect, which is the cornerstone of its pharmacological activity. This action is primarily attributed to its main components, the resin glycosides convolvulin and jalapin.
The process is initiated in the small intestine where the resin glycosides, in the presence of bile, are hydrolyzed into their constituent sugars and free fatty acids. These liberated fatty acids act as irritants to the intestinal mucosa. This irritation triggers a cascade of events leading to the purgative effect:
-
Increased Intestinal Motility: The irritation of the intestinal lining stimulates peristalsis, the wave-like muscle contractions that move contents through the digestive tract. This accelerated transit time reduces the opportunity for water and electrolyte absorption.
-
Enhanced Intestinal Secretion: The resin promotes the active secretion of water and electrolytes into the bowel, further contributing to the liquidity of the stool.
Potential Signaling Pathway
While direct studies on the specific signaling pathways of this compound are limited, research on the resin glycosides from a related species, Pharbitis nil (Pharbitis Semen), has elucidated a plausible molecular mechanism that may be conserved. This pathway involves the modulation of key inflammatory and water transport proteins in the colon.
A study on a purified resin glycoside fraction from Pharbitis nil demonstrated that its laxative effect is mediated through the following cascade:
-
NF-κB Activation: The resin glycosides activate the nuclear factor-kappa B (NF-κB) pathway in the colon.
-
COX-2 and PGE2 Upregulation: Activation of NF-κB leads to an increase in the expression of cyclooxygenase-2 (COX-2), which in turn elevates the secretion of prostaglandin E2 (PGE2).
-
AQP3 Downregulation: The increased levels of PGE2 lead to a decrease in the expression of Aquaporin-3 (AQP3), a key water channel protein in the colon.
-
Reduced Water Absorption: The downregulation of AQP3 inhibits the absorption of water from the intestinal lumen back into the bloodstream.
This inhibition of water reabsorption, combined with increased motility and secretion, results in the characteristic potent laxative effect.
Toxicological Profile of Ipomoea purga Resin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available toxicological data on Ipomoea purga resin and related compounds. It is intended for informational purposes for research and drug development professionals. Direct toxicological data for Ipomoea purga resin is limited in publicly available scientific literature. The information presented herein is a compilation of data from related species and general knowledge of the toxicological assessment of natural products.
Introduction
Ipomoea purga, a member of the Convolvulaceae family, is a plant historically recognized for the potent purgative properties of its resin, commonly known as Jalap resin. The primary active constituents of this resin are glycosides, including convolvulin and jalapin.[1] These complex molecules are responsible for the resin's physiological effects, which primarily involve irritation of the intestinal mucosa, leading to increased peristalsis.[2] While its traditional use is well-documented, a comprehensive toxicological profile is crucial for its consideration in modern drug development and safety assessment. This technical guide provides a consolidated overview of the available toxicological studies on Ipomoea purga resin and related substances, focusing on quantitative data, experimental methodologies, and relevant biological pathways.
Quantitative Toxicological Data
Direct and comprehensive toxicological data for Ipomoea purga resin is scarce in the available literature. The following tables summarize the most relevant quantitative data found for resin glycosides from Ipomoea species and related plants. It is critical to note that these data are not specific to Ipomoea purga and should be interpreted with caution.
Table 1: Acute Oral Toxicity Data for Ipomoea Species Extracts
| Test Substance | Species | Route | LD50 | Observations |
| Ipomoea turpethum extract loaded polymeric nanoparticles | Wistar Rats | Oral | > 2000 mg/kg | No mortality or pathological anomalies observed.[3][4][5] |
Table 2: Cytotoxicity Data for Resin Glycosides from Ipomoea and Related Species
| Test Substance/Extract | Cell Line | Assay | Endpoint | Result |
| Resin Glycosides from Ipomoea murucoides | Hep-2 (Human larynx carcinoma) | Cytotoxicity | ED50 | 4 µg/mL[6][7] |
| Resin Glycosides from Convolvulaceae family | Various cancer cell lines | Cytotoxicity | IC50 | 3.0–8.9 μM[8] |
Experimental Protocols
Detailed experimental protocols for toxicological studies on Ipomoea purga resin are not available in the reviewed literature. However, standardized methodologies, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are typically followed for such assessments. Below are generalized protocols for key toxicological assays.
Acute Oral Toxicity Study (Following OECD Guideline 423)
This study provides information on the adverse effects of a single oral dose of a substance.
-
Test Animals: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are used.
-
Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light-dark cycles. Standard diet and water are provided ad libitum.
-
Dose Administration: The test substance is administered orally by gavage in a single dose. A stepwise procedure is used with a starting dose of 300 mg/kg, which is then increased or decreased depending on the observed toxicity. Doses of 2000 mg/kg and 5000 mg/kg are also used as limit tests.[4]
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Pathology: At the end of the observation period, all animals are subjected to gross necropsy.
90-Day Sub-chronic Oral Toxicity Study (Following OECD Guideline 408)
This study provides information on the potential health hazards arising from repeated exposure to a substance over a prolonged period.[9][10]
-
Test Animals: Similar to the acute toxicity study, typically using rats.
-
Dose Administration: The test substance is administered orally on a daily basis for 90 days. At least three dose levels and a control group are used.[11]
-
Observations: Daily clinical observations, weekly body weight and food/water consumption measurements are recorded.
-
Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of hematological and clinical biochemistry parameters.
-
Pathology: A complete necropsy is performed on all animals at the end of the study. Organs are weighed, and tissues are preserved for histopathological examination.[12]
Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)
This test is used to detect gene mutations induced by the test substance.
-
Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella) are used.[13][14]
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to assess the mutagenicity of both the parent compound and its metabolites.[15]
-
Procedure: The bacterial strains are exposed to the test substance at various concentrations. The number of revertant colonies (bacteria that have regained the ability to synthesize the required amino acid) is counted.[16]
-
Evaluation: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.[17]
In Vivo Mammalian Erythrocyte Micronucleus Test (Following OECD Guideline 474)
This test detects damage to chromosomes or the mitotic apparatus in erythroblasts.
-
Test Animals: Typically, mice or rats are used.[18]
-
Dose Administration: The test substance is administered to the animals, usually once or twice.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment.[19]
-
Analysis: Erythrocytes are scored for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.[20][21]
-
Evaluation: A significant increase in the frequency of micronucleated erythrocytes in treated animals compared to controls indicates that the substance is clastogenic or aneugenic.
Visualizations
Experimental Workflow for Toxicological Assessment
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Evaluation of acute oral toxicity of Ipomoea turpethum extract loaded polymeric nanoparticles in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of acute oral toxicity of Ipomoea turpethum extract loaded polymeric nanoparticles in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Resin glycosides from the flowers of Ipomoea murucoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resin Glycosides from Convolvulaceae Family: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. dovepress.com [dovepress.com]
- 12. Sub-chronic oral toxicity assessment (90 days) of ethanolic fraction of leaves of Neurocalyx calycinus (R. Br. ex Benn.) Rob. in rodents: A lesser known ethnomedicinal plant from the Cholanaickan tribal community, India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigating the Mutagenic Effects of Three Commonly Used Pulpotomy Agents Using the Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mutagenicity potential (affect) of new atraumatic restorative treatment (ART) material incorporated with Azadirachta indica (Neem) against Salmonella typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. researchgate.net [researchgate.net]
- 18. 2024.sci-hub.se [2024.sci-hub.se]
- 19. Evaluation of the genotoxic potential of Austroplenckia populnea (Reiss) Lundell chloroform fraction from barkwood extract in rodent cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An in vivo micronucleus assay for detecting the clastogenic effect in rat kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The in vivo gut micronucleus test detects clastogens and aneugens given by gavage - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Bioactive Compounds from Plant Resins
Disclaimer: The plant species "Exogenium purga" is not recognized in botanical or chemical literature. The following application notes and protocols are provided as a representative guide for the extraction and purification of a hypothetical plant resin rich in diterpenoid compounds, based on established phytochemical methodologies. These protocols are intended for researchers, scientists, and drug development professionals and should be adapted based on the specific characteristics of the actual plant material being investigated.
Introduction
Plant resins are complex mixtures of secondary metabolites, often rich in terpenoids, flavonoids, and phenolic compounds, which have been a valuable source for drug discovery. This document outlines a comprehensive workflow for the extraction, fractionation, and purification of target bioactive compounds, hypothetically named "Exogenins," from a resinous plant matrix. The protocols cover various extraction techniques and a multi-step purification strategy designed to isolate compounds of interest with high purity.
Comparative Analysis of Extraction Techniques
The initial step involves liberating the crude resin from the dried and powdered plant material. The choice of extraction method significantly impacts the yield and composition of the crude extract. Three common methods are compared below: Maceration, Soxhlet Extraction, and Supercritical Fluid Extraction (SFE).
Data Presentation:
Table 1: Comparison of Extraction Methods for a Hypothetical Resin
| Parameter | Maceration (Ethanol) | Soxhlet (Ethanol) | Supercritical Fluid Extraction (CO₂ + 5% Ethanol) |
| Extraction Time | 72 hours | 24 hours | 4 hours |
| Solvent Volume | 10 L / kg | 5 L / kg | 20 kg / kg |
| Temperature | 25°C | 78°C | 50°C |
| Pressure | Atmospheric | Atmospheric | 300 bar |
| Crude Extract Yield (%) | 12.5% | 15.2% | 10.8% |
| Hypothetical Purity of "Exogenin A" in Crude Extract (%) | 2.8% | 3.1% | 4.5% |
Experimental Protocols: Extraction
Protocol 1: Maceration
This protocol describes a simple solvent extraction at room temperature.
-
Weigh 1 kg of dried, powdered plant material.
-
Place the material in a large glass container and add 10 L of 95% ethanol.
-
Seal the container and allow it to stand for 72 hours at room temperature, with occasional agitation.
-
Filter the mixture through cheesecloth or filter paper to separate the plant debris from the solvent extract.[1]
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at 40°C to yield the crude resin extract.[1]
-
Dry the resulting resin in a vacuum desiccator to remove residual solvent.[1]
Protocol 2: Soxhlet Extraction
This method provides a more exhaustive extraction using a continuous reflux of fresh solvent.
-
Place 200 g of dried, powdered plant material into a large cellulose thimble.
-
Position the thimble inside the main chamber of a 2 L Soxhlet apparatus.
-
Fill a round-bottom flask with 1 L of 95% ethanol and assemble the Soxhlet apparatus with a condenser.
-
Heat the flask to the boiling point of the solvent. Allow the extraction to proceed for 24 hours (approximately 20-25 cycles).
-
After extraction, cool the apparatus and collect the solvent from the flask.
-
Concentrate the solvent using a rotary evaporator to obtain the crude resin extract.
Protocol 3: Supercritical Fluid Extraction (SFE)
SFE is a green technology that uses supercritical CO₂ as a solvent, offering high selectivity.[2][3][4]
-
Load 500 g of dried, powdered plant material into the extraction vessel of the SFE system.
-
Pressurize the system with CO₂ and heat to the desired supercritical conditions (e.g., 50°C and 300 bar).[5]
-
Introduce a co-solvent, such as 5% ethanol, to the CO₂ stream to enhance the extraction of moderately polar compounds.
-
Begin the dynamic extraction phase, allowing the supercritical fluid to flow through the vessel for 4 hours.
-
The extracted material is precipitated in a separator vessel at a lower pressure (e.g., 60 bar) and temperature (e.g., 25°C).[3][5]
-
Collect the precipitated crude resin from the separator.
Experimental Protocols: Purification and Fractionation
The crude resin extract is a complex mixture. The following multi-step purification strategy is designed to isolate the target diterpenes ("Exogenins").
Step 1: Liquid-Liquid Partitioning
This technique separates compounds based on their differential solubility in immiscible liquid phases.[6][7]
-
Dissolve 100 g of the crude resin extract in 500 mL of 80% aqueous methanol.
-
Transfer the solution to a 2 L separatory funnel.
-
Perform a sequential extraction with solvents of increasing polarity. Start by adding 500 mL of n-hexane to the funnel.
-
Shake the funnel vigorously for 5 minutes and allow the layers to separate. Drain the lower (aqueous methanol) layer. The upper n-hexane layer contains highly non-polar compounds.
-
Repeat the n-hexane extraction two more times. Combine the three n-hexane fractions.
-
Proceed by sequentially extracting the remaining aqueous methanol phase with 500 mL portions of dichloromethane (3x) and then ethyl acetate (3x).
-
Evaporate the solvent from each combined fraction (n-hexane, dichloromethane, ethyl acetate, and the remaining aqueous methanol) to yield four distinct fractions.
Data Presentation:
Table 2: Hypothetical Results of Liquid-Liquid Partitioning
| Fraction | Mass (g) | % of Total Mass | Major Compound Class | Hypothetical "Exogenin A" Content (mg/g) |
| n-Hexane | 15.2 | 15.2% | Lipids, Waxes, Non-polar Terpenes | < 1 |
| Dichloromethane | 28.5 | 28.5% | Diterpenes, Sterols | 65 |
| Ethyl Acetate | 35.8 | 35.8% | Diterpenes, Flavonoids | 25 |
| Aqueous Methanol | 20.5 | 20.5% | Polar Glycosides, Phenolics | < 1 |
Step 2: Column Chromatography
Column chromatography is used to separate the components within the diterpene-rich dichloromethane fraction.[8][9][10]
-
Prepare a slurry of 500 g of silica gel (60-120 mesh) in n-hexane and pack it into a glass column (e.g., 5 cm diameter x 60 cm length).
-
Adsorb 25 g of the dichloromethane fraction onto 50 g of silica gel and load it carefully onto the top of the packed column.
-
Elute the column with a solvent gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0, 98:2, 95:5, 90:10, 80:20, 50:50, 0:100 v/v n-hexane:ethyl acetate).
-
Collect fractions (e.g., 250 mL each) and monitor their composition using Thin Layer Chromatography (TLC).
-
Combine fractions with similar TLC profiles. Evaporate the solvent from the combined fractions to yield semi-purified solids.
Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Prep-HPLC is the final step to achieve high-purity isolation of the target "Exogenin" compounds from the semi-purified fractions.[11]
-
Dissolve 100 mg of a semi-purified fraction containing "Exogenin A" in the mobile phase.
-
Inject the solution onto a preparative C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm).
-
Elute the column with an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and water) at a flow rate of 15 mL/min.
-
Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 220 nm).
-
Collect the peaks corresponding to the target compounds.
-
Evaporate the solvent to obtain the purified compound. Purity should be assessed by analytical HPLC.
Visualizations (Graphviz)
// Node Colors node [fillcolor="#F1F3F4", fontcolor="#202124"];
// Start and End Nodes start [label="Dried Plant Material", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; end_node [label="Purified Exogenins\n(>98% Purity)", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Process Nodes extraction [label="Extraction\n(Maceration, Soxhlet, or SFE)"]; concentration [label="Solvent Removal\n(Rotary Evaporation)"]; crude_extract [label="Crude Resin Extract", shape=box3d, fillcolor="#EA4335", fontcolor="#FFFFFF"]; partitioning [label="Liquid-Liquid Partitioning"]; dcm_fraction [label="Diterpene-Rich Fraction\n(Dichloromethane)", shape=box3d, fillcolor="#EA4335", fontcolor="#FFFFFF"]; column_chrom [label="Silica Gel Column Chromatography"]; semi_pure [label="Semi-Purified Fractions"]; prep_hplc [label="Preparative HPLC"];
// Workflow start -> extraction; extraction -> concentration; concentration -> crude_extract; crude_extract -> partitioning; partitioning -> dcm_fraction; dcm_fraction -> column_chrom; column_chrom -> semi_pure; semi_pure -> prep_hplc; prep_hplc -> end_node; }
Caption: Overall workflow for extraction and purification.
// Node Colors input_node [label="Crude Extract in\n80% Aqueous Methanol", shape=box3d, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Solvent Nodes hexane [label="Add n-Hexane (3x)", fillcolor="#FBBC05", fontcolor="#202124"]; dcm [label="Add Dichloromethane (3x)", fillcolor="#FBBC05", fontcolor="#202124"]; etac [label="Add Ethyl Acetate (3x)", fillcolor="#FBBC05", fontcolor="#202124"];
// Fraction Nodes hexane_frac [label="n-Hexane Fraction\n(Lipids, Waxes)", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; dcm_frac [label="DCM Fraction\n(Diterpenes)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; etac_frac [label="EtOAc Fraction\n(Flavonoids)", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; aq_frac [label="Aqueous Fraction\n(Polar Glycosides)", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"];
// Invisible nodes for alignment node [style=invis, width=0, height=0, label=""]; p1; p2; p3;
// Edges input_node -> hexane [label="Step 1"]; hexane -> hexane_frac [label="Collect\nOrganic Phase", arrowhead=none]; hexane -> p1 [label="Aqueous\nPhase to\nNext Step"];
p1 -> dcm [label="Step 2"]; dcm -> dcm_frac [label="Collect\nOrganic Phase", arrowhead=none]; dcm -> p2 [label="Aqueous\nPhase to\nNext Step"];
p2 -> etac [label="Step 3"]; etac -> etac_frac [label="Collect\nOrganic Phase", arrowhead=none]; etac -> p3 [label="Final\nAqueous\nPhase"];
p3 -> aq_frac [arrowhead=none]; }
Caption: Liquid-liquid partitioning workflow.
// Node Colors exogenin [label="Exogenin A", fillcolor="#34A853", fontcolor="#FFFFFF"]; receptor [label="Membrane Receptor 'ExoR'", shape=house, fillcolor="#F1F3F4", fontcolor="#202124"]; g_protein [label="G-Protein Complex", shape=octagon, fillcolor="#F1F3F4", fontcolor="#202124"]; enzyme [label="Adenylyl Cyclase", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; camp [label="cAMP", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pka [label="Protein Kinase A\n(PKA)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; tf [label="Transcription Factor 'CREB'", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; gene [label="Target Gene Expression\n(e.g., Anti-inflammatory)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges exogenin -> receptor [label="Binds & Activates"]; receptor -> g_protein [label="Activates"]; g_protein -> enzyme [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; enzyme -> camp [label="Decreased\nProduction", style=dashed, color="#EA4335", fontcolor="#EA4335"]; camp -> pka [label="Inhibition", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; pka -> tf [label="Reduced\nPhosphorylation", style=dashed, color="#EA4335", fontcolor="#EA4335"]; tf -> gene [label="Alters Transcription"]; }
Caption: Hypothetical signaling pathway of Exogenin A.
References
- 1. how to extract resin from plants [greenskybio.com]
- 2. Supercritical fluid extraction - The green manufacturing process - Sabinsa Europe GmbH [sabinsa.eu]
- 3. tsijournals.com [tsijournals.com]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. Supercritical fluid extraction - Wikipedia [en.wikipedia.org]
- 6. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. goldbio.com [goldbio.com]
- 9. Column Chromatography [comis.med.uvm.edu]
- 10. researchgate.net [researchgate.net]
- 11. Efficient Separation of Four Antibacterial Diterpenes from the Roots of Salvia Prattii Using Non-Aqueous Hydrophilic Solid-Phase Extraction Followed by Preparative High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC and NMR Analysis of Ipomoea purga Resin Glycosides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of resin glycosides from Ipomoea purga, commonly known as jalap. The following protocols detail the extraction, purification, and structural elucidation of these bioactive compounds using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
Ipomoea purga is a plant recognized for its production of resin glycosides, a class of compounds with significant pharmacological potential. These complex molecules consist of a glycosidic core linked to a hydroxylated fatty acid, which may be acylated. Accurate and detailed analysis of these compounds is crucial for research, quality control, and the development of new therapeutic agents. This document outlines the established methodologies for the isolation and characterization of key resin glycosides from Ipomoea purga, including purginosides and purgic acids.
Experimental Protocols
Extraction of Resin Glycosides from Ipomoea purga Roots
This protocol describes the initial extraction of the crude resin glycoside mixture from the dried roots of Ipomoea purga.
Materials:
-
Dried and powdered roots of Ipomoea purga
-
Methanol (MeOH)
-
Chloroform (CHCl₃)
-
n-Hexane
-
Rotary evaporator
-
Filter paper and funnel
-
Beakers and flasks
Procedure:
-
Macerate the powdered roots of Ipomoea purga with methanol at room temperature for 24 hours.
-
Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
Suspend the crude methanol extract in water and perform a liquid-liquid partition with n-hexane to remove nonpolar compounds. Discard the n-hexane fraction.
-
Subsequently, partition the aqueous phase with chloroform to extract the resin glycosides.
-
Collect the chloroform phase and evaporate the solvent to dryness to yield the crude resin glycoside mixture.
Saponification for the Preparation of Glycosidic Acids
To analyze the core glycosidic acid structures, the crude resin glycoside mixture is saponified to remove the acylating groups.
Materials:
-
Crude resin glycoside mixture
-
5% Potassium hydroxide (KOH) in methanol
-
Hydrochloric acid (HCl) for neutralization
-
Water
-
n-Butanol (n-BuOH)
-
Rotary evaporator
Procedure:
-
Dissolve the crude resin glycoside mixture in a 5% methanolic KOH solution.
-
Reflux the mixture for 1 hour to achieve complete saponification.
-
After cooling, neutralize the reaction mixture with HCl.
-
Evaporate the methanol under reduced pressure.
-
Partition the resulting aqueous solution with n-butanol. The glycosidic acids will move to the n-butanol phase.
-
Separate the n-butanol layer and evaporate it to dryness to obtain the mixture of glycosidic acids (e.g., Purgic acids A and B).
Purification of Resin Glycosides by Preparative Recycling HPLC
Individual resin glycosides are purified from the crude extract using preparative-scale recycling HPLC. This technique is particularly effective for separating complex mixtures of structurally similar compounds.[1][2]
Instrumentation:
-
Preparative HPLC system with a recycling valve (e.g., Japan Analytical Industry Co., Ltd.)
-
Preparative reverse-phase C18 column (e.g., 20 mm x 250 mm, 10 µm particle size)
-
UV Detector
Mobile Phase and Elution:
-
Mobile Phase: A suitable isocratic mixture of methanol and water. The exact ratio should be optimized for the specific separation, with a typical starting point being in the range of 80:20 to 90:10 (Methanol:Water).
-
Flow Rate: A typical flow rate for a preparative column of this size is in the range of 5-10 mL/min.
-
Detection: UV detection at 210 nm.
-
Recycling: The eluent containing the compounds of interest is reintroduced into the column. The number of cycles is determined by monitoring the resolution of the target peaks.
Procedure:
-
Dissolve the crude resin glycoside extract in the mobile phase.
-
Inject the sample onto the preparative HPLC column.
-
Monitor the separation by UV detection.
-
When the peaks of interest begin to elute with insufficient separation, switch the valve to recycling mode.
-
Continue recycling until baseline separation of the target compounds is achieved.
-
Switch the valve back to collection mode and collect the purified fractions.
-
Evaporate the solvent from the collected fractions to obtain the pure resin glycosides (e.g., Purginoside I and II, Purgin I).
NMR Spectroscopic Analysis
The structural elucidation of the purified resin glycosides is performed using a suite of one- and two-dimensional NMR experiments.
Instrumentation and Solvents:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped for 1D and 2D experiments.
-
Solvent: Pyridine-d₅ is a common solvent for these compounds.
NMR Experiments:
-
1D NMR:
-
¹H NMR: To determine the proton chemical shifts and coupling constants.
-
¹³C NMR: To determine the carbon chemical shifts.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same spin system.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for determining the connectivity between sugar units and the location of acyl groups.
-
Data Presentation
The following tables summarize the key quantitative data obtained from the HPLC and NMR analysis of representative resin glycosides from Ipomoea purga.
Table 1: HPLC Retention Times of Purified Resin Glycosides
| Compound | Retention Time (min) | HPLC Conditions |
| Purginoside I | [Data not available in search results] | Preparative Recycling HPLC, C18 column, isocratic Methanol/Water mobile phase. The exact conditions need to be optimized. |
| Purginoside II | [Data not available in search results] | Preparative Recycling HPLC, C18 column, isocratic Methanol/Water mobile phase. The exact conditions need to be optimized. |
| Purgin I | [Data not available in search results] | Preparative Recycling HPLC, C18 column, isocratic Methanol/Water mobile phase. The exact conditions need to be optimized. |
Table 2: ¹H NMR Chemical Shifts (δ, ppm) for Major Resin Glycosides in Pyridine-d₅
| Proton Assignment | Purginoside I | Purginoside II | Purgic Acid A | Purgic Acid B |
| [Sugar Unit 1] | [Data not available in search results] | [Data not available in search results] | [Data not available in search results] | [Data not available in search results] |
| H-1' | ||||
| H-2' | ||||
| [Sugar Unit 2] | ||||
| H-1'' | ||||
| ... | ||||
| Aglycone | ||||
| H-11 |
Table 3: ¹³C NMR Chemical Shifts (δ, ppm) for Major Resin Glycosides in Pyridine-d₅
| Carbon Assignment | Purginoside I | Purginoside II | Purgic Acid A | Purgic Acid B |
| [Sugar Unit 1] | [Data not available in search results] | [Data not available in search results] | [Data not available in search results] | [Data not available in search results] |
| C-1' | ||||
| C-2' | ||||
| [Sugar Unit 2] | ||||
| C-1'' | ||||
| ... | ||||
| Aglycone | ||||
| C-1 | ||||
| C-11 |
Note: The specific chemical shift values are typically found in the supplementary information of the cited research articles and should be consulted for precise data.
Visualizations
The following diagrams illustrate the experimental workflow for the analysis of Ipomoea purga resin glycosides.
References
Application Notes and Protocols for In Vitro Testing of Exogenium purga (Jalap) Resin Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to a panel of in vitro assays for evaluating the biological activity of Exogenium purga resin, also known as Jalap resin. The protocols detailed herein are designed to assess the anti-inflammatory, antioxidant, antimicrobial, and cytotoxic properties of the resin, providing a foundational framework for its potential therapeutic applications.
Introduction
Exogenium purga, synonymously known as Ipomoea purga, is a plant recognized for its resinous components, primarily complex resin glycosides such as purginosides.[1][2][3] Traditionally, it has been used for its purgative properties. Modern scientific inquiry suggests that plant-derived resins often possess a broader spectrum of bioactivities, including anti-inflammatory, antioxidant, and antimicrobial effects. These notes offer standardized in vitro methods to explore these potential activities in Jalap resin.
Data Presentation
The following tables are structured to present quantitative data obtained from the described in vitro assays. Currently, specific experimental data for this compound is not extensively available in public literature. Therefore, these tables serve as templates for researchers to populate with their own experimental findings. For illustrative purposes, example data from other Ipomoea species may be included with clear notation.
Table 1: Anti-Inflammatory Activity of this compound
| Assay Type | Test Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) | Positive Control (IC50 µg/mL) |
| Protein Denaturation Inhibition | User-defined concentrations | User-data | User-data | Diclofenac Sodium |
| HRBC Membrane Stabilization | User-defined concentrations | User-data | User-data | Diclofenac Sodium |
Table 2: Antioxidant Activity of this compound
| Assay Type | Test Concentration (µg/mL) | % Scavenging Activity | IC50 (µg/mL) | Positive Control (IC50 µg/mL) |
| DPPH Radical Scavenging | User-defined concentrations | User-data | User-data | Ascorbic Acid |
Table 3: Antimicrobial Activity of this compound
| Assay Type | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Positive Control (MIC µg/mL) |
| Agar Disc Diffusion | e.g., S. aureus | User-data | - | Gentamicin |
| e.g., E. coli | User-data | - | Gentamicin | |
| Broth Microdilution | e.g., S. aureus | - | User-data | Gentamicin |
| e.g., E. coli | - | User-data | Gentamicin |
Note: Resin glycosides from some Ipomoea species have shown the ability to potentiate the effects of antibiotics, even when not displaying direct antimicrobial activity themselves.[4][5][6]
Table 4: Cytotoxic Activity of this compound
| Cell Line | Test Concentration (µg/mL) | % Cell Viability | IC50 (µg/mL) | Positive Control (IC50 µg/mL) |
| MTT Assay | e.g., HEK293 | User-data | User-data | Doxorubicin |
| e.g., HeLa | User-data | User-data | Doxorubicin |
Note: Cytotoxicity data for resin glycosides from other Ipomoea species, such as Ipomoea aquatica, have shown IC50 values in the low micromolar range against certain cancer cell lines.[7]
Experimental Protocols
Anti-Inflammatory Activity Assays
a) Protein Denaturation Inhibition Assay
This assay assesses the ability of the resin to prevent the denaturation of proteins, a hallmark of inflammation.
-
Materials:
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
This compound extract
-
Diclofenac Sodium (Positive Control)
-
Spectrophotometer
-
-
Procedure:
-
Prepare a 1% w/v solution of BSA or egg albumin in PBS.
-
The reaction mixture consists of 2 ml of various concentrations of the resin extract, 2.8 ml of PBS (pH 6.4), and 0.2 ml of the albumin solution.
-
A control group is prepared without the resin extract.
-
The samples are incubated at 37°C for 20 minutes.
-
Denaturation is induced by heating the mixture at 70°C in a water bath for 5 minutes.
-
After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.
-
The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control – Absorbance of Sample) / Absorbance of Control] x 100
-
b) Human Red Blood Cell (HRBC) Membrane Stabilization Assay
This method evaluates the anti-inflammatory activity by assessing the stabilization of the red blood cell membrane, which is analogous to the lysosomal membrane.
-
Materials:
-
Fresh whole human blood
-
Alsever's solution (anticoagulant)
-
Isotonic saline (0.9% NaCl)
-
Hypotonic saline (0.36% NaCl)
-
Phosphate buffer (pH 7.4)
-
This compound extract
-
Diclofenac Sodium (Positive Control)
-
Centrifuge
-
Spectrophotometer
-
-
Procedure:
-
Collect fresh human blood and mix with an equal volume of Alsever's solution.
-
Centrifuge at 3000 rpm for 10 minutes and wash the packed red blood cells three times with isotonic saline.
-
Prepare a 10% v/v suspension of HRBCs in isotonic saline.
-
The reaction mixture consists of 1 ml of phosphate buffer, 2 ml of hypotonic saline, 0.5 ml of the HRBC suspension, and 0.5 ml of the resin extract at various concentrations.
-
A control is prepared with saline instead of the extract.
-
Incubate the mixtures at 37°C for 30 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.
-
The percentage of membrane stabilization is calculated as: % Protection = 100 – [(Absorbance of Sample / Absorbance of Control) x 100]
-
Antioxidant Activity Assay
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the free radical scavenging capacity of the resin.
-
Materials:
-
DPPH solution (0.1 mM in methanol)
-
This compound extract (in methanol)
-
Ascorbic Acid (Positive Control)
-
Methanol
-
Spectrophotometer
-
-
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Add 1 ml of the DPPH solution to 1 ml of the resin extract at various concentrations.
-
A control is prepared with 1 ml of DPPH solution and 1 ml of methanol.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated as: % Scavenging = [(Absorbance of Control – Absorbance of Sample) / Absorbance of Control] x 100
-
Antimicrobial Activity Assays
a) Agar Disc Diffusion Assay
This is a qualitative method to screen for antimicrobial activity.
-
Materials:
-
Mueller-Hinton Agar (MHA)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile filter paper discs (6 mm)
-
This compound extract
-
Gentamicin (Positive Control)
-
Sterile swabs
-
Incubator
-
-
Procedure:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.
-
Using a sterile swab, evenly inoculate the entire surface of an MHA plate to create a bacterial lawn.
-
Impregnate sterile filter paper discs with a known concentration of the resin extract.
-
Place the impregnated discs, along with a positive control disc (Gentamicin) and a negative control disc (solvent), on the surface of the inoculated MHA plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disc.
-
b) Broth Microdilution Assay
This quantitative method determines the Minimum Inhibitory Concentration (MIC) of the resin.
-
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains
-
96-well microtiter plates
-
This compound extract
-
Gentamicin (Positive Control)
-
Resazurin dye (optional, for viability indication)
-
Microplate reader
-
-
Procedure:
-
Perform serial two-fold dilutions of the resin extract in MHB in a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Include a positive control (bacteria with Gentamicin), a negative control (bacteria in broth only), and a sterility control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the extract that visibly inhibits bacterial growth (no turbidity). If using a viability dye like resazurin, the MIC is the lowest concentration that prevents a color change.
-
Cytotoxicity Assay
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Materials:
-
Human cell line (e.g., HEK293 for non-cancerous, HeLa for cancerous)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound extract
-
Doxorubicin (Positive Control)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the resin extract and incubate for another 24-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is calculated as: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100
-
Potential Signaling Pathways and Experimental Workflows
Resin glycosides from various plant sources have been shown to modulate multiple signaling pathways, contributing to their diverse biological activities. While the specific pathways affected by this compound require further investigation, the PI3K/Akt and MAPK signaling pathways are plausible targets based on the known activities of similar natural products.
References
- 1. Resin glycosides from the herbal drug jalap (Ipomoea purga) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Profiling of the resin glycoside content of Mexican jalap roots with purgative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resin glycosides from Ipomoea wolcottiana as modulators of the multidrug resistance phenotype in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic resin glycosides from Ipomoea aquatica and their effects on intracellular Ca2+ concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of Jalap Resin in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Jalap resin, derived from the roots of Ipomoea purga, has a long history of use in traditional medicine, primarily for its potent purgative effects. The active constituents are resin glycosides, such as convolvulin and jalapin, which act as powerful irritants to the gastrointestinal mucosa.[1] Understanding the pharmacological and toxicological profile of jalap resin is crucial for its potential development as a phytopharmaceutical or for establishing safety guidelines. This document provides detailed application notes and experimental protocols for studying the multifaceted effects of jalap resin using established animal models. The protocols cover the assessment of its primary purgative action as well as other potential biological activities, including anticonvulsant, cytotoxic, and antimicrobial effects, alongside essential toxicological evaluations.
Toxicological Evaluation of Jalap Resin
A thorough toxicological assessment is the foundational step for any further pharmacological investigation. This involves determining the acute toxicity (LD50) and evaluating the effects of repeated exposure in a subchronic toxicity study.
Acute Oral Toxicity Study (LD50 Determination)
The median lethal dose (LD50) provides a quantitative measure of the acute toxicity of a substance. The Up-and-Down Procedure (UDP) is a modern method that minimizes the number of animals required.[2]
Experimental Protocol: Acute Oral Toxicity (UDP Method)
-
Animal Model: Swiss albino mice (female, 8-12 weeks old, 20-25 g). Females are often more sensitive to toxic effects.[3]
-
Housing: Animals should be housed in standard conditions (22 ± 3°C, 12h light/dark cycle) with ad libitum access to standard pellet diet and water. Acclimatize animals for at least 7 days before the experiment.
-
Preparation of Jalap Resin: Prepare a homogenous suspension of jalap resin in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose - CMC).
-
Procedure:
-
Fast animals overnight (with access to water) before dosing.[4]
-
Administer a single oral dose of jalap resin to one animal using an oral gavage needle. The starting dose can be estimated from historical data or preliminary range-finding studies (e.g., starting at 300 mg/kg).
-
Observe the animal for signs of toxicity and mortality for the first 4 hours continuously, and then daily for 14 days.[2]
-
If the animal survives, the next animal receives a higher dose (e.g., by a factor of 3.2). If the animal dies, the next animal receives a lower dose.
-
The sequence of doses and outcomes (survival/death) is used to calculate the LD50 and its confidence interval using specialized software (e.g., AOT425StatPgm).[3]
-
-
Data Collection: Record all signs of toxicity (e.g., diarrhea, lethargy, convulsions, changes in breathing), time of onset, duration, and mortality.
Subchronic Oral Toxicity Study
This study evaluates the effects of repeated daily administration of jalap resin over a period of 28 or 90 days.
Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study
-
Animal Model: Wistar rats (male and female, 6-8 weeks old).
-
Grouping: Divide animals into four groups (n=10, 5 male and 5 female per group):
-
Group I: Vehicle control (0.5% CMC)
-
Group II: Low dose of Jalap Resin
-
Group III: Mid dose of Jalap Resin
-
Group IV: High dose of Jalap Resin (Doses should be fractions of the LD50, e.g., 1/20th, 1/10th, and 1/5th).
-
-
Administration: Administer the respective doses orally via gavage once daily for 28 consecutive days.
-
Data Collection:
-
Clinical Observations: Record signs of toxicity, behavior, and mortality daily.
-
Body Weight and Food/Water Intake: Measure weekly.
-
Hematology & Serum Biochemistry: Collect blood at the end of the study (Day 29) for analysis.
-
Gross Necropsy & Histopathology: Euthanize animals on Day 29. Conduct a thorough gross examination of all organs. Collect key organs (liver, kidneys, spleen, heart, intestines), weigh them, and fix in 10% neutral buffered formalin for histopathological processing and examination.[5][6]
-
Table 1: Key Parameters for Subchronic Toxicity Study
| Parameter Category | Specific Measurements |
| Clinical Signs | Changes in skin, fur, eyes, mucous membranes; occurrence of secretions, excretions (e.g., diarrhea), and autonomic activity (e.g., lacrimation, piloerection).[5] |
| Body Weight | Measured weekly to assess growth and general health. Significant weight loss can indicate toxicity.[7] |
| Hematology | Red Blood Cell (RBC) count, White Blood Cell (WBC) count with differential, Hemoglobin (Hb), Hematocrit (Hct), Platelet count. |
| Serum Biochemistry | Alanine aminotransferase (ALT), Aspartate aminotransferase (AST) for liver function; Blood Urea Nitrogen (BUN), Creatinine for kidney function; Glucose, Total Protein, Albumin, Electrolytes (Na+, K+, Cl-).[1][5] |
| Organ Weights | Absolute and relative (to body weight) weights of liver, kidneys, spleen, heart, brain, gonads.[6] |
| Histopathology | Microscopic examination of tissues, particularly the gastrointestinal tract (stomach, small and large intestines), liver, and kidneys for signs of inflammation, necrosis, hyperplasia, or other pathological changes.[5][6] |
Pharmacological Evaluation of Jalap Resin
Purgative and Laxative Effects
The castor oil-induced diarrhea model is a standard and reliable method for evaluating the purgative properties of test substances. Castor oil's active metabolite, ricinoleic acid, induces irritation and inflammation in the intestinal mucosa, leading to increased peristalsis and fluid secretion.[8][9]
Experimental Protocol: Castor Oil-Induced Diarrhea Model
-
Animal Model: Swiss albino mice (20-25 g).
-
Grouping (n=6 per group):
-
Group I: Vehicle control (0.5% CMC, p.o.)
-
Group II: Diarrhea control (Castor oil, 0.5 mL/mouse, p.o.)
-
Group III: Positive control (Loperamide, 3-5 mg/kg, p.o.)
-
Group IV-VI: Jalap Resin (e.g., 50, 100, 200 mg/kg, p.o.)
-
-
Procedure:
-
Fast animals for 18-24 hours with free access to water.[8][10]
-
Administer the vehicle, loperamide, or jalap resin to the respective groups.
-
One hour after treatment, administer 0.5 mL of castor oil orally to all animals.[11]
-
Place each mouse in an individual cage lined with blotting paper.[8][10]
-
Observe the animals for 4 hours.
-
-
Data Collection:
-
Onset of Diarrhea: Time (in minutes) from castor oil administration to the first diarrheal dropping.[11]
-
Number of Fecal Droppings: Count both normal and diarrheic stools.
-
Weight of Feces: Collect and weigh the total fecal output over the 4-hour period.[8]
-
Percentage Inhibition: Calculate the percentage reduction in the total weight of feces in the treated groups compared to the diarrhea control group.
-
Table 2: Quantitative Data for Purgative Effect Assessment
| Parameter | Measurement Unit | Description |
| Time to Onset of Diarrhea | minutes | Latency period before the first diarrheal stool appears.[11] |
| Total Number of Stools | count | Total number of both formed and unformed stools in the 4-hour observation period. |
| Total Weight of Wet Feces | grams (g) | Total mass of feces collected over 4 hours, indicating fluid loss.[8] |
| Percentage Inhibition of Defecation | % | [(Control Fecal Weight - Test Fecal Weight) / Control Fecal Weight] x 100 |
Anticonvulsant Activity
Given that extracts from related plants have shown anticonvulsant effects, it is pertinent to screen jalap resin for such activity. The Maximal Electroshock Seizure (MES) and Pentylenetetrazol (PTZ)-induced seizure models are widely used for this purpose.[12][13][14]
Experimental Protocol: Maximal Electroshock (MES) Seizure Model
-
Animal Model: Wistar rats (150-200 g).
-
Grouping (n=6 per group):
-
Group I: Vehicle control (0.5% CMC, p.o.)
-
Group II: Positive control (Phenytoin, 25 mg/kg, i.p.)
-
Group III-V: Jalap Resin (various doses, p.o.)
-
-
Procedure:
-
Administer the test substances 60 minutes (for p.o.) or 30 minutes (for i.p.) before the electroshock.
-
Apply an electrical stimulus (e.g., 150 mA for 0.2 seconds) via corneal electrodes.
-
Observe the animal for the presence or absence of the tonic hind limb extension (THLE) phase of the seizure.
-
-
Data Collection: Record the duration of THLE. The ability of the resin to abolish or reduce the duration of THLE indicates anticonvulsant activity against generalized tonic-clonic seizures.[14]
In Vivo Cytotoxic and Antimicrobial Activity
These models assess the ability of jalap resin to kill cells or inhibit microbial growth within a living organism.
Experimental Protocol: In Vivo Antimicrobial Activity (Murine Thigh Infection Model)
-
Animal Model: Immunocompromised mice (e.g., rendered neutropenic with cyclophosphamide).
-
Infection: Inject a standardized inoculum of a pathogenic bacterium (e.g., Staphylococcus aureus) into the thigh muscle.
-
Grouping (n=6 per group):
-
Group I: Infection control (Vehicle)
-
Group II: Positive control (e.g., Vancomycin for MRSA)[15]
-
Group III-V: Jalap Resin (various doses, i.p. or p.o.)
-
-
Procedure:
-
Begin treatment 2 hours post-infection and continue for a specified period (e.g., 24 hours).
-
At the end of the treatment period, euthanize the animals.
-
-
Data Collection: Aseptically remove the infected thigh muscle, homogenize it in sterile saline, and perform serial dilutions for viable bacterial counting (Colony Forming Units - CFU/gram of tissue). A significant reduction in CFU compared to the infection control group indicates antimicrobial activity.[15]
Visualization of Pathways and Workflows
Proposed Signaling Pathway for Jalap Resin-Induced Purgation
Jalap resin acts as an intestinal irritant. The resin glycosides are hydrolyzed in the presence of bile, releasing fatty acids that irritate the intestinal mucosa. This irritation can trigger a complex signaling cascade involving immune cells (like mast cells), the enteric nervous system, and epithelial cells, leading to increased fluid secretion and motility.[16]
Caption: Proposed mechanism of jalap resin's purgative action.
Experimental Workflow for Toxicological and Pharmacological Evaluation
The following diagram outlines the logical flow of experiments, starting from preliminary toxicity assessment to detailed pharmacological screening.
Caption: Experimental workflow for evaluating jalap resin.
References
- 1. researchgate.net [researchgate.net]
- 2. enamine.net [enamine.net]
- 3. Improved up-and-down procedure for acute toxicity measurement with reliable LD50 verified by typical toxic alkaloids and modified Karber method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 5. A 13-week oral toxicity study of senna in the rat with an 8-week recovery period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. redalyc.org [redalyc.org]
- 7. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicology Study of Senna (CASRN 8013-11-4) in C57BL/6NTac Mice and Toxicology and Carcinogenesis Study of Senna in Genetically Modified C3B6.129F1/Tac-Trp53tm1Brd N12 Haploinsufficient Mice (Feed Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Antidiarrheal Efficacy of Probiotic Bacteria in Castor Oil Induced Diarrheal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Castor Oil-Induced Diarrhea [bio-protocol.org]
- 10. pnfs.or.kr [pnfs.or.kr]
- 11. Anti-diarrhoeal activity of a polyherbal formulation in rats and elucidation of its cellular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A REVIEW: ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS | Semantic Scholar [semanticscholar.org]
- 14. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]
- 15. In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for the Isolation of Bioactive Compounds from Ipomoea purga
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the isolation of specific bioactive compounds, primarily resin glycosides, from the plant Ipomoea purga, commonly known as jalap. The methodologies outlined are based on established phytochemical research and are intended to guide laboratory-scale extraction and purification efforts.
Introduction to Bioactive Compounds in Ipomoea purga
Ipomoea purga is a species of morning glory that has been traditionally used for its medicinal properties. The primary bioactive constituents of this plant are a complex mixture of resin glycosides, which are responsible for its purgative effects. These compounds are of interest to researchers for their potential pharmacological activities. The main classes of compounds isolated from Ipomoea purga include purginosides, purgins, and upon saponification of the crude resin, purgic acids.
Key Compounds Isolated from Ipomoea purga
The primary target compounds for isolation from Ipomoea purga are resin glycosides. These are large, complex molecules consisting of a glycosidically linked oligosaccharide to a hydroxylated fatty acid. The main compounds identified in the literature are:
-
Purginoside I and II: These are partially acylated branched pentasaccharides.[1]
-
Purgin I: An ester-type dimer of operculinic acid A.[1]
-
Purgic Acid A and B: These are hexasaccharides of convolvulinic and jalapinolic acids, respectively, and are typically obtained after saponification of the crude resin extract.
Quantitative Data Summary
The following tables summarize the available quantitative data for the isolation of compounds from Ipomoea purga. It is important to note that yields can vary significantly based on the plant material, extraction conditions, and purification techniques employed.
Table 1: Extraction and Fractionation Yields
| Parameter | Value | Source |
| Starting Material | Dried and powdered aerial parts of Ipomoea purga | General |
| Extraction Solvent | Chloroform | [1] |
| Extraction Yield | ||
| Crude Chloroform Extract | Not explicitly stated in reviewed sources | - |
| Fractionation Yield | ||
| Resin Glycoside-rich Fraction (from silica gel chromatography) | Not explicitly stated in reviewed sources | - |
Table 2: Preparative HPLC Purification Parameters for Resin Glycosides
| Parameter | Purginoside I | Purginoside II | Purgin I |
| Column | |||
| Stationary Phase | Reversed-phase C18 | Reversed-phase C18 | Reversed-phase C18 |
| Particle Size | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Dimensions | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Mobile Phase | |||
| Solvent System | Isocratic Methanol | Isocratic Methanol | Isocratic Methanol |
| Flow Rate | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Detection | |||
| Wavelength | Not explicitly stated (Refractive Index detector often used) | Not explicitly stated (Refractive Index detector often used) | Not explicitly stated (Refractive Index detector often used) |
| Purification Technique | Preparative-scale recycling HPLC | Preparative-scale recycling HPLC | Preparative-scale recycling HPLC |
| Isolated Yield | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Experimental Protocols
The following protocols provide a step-by-step guide for the isolation of resin glycosides from Ipomoea purga.
Protocol 1: Preparation of Plant Material
-
Collection and Drying: Collect the aerial parts (stems and leaves) or roots of Ipomoea purga.
-
Grinding: Air-dry the plant material in a well-ventilated area, protected from direct sunlight. Once completely dry, grind the material into a fine powder using a laboratory mill.
-
Storage: Store the powdered plant material in an airtight container in a cool, dark, and dry place until extraction.
Protocol 2: Solvent Extraction of Crude Resin Glycosides
-
Maceration: Weigh the desired amount of powdered plant material and place it in a large glass container.
-
Solvent Addition: Add chloroform to the powdered material. A typical starting ratio is 1:10 (w/v) of plant material to solvent.
-
Extraction: Seal the container and allow the mixture to macerate at room temperature for 24-48 hours with occasional agitation.
-
Filtration: After maceration, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Repeat Extraction: Repeat the extraction process with the plant residue two more times with fresh chloroform to ensure exhaustive extraction.
-
Concentration: Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. This will yield a crude chloroform extract.
Protocol 3: Fractionation of Crude Extract by Silica Gel Column Chromatography
-
Column Preparation: Prepare a silica gel column (60-120 mesh) using a non-polar solvent such as n-hexane as the slurry.
-
Sample Loading: Adsorb the crude chloroform extract onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient of solvents with increasing polarity. A common gradient starts with n-hexane, followed by mixtures of n-hexane and ethyl acetate in increasing proportions of ethyl acetate, and finally with methanol.
-
Fraction Collection: Collect the eluate in fractions of a defined volume (e.g., 50 mL).
-
TLC Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the resin glycosides.
-
Pooling and Concentration: Combine the fractions that show a similar TLC profile for the target compounds and concentrate them using a rotary evaporator. This will yield a resin glycoside-rich fraction.
Protocol 4: Purification of Individual Resin Glycosides by Preparative HPLC
-
HPLC System: Utilize a preparative High-Performance Liquid Chromatography (HPLC) system equipped with a reversed-phase C18 column and a refractive index detector. For closely eluting compounds, a recycling HPLC system is highly recommended.[1]
-
Sample Preparation: Dissolve the resin glycoside-rich fraction in the mobile phase (e.g., methanol).
-
Injection and Elution: Inject the sample onto the column and elute with an isocratic mobile phase, typically methanol.
-
Recycling (if applicable): For unresolved peaks, engage the recycling function of the HPLC to pass the mixture through the column multiple times to improve separation.
-
Fraction Collection: Collect the fractions corresponding to the individual peaks of Purginoside I, Purginoside II, and Purgin I.
-
Purity Analysis: Assess the purity of the isolated compounds using analytical HPLC.
-
Drying: Lyophilize or carefully evaporate the solvent from the pure fractions to obtain the isolated compounds.
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows for isolating compounds from Ipomoea purga.
Caption: Overall workflow for the isolation of resin glycosides from Ipomoea purga.
Caption: Detailed workflow for the purification of individual resin glycosides using recycling HPLC.
References
Application Notes and Protocols: Exogenium purga Resin in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of Exogenium purga (also known as Ipomoea purga) resin in drug discovery, with a focus on its cytotoxic and multidrug resistance (MDR) modulating properties. Detailed protocols for extraction, fractionation, and key biological assays are provided to facilitate further research and development.
Introduction
Exogenium purga, a plant native to Mexico, is the source of jalap resin, a substance with a long history of use in traditional medicine, primarily as a potent cathartic.[1] Modern phytochemical investigations have revealed that the primary bioactive constituents of this resin are a complex mixture of glycosides, broadly classified into two main groups: jalapins (ether-soluble) and convolvulins (ether-insoluble).[2] Recent studies have highlighted the potential of these resin glycosides in oncology drug discovery, demonstrating cytotoxic effects against various cancer cell lines and the ability to reverse multidrug resistance in cancer cells.[3][4] This makes Exogenium purga resin a valuable starting material for the discovery of novel anticancer agents and chemosensitizers.
Active Constituents and Mechanism of Action
The biological activity of this compound is attributed to its unique resin glycosides. These are amphipathic molecules consisting of a glycosidic core attached to a hydroxylated fatty acid.[5]
-
Purginosides and Jalapinosides: Specific resin glycosides isolated from Ipomoea purga include purginosides I and II, and purgin I.[5] Another significant compound is jalapinoside, a macrocyclic bisdesmoside.[4]
-
Mechanism of Action:
-
Cytotoxicity: While the precise cytotoxic mechanisms are still under investigation, studies on related resin glycosides suggest the induction of apoptosis. This may occur through the intrinsic (mitochondrial) pathway, involving the modulation of Bcl-2 family proteins, release of cytochrome c, and activation of caspases.[6] There is also evidence suggesting the involvement of the PI3K/Akt signaling pathway.[6]
-
Multidrug Resistance (MDR) Reversal: A significant application of these resin glycosides is their ability to overcome MDR in cancer cells.[7] This is thought to be achieved by inhibiting the function of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which are responsible for effluxing chemotherapeutic drugs from cancer cells.[8][9] By blocking these pumps, the resin glycosides increase the intracellular concentration of anticancer drugs, thereby restoring their efficacy.
-
Experimental Protocols
This protocol describes a general procedure for the extraction of the resin and its separation into jalapin and convolvulin fractions.
Materials:
-
Dried and powdered roots of Exogenium purga
-
Methanol (MeOH)
-
Diethyl ether
-
n-Butanol (n-BuOH)
-
Water (H₂O)
-
Rotary evaporator
-
Separatory funnel
-
Chromatography columns (e.g., Diaion HP-20, Sephadex LH-20)
Procedure:
-
Methanol Extraction: Macerate the powdered roots of Exogenium purga in methanol at room temperature for 24-48 hours. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
Solvent Partitioning for Jalapin Fraction: a. Partition the crude methanol extract between diethyl ether and water. b. Separate the ether layer. This ether-soluble fraction contains the jalapins. c. Evaporate the ether to obtain the crude jalapin fraction.
-
Solvent Partitioning for Convolvulin Fraction: a. Take the aqueous layer from the previous step and partition it against n-butanol. b. The n-butanol-soluble fraction contains the convolvulins. c. Concentrate the n-butanol fraction to obtain the crude convolvulin fraction.
-
Further Purification (Optional): a. The crude jalapin and convolvulin fractions can be further purified by column chromatography using stationary phases like Diaion HP-20 or Sephadex LH-20. b. For isolation of individual resin glycosides, preparative High-Performance Liquid Chromatography (HPLC) is recommended.[3][5]
Caption: Workflow for Extraction and Fractionation of this compound.
This protocol provides a generalized workflow for the high-throughput screening of this compound fractions to identify potential drug leads.
Materials:
-
Crude or fractionated extracts of this compound
-
Dimethyl sulfoxide (DMSO) for solubilization
-
96- or 384-well microplates
-
Automated liquid handling systems
-
Plate reader (e.g., for absorbance, fluorescence, or luminescence)
-
Cell culture reagents
-
Specific assay kits (e.g., for cytotoxicity, enzyme inhibition)
Procedure:
-
Library Preparation: a. Dissolve the dried extracts/fractions in DMSO to create stock solutions of known concentrations. b. Prepare a dilution series in appropriate assay buffers or culture media.
-
Assay Miniaturization: a. Optimize the chosen biological assay for a microplate format (e.g., 96- or 384-well). b. Use automated liquid handlers to dispense reagents and test compounds into the microplates.
-
Screening: a. Incubate the plates under the required conditions for the specific assay. b. Use a plate reader to measure the assay endpoint (e.g., cell viability, enzyme activity).
-
Hit Identification and Confirmation: a. Identify "hits" based on a predefined activity threshold. b. Re-test the primary hits to confirm their activity and rule out false positives. c. Perform dose-response analysis to determine the potency (e.g., IC₅₀ or EC₅₀) of the confirmed hits.
Caption: Generalized High-Throughput Screening Workflow for Natural Product Extracts.
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound extracts on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
This compound extract/fraction dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the Exogenium purga extract (e.g., 1-100 µg/mL). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
This assay evaluates the ability of this compound components to sensitize multidrug-resistant cancer cells to a known chemotherapeutic agent.
Materials:
-
A multidrug-resistant cancer cell line (e.g., MCF-7/Vin) and its parental sensitive cell line (e.g., MCF-7)
-
A standard chemotherapeutic drug (e.g., vinblastine, doxorubicin)
-
This compound extract/fraction
-
MTT assay reagents (as above)
Procedure:
-
Cell Seeding: Seed both the resistant and sensitive cell lines in separate 96-well plates.
-
Co-treatment: Treat the cells with a fixed, sublethal concentration of the chemotherapeutic drug in combination with varying concentrations of the Exogenium purga extract. Also include controls for the drug alone and the extract alone.
-
Incubation and MTT Assay: Incubate the plates for 48-72 hours and then perform the MTT assay as described above.
-
Data Analysis: Compare the IC₅₀ values of the chemotherapeutic drug in the presence and absence of the Exogenium purga extract in the resistant cell line. A significant decrease in the IC₅₀ value indicates MDR reversal.
Data Presentation
The following tables summarize representative quantitative data for the biological activities of resin glycosides from Ipomoea species.
Table 1: Cytotoxic Activity of Resin Glycosides
| Cell Line | Compound/Extract | IC₅₀ (µg/mL) | Reference |
| A549 (Lung Carcinoma) | Phlomis caucasica Total Extract | 309.15 | [10] |
| MCF-7 (Breast Carcinoma) | Phlomis anisodontea Dichloromethane Fraction | >500 | [10] |
| MDBK (Normal Kidney) | Phlomis caucasica Total Extract | 397.5 | [10] |
| PC-3 (Prostate Cancer) | Cynara scolymus Flower Extract | 36.57 | [11] |
| A549 (Lung Carcinoma) | Cynara scolymus Flower Extract | >100 | [11] |
Table 2: Multidrug Resistance Reversal Activity
| Cell Line | Chemotherapeutic | Modulator (Concentration) | Effect | Reference |
| MCF-7/Vin (Vinblastine-resistant Breast Carcinoma) | Vinblastine (0.003 µM) | Hamiltonins (1-25 µM) | Significant enhancement of cytotoxicity | [12] |
| K562/MDR (P-gp overexpressing) | Vincristine | JTV-519 (3 µM) | Reversal of resistance | [13] |
Signaling Pathways
The cytotoxic effects of resin glycosides may be mediated through the induction of apoptosis via the intrinsic pathway, potentially involving the PI3K/Akt signaling cascade.
Caption: Proposed Apoptotic Pathway Modulated by Resin Glycosides.
Resin glycosides are hypothesized to reverse multidrug resistance by inhibiting the efflux activity of ABC transporters like P-glycoprotein.
Caption: Logical Diagram of MDR Reversal by Inhibiting ABC Transporters.
References
- 1. Profiling of the resin glycoside content of Mexican jalap roots with purgative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry and biological activity of resin glycosides from Convolvulaceae species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Resin glycosides from the herbal drug jalap (Ipomoea purga) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Modulation of the activity of ABC transporters (P-glycoprotein, MRP2, BCRP) by flavonoids and drug response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. Comparative Estimation of the Cytotoxic Activity of Different Parts of Cynara scolymus L.: Crude Extracts versus Green Synthesized Silver Nanoparticles with Apoptotic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resin Glycosides from Operculina hamiltonii and Their Synergism with Vinblastine in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reversal of P-glycoprotein mediated multidrug resistance by a newly synthesized 1,4-benzothiazipine derivative, JTV-519 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Formulation of Exogenium purga (Jalap) Resin for Experimental Use
Audience: Researchers, scientists, and drug development professionals.
Introduction Exogenium purga, now more commonly known by its botanical synonym Ipomoea purga, is a plant native to Mexico.[1][2][3] The tuberous roots of this climbing vine are the source of Jalap, a potent resin with a long history in traditional medicine as a powerful purgative and cathartic agent.[1][2][4] The primary active constituents of Jalap resin are a complex mixture of glycosides.[1][5] Due to the diverse biological activities reported for resin glycosides, such as cytotoxic, antimicrobial, and anti-inflammatory effects, the experimental formulation of Jalap resin is of significant interest for modern drug discovery beyond its traditional applications.[6][7][8]
Plant resins are characteristically insoluble in water but soluble in organic solvents like alcohol, which presents a challenge for formulation in aqueous biological systems.[9][10] These notes provide detailed protocols for the extraction, formulation, and preliminary biological evaluation of Exogenium purga resin for both in vitro and in vivo experimental use.
Active Constituents and Physicochemical Properties The biological activity of Jalap resin is attributed to its high content of resin glycosides. These are classified into two main groups based on their solubility in ether:
-
Convolvulin: The ether-insoluble fraction, considered an oligomer of acylated glycosidic acids.[7][11][12]
-
Jalapin: The ether-soluble fraction, which consists of macrolactone structures of hydroxyl fatty acid oligoglycosides.[7][11][12]
These complex glycolipids are responsible for the resin's potent effects on the gastrointestinal tract and are being investigated for a broader range of pharmacological activities.[1][8]
Table 1: Physicochemical Properties of Exogenium purga (Jalap) Resin
| Property | Description | Reference(s) |
| Source | Dried tuberous roots of Ipomoea purga (syn. Exogenium purga) | [2][5] |
| Appearance | Dark, umber-brown solid or powder. | [2] |
| Odor | Slight, smoky odor. | [2] |
| Solubility | ||
| Water | Insoluble. | [9][10] |
| Alcohol | Soluble (e.g., Ethanol, Methanol). | [4] |
| Ether | Partially soluble (basis for Jalapin/Convolvulin separation). | [7][11] |
| DMSO | Soluble (suitable for preparing in vitro stock solutions). | |
| Main Components | Resin glycosides (Convolvulin, Jalapin). | [1][11][12] |
Experimental Protocols
Protocol 1: Preparation of a Standardized Total Resin Extract
This protocol describes a general method for obtaining a total resin extract from the dried plant material.
Materials:
-
Dried, powdered tuberous roots of Ipomoea purga.
-
95% Ethanol (EtOH).
-
Rotary evaporator.
-
Filter paper (Whatman No. 1 or equivalent).
-
Glassware (beakers, flasks).
Methodology:
-
Maceration: Weigh 100 g of powdered Ipomoea purga root and place it into a large flask. Add 500 mL of 95% EtOH to fully submerge the powder.
-
Extraction: Seal the flask and allow it to macerate for 72 hours at room temperature with occasional agitation.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the ethanolic extract from the plant solids.
-
Re-extraction: Repeat the extraction process on the plant solids with a fresh 500 mL of 95% EtOH for another 24 hours to maximize yield.
-
Pooling: Combine the filtrates from both extraction steps.
-
Concentration: Concentrate the pooled ethanolic extract under reduced pressure using a rotary evaporator at 40-50°C until the ethanol is fully removed.
-
Drying: The resulting thick, dark residue is the total resin. Place it in a vacuum desiccator for 48 hours to remove any residual solvent.
-
Storage: Store the dried resin extract in an airtight, light-protected container at 4°C.
Protocol 2: Formulation for In Vitro Studies
Due to its aqueous insolubility, a stock solution in a suitable organic solvent is required for cell-based assays.
Materials:
-
Dried Jalap resin extract (from Protocol 1).
-
Dimethyl sulfoxide (DMSO), cell culture grade.
-
Sterile microcentrifuge tubes.
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640).
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution by dissolving the Jalap resin in 100% DMSO. For example, weigh 10 mg of resin and dissolve it in 1 mL of DMSO to achieve a 10 mg/mL stock. Vortex thoroughly to ensure complete dissolution.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Prepare working solutions by diluting the stock solution in a serum-free cell culture medium.
-
Important: The final concentration of DMSO in the culture wells should be kept to a minimum, typically ≤0.5%, as higher concentrations can be cytotoxic.[13] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Table 2: Example Dilution Series for In Vitro Assays (from a 10 mg/mL Stock)
| Final Concentration (µg/mL) | Volume of Stock (µL) | Volume of Medium (µL) for Intermediate Dilution | Final Volume in Well (µL) | Volume of Intermediate to Add (µL) |
| 100 | 10 | 990 (to make 1 mg/mL) | 200 | 20 |
| 50 | 10 | 990 (to make 1 mg/mL) | 200 | 10 |
| 25 | 10 | 990 (to make 1 mg/mL) | 200 | 5 |
| 10 | 1 | 999 (to make 100 µg/mL) | 200 | 20 |
| 1 | 1 | 999 (to make 100 µg/mL) | 200 | 2 |
Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol provides a method to assess the effect of the resin formulation on cell viability. The MTT assay is a colorimetric assay that measures cellular metabolic activity.[14][15]
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7) or other desired cell line.
-
96-well flat-bottom plates.
-
Complete growth medium (e.g., DMEM + 10% FBS).
-
Jalap resin working solutions (from Protocol 2).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in sterile PBS.[16]
-
Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl).[13]
-
Microplate reader.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing the desired concentrations of Jalap resin (prepared as per Protocol 2). Include wells for "untreated control" (medium only) and "vehicle control" (medium + DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13][14][16]
-
Formazan Solubilization: Carefully remove the medium from the wells. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[13] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]
-
Absorbance Measurement: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group using the following formula:
-
Cell Viability (%) = (OD of Treated Cells / OD of Vehicle Control Cells) x 100
-
Plot the viability percentage against the resin concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Table 3: Example 96-Well Plate Layout for MTT Assay
| 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | |
| A | Blank | Control | Vehicle | Conc 1 | Conc 1 | Conc 1 | Conc 4 | Conc 4 | Conc 4 | Conc 7 | Conc 7 | Conc 7 |
| B | Blank | Control | Vehicle | Conc 1 | Conc 1 | Conc 1 | Conc 4 | Conc 4 | Conc 4 | Conc 7 | Conc 7 | Conc 7 |
| C | Blank | Control | Vehicle | Conc 2 | Conc 2 | Conc 2 | Conc 5 | Conc 5 | Conc 5 | Conc 8 | Conc 8 | Conc 8 |
| D | Blank | Control | Vehicle | Conc 2 | Conc 2 | Conc 2 | Conc 5 | Conc 5 | Conc 5 | Conc 8 | Conc 8 | Conc 8 |
| E | Blank | Control | Vehicle | Conc 3 | Conc 3 | Conc 3 | Conc 6 | Conc 6 | Conc 6 | Conc 9 | Conc 9 | Conc 9 |
| F | Blank | Control | Vehicle | Conc 3 | Conc 3 | Conc 3 | Conc 6 | Conc 6 | Conc 6 | Conc 9 | Conc 9 | Conc 9 |
| G | Blank | Control | Vehicle | Doxorubicin | Doxorubicin | Doxorubicin | Doxorubicin | Doxorubicin | Doxorubicin | Doxorubicin | Doxorubicin | Doxorubicin |
| H | Blank | Control | Vehicle | Doxorubicin | Doxorubicin | Doxorubicin | Doxorubicin | Doxorubicin | Doxorubicin | Doxorubicin | Doxorubicin | Doxorubicin |
| Blank: Medium only; Control: Untreated cells; Vehicle: Cells + max DMSO conc.; Conc X: Test concentrations; Doxorubicin: Positive control. |
Protocol 4: Formulation for In Vivo Studies (Oral Gavage)
For oral administration in animal models, a homogenous and stable suspension is required for water-insoluble compounds like Jalap resin.
Materials:
-
Dried Jalap resin extract (from Protocol 1).
-
Vehicle: 0.5% (w/v) Carboxymethyl cellulose (CMC-Na) in sterile water.
-
Optional: Surfactant like Tween 80 (1-5%).
-
Mortar and pestle.
-
Homogenizer or sonicator.
-
Oral gavage needles.
Methodology:
-
Vehicle Preparation: Prepare the 0.5% CMC-Na vehicle by slowly adding 0.5 g of CMC-Na to 100 mL of sterile water while stirring vigorously until a clear, viscous solution is formed.
-
Resin Preparation: Calculate the required amount of resin based on the desired dose (e.g., mg/kg) and the dosing volume (e.g., 10 mL/kg for mice).[17][18]
-
Suspension Formulation:
-
Place the weighed resin powder into a mortar.
-
Add a small amount of the vehicle and triturate with the pestle to form a smooth, uniform paste. This step is crucial to prevent clumping.
-
Gradually add the remaining vehicle while continuously stirring to form a homogenous suspension.
-
For improved stability, the suspension can be further homogenized using a sonicator or mechanical homogenizer.
-
-
Administration: The suspension should be prepared fresh daily before administration to ensure uniformity and stability.[19] Stir the suspension well immediately before drawing it into the syringe for each animal to ensure accurate dosing. Administer the formulation using appropriate oral gavage techniques.
-
Controls: A control group receiving only the vehicle (e.g., 0.5% CMC-Na) must always be included in the study.[19]
Table 4: Example Formulation for Oral Gavage (10 mg/kg dose for a 25g mouse)
| Parameter | Value | Calculation |
| Animal Weight | 25 g (0.025 kg) | - |
| Dose | 10 mg/kg | - |
| Dosing Volume | 10 mL/kg | - |
| Total Dose/Animal | 0.25 mg | 10 mg/kg * 0.025 kg |
| Volume/Animal | 0.25 mL | 10 mL/kg * 0.025 kg |
| Concentration | 1 mg/mL | 0.25 mg / 0.25 mL |
| To Make 10 mL | 10 mg Resin + 10 mL of 0.5% CMC-Na | 1 mg/mL * 10 mL |
Visualizations
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. A Modern Herbal | Bindweed, Jalap [botanical.com]
- 3. Ipomoea purga | Henriette's Herbal Homepage [henriettes-herb.com]
- 4. Jalap - Herbal Encyclopedia [cloverleaffarmherbs.com]
- 5. Profiling of the resin glycoside content of Mexican jalap roots with purgative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chemistry and biological activity of resin glycosides from Convolvulaceae species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research Portal [researchportal.murdoch.edu.au]
- 10. Resin - Wikipedia [en.wikipedia.org]
- 11. Resin glycosides from Convolvulaceae plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inventio.up.edu.mx [inventio.up.edu.mx]
- 13. researchgate.net [researchgate.net]
- 14. broadpharm.com [broadpharm.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Solvent for oral administration of test drugs - Animal and Zoology [protocol-online.org]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Analytical Standards for Ipomoea purga Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipomoea purga, commonly known as jalap, is a plant recognized for the purgative properties of its root resin. The primary bioactive constituents of this resin are a complex mixture of glycosides, with the main aglycones being jalapinolic acid and convolvulinic acid. The development of robust analytical standards is crucial for the quality control, standardization, and clinical development of herbal preparations derived from Ipomoea purga. These application notes provide detailed protocols for the extraction, purification, and analysis of the key chemical markers in Ipomoea purga resin.
The resin of Ipomoea purga is rich in resin glycosides, which are responsible for its characteristic biological activity. The total resin glycoside content in the Mexican jalap root can range from 9-12%.[1] Upon hydrolysis, these glycosides yield hydroxylated fatty acids, primarily (11S)-hydroxyhexadecanoic acid (jalapinolic acid) and (11S)-hydroxytetradecanoic acid (convolvulinic acid), along with various sugar moieties including glucose, quinovose, fucose, and rhamnose.[1]
Key identified resin glycosides include:
-
Purgic Acid A and B: Hexasaccharides of convolvulinic and jalapinolic acids, respectively.[1][2]
-
Puginosides I and II: Partially acylated branched pentasaccharides.[3]
-
Purgin I: An ester-type dimer of operculinic acid A.[3]
Experimental Protocols
Extraction of Resin from Ipomoea purga Roots
This protocol outlines a method for the efficient extraction of the resin from dried and powdered Ipomoea purga roots.
Materials and Equipment:
-
Dried and powdered Ipomoea purga roots
-
Chloroform (CHCl₃)
-
Soxhlet apparatus or equivalent extraction system
-
Rotary evaporator
-
Analytical balance
-
Glassware (beakers, flasks, etc.)
Protocol:
-
Accurately weigh approximately 100 g of dried and powdered Ipomoea purga roots.
-
Place the powdered root material into a porous thimble.
-
Insert the thimble into the main chamber of the Soxhlet extractor.
-
Fill the distilling flask with approximately 500 mL of chloroform.
-
Assemble the Soxhlet apparatus and heat the solvent.
-
Allow the extraction to proceed for a minimum of 8 hours, or until the solvent running through the siphon tube is colorless.
-
After extraction, allow the apparatus to cool.
-
Carefully dismantle the apparatus and transfer the chloroform extract to a round-bottom flask.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C until a thick, resinous residue is obtained.
-
Transfer the resin to a pre-weighed container and dry further under vacuum to a constant weight.
-
Calculate the yield of the resin as a percentage of the initial dried root weight.
Diagram of the Extraction Workflow:
Caption: Workflow for the extraction of resin from Ipomoea purga roots.
Purification of Resin Glycosides by Preparative HPLC
This protocol describes a method for the isolation of individual resin glycosides from the crude resin extract using preparative High-Performance Liquid Chromatography (HPLC). Preparative-scale recycling HPLC is a particularly effective technique for separating these complex compounds.[3]
Materials and Equipment:
-
Crude Ipomoea purga resin extract
-
HPLC-grade solvents (Methanol, Acetonitrile, Water)
-
Preparative HPLC system with a recycling function
-
Preparative C18 reverse-phase column (e.g., 250 x 20 mm, 10 µm)
-
Fraction collector
-
UV detector
Protocol:
-
Dissolve a known amount of the crude resin extract in a minimal volume of the initial mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
Set up the preparative HPLC system with the C18 column.
-
Equilibrate the column with the initial mobile phase composition (e.g., a mixture of methanol and water).
-
Inject the sample onto the column.
-
Elute the compounds using a suitable gradient of solvents. A common approach is to increase the concentration of the organic solvent (methanol or acetonitrile) over time.
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 210 nm or 220 nm).
-
Collect fractions corresponding to the major peaks.
-
For complex mixtures, utilize the recycling function of the HPLC to re-inject partially separated peaks for further purification.
-
Combine the fractions containing the pure compounds and evaporate the solvent to obtain the isolated resin glycosides.
Table 1: Example Preparative HPLC Parameters
| Parameter | Value |
| Column | Reverse-Phase C18 (250 x 20 mm, 10 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient | Start with 60% B, increase to 100% B over 60 min |
| Flow Rate | 10 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 1-5 mL (depending on concentration) |
Analytical HPLC Method for Quantification
This protocol provides a starting point for developing a validated analytical HPLC method for the quantification of key marker compounds in Ipomoea purga resin.
Materials and Equipment:
-
Isolated and purified reference standards of key resin glycosides (e.g., Purgic Acid A, Purgic Acid B)
-
Ipomoea purga resin samples
-
Analytical HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
-
Analytical C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
HPLC-grade solvents
Protocol:
-
Standard Preparation: Prepare a series of standard solutions of the purified reference compounds at known concentrations.
-
Sample Preparation: Accurately weigh and dissolve a known amount of the Ipomoea purga resin in the mobile phase. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of water and acetonitrile is often effective.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm or ELSD. ELSD is often preferred for glycosides as they may lack a strong chromophore.
-
-
Calibration Curve: Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.
-
Quantification: Inject the sample solutions and determine the peak areas of the target analytes. Use the calibration curve to calculate the concentration of each analyte in the sample.
Diagram of the Analytical Workflow:
Caption: General workflow for the quantitative analysis of Ipomoea purga resin.
Data Presentation
While specific quantitative data for the major resin glycosides in Ipomoea purga resin is not extensively available in the public domain, the following table provides a template for presenting such data once obtained through the analytical methods described above.
Table 2: Illustrative Quantitative Profile of Ipomoea purga Resin Glycosides
| Compound | Retention Time (min) | Concentration (mg/g of resin) | % of Total Resin Glycosides |
| Purgic Acid A | tbd | tbd | tbd |
| Purgic Acid B | tbd | tbd | tbd |
| Purginoside I | tbd | tbd | tbd |
| Purginoside II | tbd | tbd | tbd |
| Purgin I | tbd | tbd | tbd |
| Total | tbd | 100% | |
| tbd - to be determined experimentally. |
Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of the complex resin glycosides found in Ipomoea purga. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is required for complete structural assignment.
General NMR Parameters:
-
Solvent: Pyridine-d₅ or Methanol-d₄
-
Spectrometer: 400 MHz or higher
-
¹H NMR: Chemical shifts reported in ppm relative to the solvent signal.
-
¹³C NMR: Chemical shifts reported in ppm relative to the solvent signal.
Diagram of Key Compound Relationships:
Caption: Chemical relationships between components of Ipomoea purga resin.
Conclusion
The development of standardized analytical methods is paramount for ensuring the quality, safety, and efficacy of herbal products derived from Ipomoea purga. The protocols and information provided in these application notes offer a comprehensive framework for the extraction, purification, and quantification of the key bioactive resin glycosides. Further validation of the analytical methods and the generation of quantitative data for a range of Ipomoea purga samples will be essential for establishing robust quality control standards.
References
Troubleshooting & Optimization
"overcoming solubility issues with Exogenium purga resin"
Technical Support Center: Exogenium Purga Resin
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A: Exogenium purga is a novel synthetic polymer resin designed for the controlled-release delivery of therapeutic biomolecules. Its unique macro-porous structure allows for high loading capacity and sustained release kinetics, making it an ideal candidate for advanced drug delivery systems. However, its hydrophobic nature can present solubility challenges in aqueous environments.
Q2: My this compound is not dissolving in aqueous buffers. What should I do?
A: This is a common issue due to the resin's hydrophobicity. Direct dissolution in aqueous solutions is often difficult. We recommend using a co-solvent approach or adjusting the pH of your solution. Please refer to our detailed troubleshooting guides and experimental protocols for specific methodologies.
Q3: What are the optimal storage conditions for this compound?
A: To maintain its integrity and performance, this compound should be stored in a dry, inert atmosphere at 2-8°C. Avoid exposure to light and moisture.
Q4: Can I use organic solvents to dissolve the resin?
A: Yes, organic solvents are effective for dissolving this compound. A range of solvents with varying polarities can be used.[1][2] For a comprehensive list of compatible solvents and their respective solubility parameters, please see the data tables in the troubleshooting section.
Q5: How does pH affect the solubility and drug release from the resin?
A: The pH of the surrounding medium can significantly influence both the solubility of the resin and the release rate of the encapsulated drug.[3][4][5] Generally, the ionization state of the resin's functional groups is pH-dependent, which in turn affects its interaction with the solvent.[5][6] For detailed information on pH-dependent solubility, refer to the provided data tables and experimental protocols.
Troubleshooting Guides
This section provides systematic approaches to resolving common solubility issues with this compound.
Issue 1: Poor Resin Solubility in Standard Aqueous Buffers
Symptoms:
-
Resin remains as a solid precipitate in the buffer.
-
Cloudy or hazy appearance of the solution.
-
Incomplete dissolution after prolonged stirring or agitation.
Root Causes:
-
High Hydrophobicity: The intrinsic chemical nature of the resin prevents effective solvation by water molecules.
-
Incorrect pH: The pH of the buffer may not be optimal for ionizing the resin's surface groups, which can aid in dissolution.[6][7]
-
Insufficient Energy Input: Simple mixing may not provide enough energy to overcome the lattice energy of the resin particles.
Solutions:
-
Co-Solvent System: Introduce a water-miscible organic solvent to the aqueous buffer.[8][9][10] This reduces the overall polarity of the solvent system, enhancing the solubility of the hydrophobic resin.[8]
-
pH Adjustment: Modify the pH of the buffer to ionize the functional groups on the resin's surface.[9] This can increase the resin's polarity and improve its interaction with water.
-
Sonication: Use of an ultrasonic bath can provide the necessary energy to break down resin aggregates and facilitate dissolution.
Data Presentation: Solvent Compatibility and Solubility Parameters
The following table summarizes the solubility of this compound in various solvents and co-solvent systems.
| Solvent/Co-Solvent System | Polarity Index | Solubility (mg/mL) at 25°C | Observations |
| Deionized Water | 10.2 | < 0.1 | Insoluble |
| Phosphate-Buffered Saline (PBS) pH 7.4 | 9.8 | < 0.1 | Insoluble |
| Ethanol | 4.3 | 5.2 | Partially Soluble |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 25.8 | Soluble |
| Dichloromethane (DCM) | 3.1 | 32.5 | Highly Soluble |
| 50:50 Ethanol:Water | 7.3 | 2.1 | Swelling observed |
| 20:80 DMSO:PBS | 9.0 | 8.7 | Forms a stable suspension |
Note: Solubility was determined using the shake-flask method at 25°C for 24 hours.[11]
Data Presentation: Effect of pH on Resin Solubility
This table illustrates the impact of pH on the solubility of this compound in a 10% ethanol/water co-solvent system.
| pH | Solubility (mg/mL) at 25°C | Ionization State |
| 4.0 | 1.5 | Primarily non-ionized |
| 6.0 | 3.8 | Partially ionized |
| 7.4 | 5.2 | Moderately ionized |
| 8.5 | 9.7 | Significantly ionized |
| 10.0 | 12.3 | Fully ionized |
Note: The increased solubility at higher pH suggests the presence of acidic functional groups on the resin.
Experimental Protocols
Protocol 1: Standard Method for Solubilizing this compound Using a Co-Solvent System
Objective: To achieve a target concentration of 10 mg/mL of this compound for experimental use.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, conical centrifuge tubes (50 mL)
-
Vortex mixer
-
Orbital shaker
Procedure:
-
Weigh 100 mg of this compound and place it into a 50 mL sterile conical tube.
-
Add 4 mL of DMSO to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure the resin is fully wetted.
-
Place the tube on an orbital shaker at 200 rpm for 30 minutes at room temperature to facilitate complete dissolution in the organic solvent.
-
Slowly add 6 mL of PBS (pH 7.4) to the DMSO-resin solution in a dropwise manner while continuously vortexing at a low speed. This gradual addition helps prevent precipitation of the resin.
-
Once all the PBS has been added, continue to mix the solution on the orbital shaker for an additional 15 minutes to ensure a homogenous suspension.
-
Visually inspect the solution for any precipitates or cloudiness. A clear or slightly opalescent solution indicates successful solubilization.
Protocol 2: pH-Mediated Solubility Enhancement of this compound
Objective: To increase the aqueous solubility of this compound by adjusting the pH of the solution.
Materials:
-
This compound
-
1 M Sodium Hydroxide (NaOH)
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
Procedure:
-
Add 50 mg of this compound to 10 mL of deionized water in a glass beaker with a magnetic stir bar.
-
Begin stirring the suspension at a moderate speed.
-
Slowly add 1 M NaOH dropwise to the suspension while monitoring the pH with a calibrated pH meter.
-
Continue adding NaOH until the pH of the solution reaches 8.5.
-
Observe the dissolution of the resin as the pH increases.
-
Allow the solution to stir for 1 hour at pH 8.5 to ensure complete dissolution.
-
The resulting solution can then be buffered to the desired final pH for your experiment, taking care to monitor for any signs of precipitation.
Visualizations
Signaling Pathway Diagram
Caption: Proposed signaling pathway initiated by the active compound released from this compound.
Experimental Workflow Diagram
Caption: A generalized workflow for the preparation and use of this compound in experiments.
Logical Relationship Diagram
References
- 1. WO1996030433A1 - Solvent for resin and polymer formulations - Google Patents [patents.google.com]
- 2. longchangchemical.com [longchangchemical.com]
- 3. The influence of ph on drug release from hydroxypropyl methyl cellulose matrices [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. How does pH affect drug delivery? [synapse.patsnap.com]
- 6. pH- and ion-sensitive polymers for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijmsdr.org [ijmsdr.org]
- 9. researchgate.net [researchgate.net]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Ipomoea purga Resin Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of resin from Ipomoea purga roots.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary composition of the resin extracted from Ipomoea purga roots?
The resin is predominantly composed of a complex mixture of glycolipids known as resin glycosides.[1][2] These compounds are responsible for the purgative properties of the root extract.[2] Key identified resin glycosides include purginosides I and II, and purgin I.[3][4] The resin is typically soluble in methanol, and high-quality dried roots can yield between 15% and 20% of methanol-soluble resin.
Q2: What is the recommended solvent for extracting resin from Ipomoea purga roots?
Methanol is a highly effective solvent for extracting the polar resin glycosides from Ipomoea purga roots.[2] Chloroform has also been used in protocols for isolating specific resin glycosides.[5][3][4] The choice of solvent may be adjusted based on the specific downstream application and the target resin glycoside profile.
Q3: How should the Ipomoea purga roots be prepared before extraction?
Proper preparation of the roots is critical for maximizing resin yield. The roots should first be dried. It is recommended to use a low temperature (around 40-60°C) to prevent the degradation of thermolabile compounds.[6] For glycoside-containing species, a maximum temperature of 100°C has been suggested, though lower temperatures are generally safer.[7] After drying, the roots should be ground into a fine powder. A smaller particle size increases the surface area for solvent interaction, which generally enhances extraction efficiency.[8][9][10]
Q4: What analytical techniques are used to analyze the extracted resin?
High-Performance Liquid Chromatography (HPLC) is a key technique for profiling the resin glycoside content.[11][12] For structural elucidation and quality control, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed.[5][4][11][13][14] Often, a saponification step is performed on the crude resin to yield glycosidic acids, which are then analyzed.[11][12]
Section 2: Troubleshooting Guides
This section addresses common issues encountered during the extraction and purification of resin from Ipomoea purga roots.
Issue 1: Low Resin Yield
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Improper Solvent Selection | Ensure the use of a polar solvent like methanol, which is effective for extracting resin glycosides. The polarity of the solvent system can be adjusted; for instance, a methanol:water mixture is often used in plant extraction.[15] |
| Inadequate Grinding of Roots | The particle size of the root powder significantly impacts extraction efficiency.[8][9] If the powder is too coarse, regrind to a finer consistency to increase the surface area for solvent penetration. |
| Suboptimal Drying of Roots | Improperly dried roots (too moist) will lead to lower extraction efficiency. Conversely, excessively high drying temperatures can degrade the target resin glycosides.[16] Ensure roots are thoroughly dried at a controlled temperature, ideally between 40-60°C.[6] |
| Insufficient Extraction Time | Maceration or other extraction methods may require sufficient time for the solvent to penetrate the plant material and dissolve the resin. Consider extending the extraction time or performing multiple extraction cycles. |
| Poor Quality of Plant Material | The concentration of secondary metabolites in plants can be influenced by environmental and cultivation conditions. If possible, source roots from a reputable supplier or analyze a small sample for resin content before performing a large-scale extraction. |
Issue 2: Impure Resin Extract
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Co-extraction of Unwanted Compounds | The initial crude extract will contain a mixture of compounds. A multi-step purification process is necessary. This often involves techniques like column chromatography followed by preparative HPLC.[1] The complexity of resin glycoside mixtures often necessitates advanced purification methods like recycling HPLC to isolate individual constituents.[5][3][4] |
| Presence of Pigments and Other Interferences | A preliminary extraction with a non-polar solvent like n-hexane can be performed to remove lipids and some pigments before the main extraction with a polar solvent.[1] |
| Inadequate Separation During Chromatography | Optimize the chromatographic conditions, including the stationary phase, mobile phase gradient, and flow rate. For resin glycosides, reversed-phase columns (e.g., C18) are commonly used.[1] |
Section 3: Experimental Protocols
Protocol 1: General Extraction of Resin Glycosides
This protocol is a generalized procedure based on common practices for extracting resin glycosides from Ipomoea species.
-
Preparation of Plant Material:
-
Extraction:
-
Macerate the powdered root material in methanol at room temperature for 24-48 hours with occasional agitation. A solid-to-solvent ratio of 1:10 (w/v) is a good starting point.
-
Filter the extract and repeat the maceration process with fresh methanol two more times to ensure exhaustive extraction.
-
Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude resin extract.
-
-
Purification (General Approach):
-
The crude extract can be further purified using column chromatography with a suitable stationary phase (e.g., silica gel or a reversed-phase C18 material).[1]
-
Elute the column with a gradient of solvents, starting with a less polar solvent system and gradually increasing the polarity.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the desired resin glycosides.
-
For isolation of pure compounds, preparative HPLC, potentially with a recycling function, is often necessary.[5][3][4]
-
Protocol 2: Saponification for Analysis of Glycosidic Acids
This procedure is used to hydrolyze the ester linkages in the resin glycosides to analyze the core glycosidic acids.
-
Alkaline Hydrolysis:
-
Dissolve a known amount of the crude resin extract in a suitable alcoholic solvent (e.g., methanol).
-
Add an aqueous solution of a base, such as sodium hydroxide (NaOH), to the extract.
-
Reflux the mixture for a specified period (e.g., 1-2 hours) to ensure complete saponification.
-
-
Work-up:
-
After cooling, neutralize the reaction mixture with an acid (e.g., HCl).
-
Partition the mixture between water and a non-polar solvent (e.g., chloroform) to separate the fatty acids (in the organic layer) from the water-soluble glycosidic acids.[12]
-
The aqueous layer containing the glycosidic acids can then be further purified or directly analyzed by HPLC and NMR.[11][12]
-
Section 4: Visualizations
Caption: Experimental workflow for resin glycoside extraction.
References
- 1. Resin Glycosides from Convolvulaceae Family: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Resin glycosides from the herbal drug jalap (Ipomoea purga) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. media.neliti.com [media.neliti.com]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. Impact of Grinding and Sorting Particle Size on Phytochemical Yield in Dipterocarpus alatus Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Profiling of the resin glycoside content of Mexican jalap roots with purgative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jchr.org [jchr.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Preservation of Bioactive Compounds in Jalap Resin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of bioactive compounds found in jalap resin (Ipomoea purga).
Frequently Asked Questions (FAQs)
Q1: What are the primary bioactive compounds in jalap resin?
A1: The primary bioactive compounds in jalap resin are a class of complex glycolipids known as resin glycosides. Key compounds that have been identified include purgic acids A and B, scammonic acid A, operculinic acid B, purginosides I and II, and purgin I.[1][2][3] These molecules consist of a hydroxylated fatty acid core to which a multi-unit sugar chain (oligosaccharide) is attached through glycosidic and ester linkages.[2][4]
Q2: What are the main causes of degradation for these bioactive compounds?
A2: The degradation of resin glycosides in jalap resin is primarily caused by several factors:
-
Hydrolysis: The glycosidic and ester bonds that form the structure of these compounds are susceptible to cleavage in the presence of water, especially under acidic or basic conditions.[5][6]
-
Oxidation: Exposure to oxygen can lead to the oxidative degradation of the resin glycosides. This process can be accelerated by the presence of metal ions, light, and elevated temperatures.[7]
-
Enzymatic Degradation: Plant material may contain endogenous enzymes, such as glycosidases, that can break down the glycosidic linkages of the resin glycosides. Microbial contamination can also introduce enzymes that cause degradation.[8][9]
-
Thermal Degradation: High temperatures can accelerate the rates of hydrolysis and oxidation, leading to a more rapid loss of bioactive compounds.[7][10]
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradative chemical reactions.[7]
Q3: What are the general best practices for storing jalap resin and its extracts to minimize degradation?
A3: To maintain the integrity of the bioactive compounds in jalap resin, the following storage conditions are recommended:
-
Temperature: Store at low temperatures, ideally between 2°C and 8°C.[11] For long-term storage, freezing at -20°C or below is advisable.[12][13]
-
Light: Protect the resin and its extracts from light by using amber-colored glass vials or by storing them in the dark.[7][11]
-
Atmosphere: To prevent oxidation, store under an inert atmosphere, such as nitrogen or argon.[12][13]
-
Humidity: Maintain a low-humidity environment (ideally below 50% relative humidity) to prevent hydrolysis.[11] For dried extracts, the use of desiccants is recommended.
Troubleshooting Guides
Issue 1: Loss of Compound Potency in a Stored Jalap Resin Extract
Question: I have been storing a purified extract of jalap resin in a solvent at 4°C, but I've observed a significant decrease in its bioactivity over a few weeks. What could be the cause, and how can I prevent this?
Answer:
A loss of potency in your stored jalap resin extract is likely due to the degradation of the bioactive resin glycosides. The primary culprits in a solution are hydrolysis and oxidation.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Hydrolysis | The solvent may contain residual water, leading to the cleavage of glycosidic and ester bonds. Ensure you are using a dry, anhydrous solvent for storage. If an aqueous solution is necessary for your application, prepare fresh solutions before use and store any stock solutions frozen at -20°C or -80°C. |
| Oxidation | The extract may be degrading due to exposure to dissolved oxygen in the solvent. Before sealing the storage container, purge the headspace with an inert gas like nitrogen or argon. The addition of antioxidants may also be beneficial. |
| Light Exposure | Even in cold storage, ambient light can contribute to degradation over time. Ensure your storage vials are made of amber glass or are wrapped in aluminum foil to block out light. |
Issue 2: Variability in Experimental Results Using Jalap Resin
Question: I am getting inconsistent results in my bioassays when using different batches of jalap resin. How can I ensure the consistency of my starting material?
Answer:
Inconsistent results often stem from variations in the concentration of bioactive compounds between different batches of your jalap resin. This can be due to natural variability in the plant material or degradation that has occurred during storage.
Recommendations for Ensuring Consistency:
-
Standardization of the Extract: Before starting a series of experiments, it is crucial to standardize your jalap resin extract. This involves using an analytical technique, such as High-Performance Liquid Chromatography (HPLC), to quantify the concentration of one or more marker resin glycosides.[1][14] All experimental results can then be normalized to the concentration of these markers.
-
Proper Storage of Stock Material: Ensure that your bulk jalap resin is stored under optimal conditions (cold, dark, dry, and preferably under an inert atmosphere) to prevent degradation over time.
-
Forced Degradation Study: To understand the stability of your specific extract, consider performing a forced degradation study. This involves exposing small aliquots of your extract to stress conditions (e.g., heat, light, acid, base, oxidizing agents) and monitoring the degradation of the bioactive compounds over time.[15] This will help you identify the primary degradation pathways and develop a more effective storage strategy.
Quantitative Data on Stability
The following tables provide an overview of the expected stability of resin glycosides under various conditions. Please note that these are generalized data, and the actual stability of your specific compounds may vary.
Table 1: Influence of Temperature on the Degradation of Resin Glycosides in a Powdered Extract
| Temperature | Relative Humidity | Storage Duration (Months) | Estimated Degradation (%) |
| 4°C | < 30% | 6 | < 5% |
| 25°C | 60% | 6 | 10-15% |
| 40°C | 75% | 6 | > 25% |
Data compiled from general principles of herbal extract stability.[7][16][17]
Table 2: Effect of pH on the Hydrolysis of Glycosidic Bonds
| pH | Condition | Relative Rate of Hydrolysis |
| 1-3 | Acidic | High |
| 4-6 | Mildly Acidic | Moderate |
| 7 | Neutral | Low |
| 8-10 | Mildly Basic | Moderate |
| 11-14 | Basic | High |
This table illustrates the general trend of glycosidic bond stability in relation to pH.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Quantification of Resin Glycosides
This protocol outlines a general method for developing an HPLC assay to monitor the stability of resin glycosides in jalap resin extracts.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
2. Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
A gradient elution is typically required to separate the complex mixture of resin glycosides. A starting point could be a linear gradient from 30% B to 100% B over 40 minutes.
3. Sample Preparation:
-
Accurately weigh a known amount of jalap resin extract and dissolve it in methanol or a mixture of methanol and water.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 210 nm).
-
Identify the peaks corresponding to the major resin glycosides based on retention times of isolated standards or by LC-MS analysis.
-
The peak area of the resin glycosides can be used to quantify their concentration and monitor their degradation over time.
5. Method Validation:
-
The analytical method should be validated according to ICH guidelines to ensure it is stability-indicating.[18] This involves demonstrating that the method can separate the intact resin glycosides from their degradation products.
Protocol 2: Forced Degradation Study of Jalap Resin Extract
This protocol provides a framework for conducting a forced degradation study to understand the stability of the bioactive compounds in jalap resin.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the jalap resin extract in a suitable solvent (e.g., methanol) at a known concentration.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 1, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for various time points.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for various time points.
-
Thermal Degradation: Incubate the stock solution at a high temperature (e.g., 80°C) for various time points.
-
Photodegradation: Expose the stock solution to a light source (e.g., a photostability chamber) for an extended period.
3. Sample Analysis:
-
At each time point, take an aliquot of the stressed sample, neutralize it if necessary, and dilute it to the initial concentration.
-
Analyze the sample using the stability-indicating HPLC method described in Protocol 1.
4. Data Analysis:
-
Calculate the percentage of degradation of the resin glycosides at each time point for each stress condition.
-
This data will help identify the primary degradation pathways and the conditions under which the compounds are most labile.
Visualizations
Caption: Degradation pathways of jalap resin glycosides.
Caption: Workflow for a forced degradation study.
References
- 1. Profiling of the resin glycoside content of Mexican jalap roots with purgative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Resin glycosides from the herbal drug jalap (Ipomoea purga) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of the hydrolysis of inulin using real time 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. summit.sfu.ca [summit.sfu.ca]
- 8. Mechanistic studies of glycoside hydrolase substrates and inhibitors [summit.sfu.ca]
- 9. researchgate.net [researchgate.net]
- 10. how to store plant extracts [greenskybio.com]
- 11. avantiresearch.com [avantiresearch.com]
- 12. avantiresearch.com [avantiresearch.com]
- 13. japsonline.com [japsonline.com]
- 14. STABILITY TESTING OF HERBAL NATURAL PRODUCTS | PPTX [slideshare.net]
- 15. Stability of Rosmarinic Acid and Flavonoid Glycosides in Liquid Forms of Herbal Medicinal Products—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. phytojournal.com [phytojournal.com]
- 17. researchgate.net [researchgate.net]
- 18. Validation of Analytical Methods : A Review | Semantic Scholar [semanticscholar.org]
"addressing variability in commercial Exogenium purga samples"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with commercial samples of Exogenium purga. Due to inherent biological and processing factors, significant variability can exist between batches, impacting experimental reproducibility and outcomes.
Frequently Asked Questions (FAQs)
Q1: Why do I see significant batch-to-batch variation in the biological activity of my Exogenium purga extract?
A1: Commercial Exogenium purga extracts are known for their compositional variability, which directly impacts their biological effects.[1] This variation can be attributed to several factors:
-
Species and Plant Part: Different species of Exogenium (e.g., E. purga, E. angustifolia) and different plant parts (roots, flowers, leaves) contain varying profiles and concentrations of active compounds.[1][2] For example, roots are often rich in alkamides, while flowers may have higher concentrations of phenolic compounds like cichoric acid.[3][4][5]
-
Harvesting and Processing: The timing of harvest, drying methods, and extraction solvents (e.g., water, ethanol, dichloromethane) significantly alter the chemical fingerprint of the final product.[2][6]
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Geographic and Environmental Factors: Growing conditions, soil type, and climate can influence the production of secondary metabolites in the plant.[4][5]
-
Adulteration or Contamination: Inconsistent manufacturing processes can sometimes lead to contamination or adulteration of the product.[1][7]
Q2: My experimental results are inconsistent with published data for Exogenium purga. What could be the cause?
A2: Discrepancies between your results and published findings are often due to the high variability of commercial extracts.[8] The specific preparation used in a published study may have a significantly different phytochemical profile than the one you are using. Key bioactive compounds like alkamides, caffeic acid derivatives (such as cichoric acid), and polysaccharides are responsible for its immunomodulatory and anti-inflammatory effects.[3][5][9] Variation in the concentration of these compounds will lead to different biological outcomes. We recommend performing analytical chemistry to characterize your specific batch.
Q3: What are the primary bioactive compounds in Exogenium purga that I should be aware of?
A3: The main classes of active compounds in Exogenium purga are alkamides, caffeic acid derivatives, and polysaccharides.[3][10][11]
-
Alkamides: These lipophilic compounds are known for their immunomodulatory effects and are often associated with the tingling sensation the extract produces in the mouth.[9][12]
-
Caffeic Acid Derivatives (CADs): This group includes cichoric acid, caftaric acid, and echinacoside.[4] Cichoric acid is a major phenolic compound in E. purga and is considered a key marker for quality control.[4][5] These compounds have demonstrated antioxidant and anti-inflammatory properties.[5][9]
-
Polysaccharides: These high-molecular-weight compounds are thought to contribute to the immunostimulatory effects of the plant by activating macrophages and other immune cells.[3][5]
Q4: Can the extraction method affect which bioactive compounds are present in my sample?
A4: Absolutely. The choice of solvent and extraction technique has a profound impact on the chemical composition of the final extract.[13] For instance:
-
Ethanolic extracts are commonly used and can effectively extract both lipophilic alkamides and hydrophilic phenolic compounds.[8]
-
Water-based extracts (infusions/decoctions) will primarily contain water-soluble compounds like polysaccharides and some phenolic acids, but will be low in alkamides.[13][14]
-
Dichloromethane or other nonpolar solvents are highly effective at extracting alkamides but will not efficiently extract polar compounds like phenolics and polysaccharides.[9][13]
Troubleshooting Guides
Issue 1: Lower-than-Expected Anti-inflammatory Activity
If your Exogenium purga sample is showing weak or no anti-inflammatory effects in your assays (e.g., reduced cytokine suppression in LPS-stimulated macrophages), consider the following troubleshooting steps.
Logical Troubleshooting Flow
Caption: Troubleshooting workflow for low bioactivity.
Experimental Protocol: Quantification of Alkamides and Cichoric Acid via HPLC
This High-Performance Liquid Chromatography (HPLC) method allows for the simultaneous quantification of key lipophilic (alkamides) and hydrophilic (cichoric acid) compounds.[15]
1. Sample Preparation:
- Accurately weigh approximately 125 mg of your dried Exogenium purga extract.
- Add 25 mL of an ethanol:water (70:30 v/v) solution.[16]
- Vortex for 30 seconds, then sonicate for 15 minutes in an ultrasonic bath.
- Centrifuge the sample to pellet solid material.
- Filter a 1 mL aliquot of the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.[16]
2. HPLC Conditions:
- Column: Cosmosil 5C18-AR-II, 150 x 4.6 mm, or equivalent reversed-phase C18 column.[17]
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A typical gradient might run from ~60% A to 100% B over 20-30 minutes to elute both polar and nonpolar compounds.
- Flow Rate: 1.5 mL/min.[17]
- Column Temperature: 25°C.[17]
- Detection: Diode Array Detector (DAD) monitoring at 330 nm.[17] This wavelength is effective for both cichoric acid and alkamides.
- Injection Volume: 5 µL.[17]
3. Quantification:
- Prepare a standard curve using certified reference standards for cichoric acid and a representative alkamide (e.g., dodeca-2E,4E,8Z,10E/Z-tetraenoic acid isobutylamide).
- Calculate the concentration of each compound in your sample by comparing peak areas to the standard curve.
Issue 2: Unexpected Pro-inflammatory or Cytotoxic Effects
In some cases, instead of the expected anti-inflammatory or immunomodulatory effects, a sample may induce inflammation or show cytotoxicity.
Possible Causes & Solutions:
-
Endotoxin Contamination: Commercial plant extracts can sometimes be contaminated with bacterial components like lipopolysaccharide (LPS), which are potent activators of immune cells.[8]
-
Solution: Test your extract for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay. If levels are high, consider methods for endotoxin removal or source a new, certified endotoxin-free batch.
-
-
Presence of Antagonistic Compounds: Exogenium purga contains a complex mixture of molecules. Some extracts, particularly certain aqueous preparations, have been shown to stimulate the production of pro-inflammatory mediators like TNF-α.[8][13] This dual effect may be due to the balance of different compound classes.
-
Solution: Fractionate the extract using techniques like solid-phase extraction (SPE) or preparative HPLC to isolate the compound class of interest (e.g., alkamides vs. polysaccharides) and test the fractions individually.[9] This can help determine if a specific subclass of molecules is responsible for the unexpected activity.
-
Data on Bioactive Compound Variability
The concentration of key bioactive markers in commercial Exogenium purga products can vary dramatically. The table below summarizes typical ranges found in different preparations, illustrating the potential for inconsistency.
| Bioactive Compound | Plant Part | Preparation Type | Concentration Range (% dry weight or mg/mL) | Reference(s) |
| Cichoric Acid | Roots & Aerial Parts | Ethanolic Extract | 0.0% - 0.4% | [18] |
| Roots (Summer Harvest) | Raw Material | ~2.27% | [16] | |
| Aerial Parts (Summer) | Raw Material | ~2.02% | [16] | |
| Total Alkamides | Roots & Aerial Parts | Ethanolic Extract | 0.1 - 1.8 mg/mL | [18] |
| Roots | Raw Material | Varies significantly by species & chemotype | [2] | |
| Echinacoside | Roots | Raw Material | Absent or trace amounts in E. purga | [2][4][10] |
Key Signaling Pathways
Exogenium purga extracts are known to modulate multiple inflammatory signaling pathways, primarily through the inhibition of pro-inflammatory mediators. Understanding these pathways can help in designing experiments and interpreting results.
Diagram: Inflammatory Signaling Pathway Modulation
References
- 1. Echinacea - Wikipedia [en.wikipedia.org]
- 2. Echinacea biotechnology: advances, commercialization and future considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Echinacea: Bioactive Compounds and Agronomy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inslab.si [inslab.si]
- 5. Echinacea purpurea (L.) Moench: Biological and Pharmacological Properties. A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Echinacea under scrutiny: New report exposes adulteration and mislabeling [nutritioninsight.com]
- 8. Ethanolic Echinacea purpurea Extracts Contain a Mixture of Cytokine-Suppressive and Cytokine-Inducing Compounds, Including Some That Originate from Endophytic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Echinacea purpurea Fractions Represent Promising Plant-Based Anti-Inflammatory Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Echinacea | Research, Ingredients & Applications | NOW Foods [nowfoods.com]
- 11. eveherbs.com [eveherbs.com]
- 12. herbalreality.com [herbalreality.com]
- 13. On the Bioactivity of Echinacea purpurea Extracts to Modulate the Production of Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Echinacea purpurea (L.) Moench: Chemical Characterization and Bioactivity of Its Extracts and Fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPLC method validated for the simultaneous analysis of cichoric acid and alkamides in Echinacea purpurea plants and products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Determination of Major Phenolic Compounds in Echinacea spp. Raw Materials and Finished Products by High-Performance Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation Matrix Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Protocols for Ipomoea purga Glycosides
This technical support center provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and refining the purification protocols of resin glycosides from Ipomoea purga.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying resin glycosides from Ipomoea purga?
A1: The purification of resin glycosides from Ipomoea purga presents several challenges. Plant extracts are complex mixtures containing numerous compounds with very similar chemical structures and properties, making separation difficult.[1][2] The target glycosides may be present in low concentrations, and their structural complexity can lead to degradation during the purification process.[3] Additionally, the composition and concentration of these glycosides can vary depending on environmental factors like soil quality and season, affecting the reproducibility of extraction and purification.[1][4]
Q2: Which extraction solvents are most effective for Ipomoea purga resin glycosides?
A2: The choice of solvent is critical and depends on the polarity of the target glycosides. Methanol is commonly used for initial extraction from the dried and powdered plant material through maceration.[5] For further fractionation, chloroform is frequently used to create a chloroform-soluble extract that is rich in resin glycosides and suitable for subsequent chromatographic purification.[6][7][8]
Q3: What are the recommended final purification steps for achieving high-purity glycosides?
A3: High-Performance Liquid Chromatography (HPLC) is the method of choice for the final purification of Ipomoea purga glycosides.[9][10] Specifically, preparative-scale recycling HPLC has been successfully used to isolate individual, high-purity resin glycosides like purginosides I and II, and purgin I.[6][7][8][11] This technique is effective at separating structurally similar compounds found in these complex mixtures.
Q4: Which analytical techniques are essential for characterizing the purified glycosides?
A4: A combination of spectroscopic methods is required for full structural elucidation. High-field Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H, 13C, COSY, and TOCSY experiments) is crucial for determining the structure of the oligosaccharide core and identifying acylation sites.[8][9][12] Mass Spectrometry (MS), particularly High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), is used to establish the molecular formula and confirm the mass of the isolated compounds.[6][7][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Inefficient cell wall disruption. 2. Inappropriate solvent choice. 3. Insufficient extraction time or temperature. | 1. Ensure plant material (dried roots) is finely powdered. Consider ultrasound-assisted extraction to improve cell wall disruption. 2. Start with a broad-polarity solvent like methanol for initial extraction.[5] 3. Increase maceration time (e.g., 24-48 hours with periodic agitation). Avoid excessive heat which can degrade thermolabile compounds.[3] |
| Poor Separation in Column Chromatography | 1. Inappropriate stationary phase (e.g., silica gel). 2. Incorrect mobile phase polarity. 3. Column overloading. | 1. Silica gel is standard, but consider reversed-phase (C18) silica for more polar glycosides. 2. Perform a gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing polarity with ethyl acetate or methanol. Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system beforehand.[4] 3. Reduce the amount of crude extract loaded onto the column relative to the amount of stationary phase. |
| Co-elution of Compounds in HPLC | 1. Suboptimal mobile phase composition. 2. Isocratic elution is insufficient for complex mixtures. 3. Incorrect column chemistry. | 1. Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to water. Small changes can significantly impact resolution. 2. Develop a focused gradient elution method based on initial scouting runs.[13] 3. Screen different reversed-phase columns (e.g., C18, C8, Phenyl-Hexyl) to find one that provides the best selectivity for your target glycosides. |
| "Ghost Peaks" Appearing in HPLC Runs | 1. Contamination from a previous injection. 2. Sample degradation on the column. 3. Impurities in the mobile phase or sample solvent. | 1. Implement a robust column washing step with a strong solvent (e.g., 100% acetonitrile or isopropanol) between runs.[13] 2. Check the pH of the mobile phase; some glycosides may be unstable at certain pH values. 3. Use high-purity HPLC-grade solvents and filter all mobile phases and samples before injection. |
| No Binding to Affinity or Ion-Exchange Columns | 1. The glycoside lacks the specific functional group for the resin. 2. The surface charge or binding site of the molecule is masked by the extensive sugar moieties. | 1. These methods are generally less suitable for resin glycosides than reversed-phase or normal-phase chromatography. Affinity chromatography is highly specific and requires a known ligand-target interaction.[14] 2. The complex glycosylation can shield the parts of the molecule that would interact with ion-exchange resins.[15] Stick to chromatographic methods based on polarity and size. |
Data Presentation
Table 1: Solvent Systems for Extraction and Fractionation
| Stage | Solvent(s) | Purpose | Reference(s) |
| Initial Extraction | Methanol | To extract a broad range of compounds from the powdered plant material. | [5] |
| Solvent Partitioning | Chloroform / Water | To create a chloroform-soluble fraction enriched with resin glycosides. | [6][7][8] |
| Column Chromatography | Hexane, Ethyl Acetate, Methanol (Gradient) | To perform initial separation of the chloroform-soluble fraction into less complex fractions. | [4][10] |
| Preparative HPLC | Acetonitrile / Water or Methanol / Water (Gradient) | High-resolution purification of individual glycosides. | [6][9] |
Table 2: Comparative Chromatographic Conditions for Purification
| Parameter | Technique 1: Open Column Chromatography | Technique 2: Preparative HPLC |
| Stationary Phase | Silica Gel (Normal Phase) | C18 Reversed-Phase |
| Mobile Phase | Gradient: Hexane → Ethyl Acetate → Methanol | Gradient: Water → Acetonitrile or Water → Methanol |
| Typical Flow Rate | N/A (Gravity Fed) | 5-20 mL/min |
| Detection | Thin-Layer Chromatography (TLC) of fractions | UV Detector (e.g., at 210 nm) and/or Evaporative Light Scattering Detector (ELSD) |
| Primary Use | Initial fractionation of crude extract | Final purification of individual, high-purity compounds |
| Purity Achieved | Low to Moderate | High (>95%) |
Experimental Protocols
Protocol 1: Crude Extraction of Resin Glycosides
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Preparation: Air-dry the roots of Ipomoea purga and grind them into a fine powder.
-
Maceration: Submerge the powdered plant material in methanol (e.g., a 1:10 solid-to-solvent ratio, w/v).[5]
-
Extraction: Allow the mixture to stand for 48 hours at room temperature, with occasional stirring or sonication to enhance extraction.
-
Filtration: Filter the mixture through cheesecloth and then filter paper to remove the solid plant material.
-
Concentration: Evaporate the methanol from the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract as a dark syrup.[5]
-
Fractionation: Dissolve the crude extract in water and perform a liquid-liquid partition with chloroform. Collect the chloroform layer, which will contain the less polar resin glycosides. Evaporate the chloroform to yield the chloroform-soluble fraction.[6]
Protocol 2: Purification via Preparative HPLC
-
Sample Preparation: Dissolve a known amount of the chloroform-soluble fraction in HPLC-grade methanol (e.g., 10 mg/mL). Filter the solution through a 0.45 µm syringe filter.
-
Column: Use a preparative-scale C18 reversed-phase column.
-
Mobile Phase: Prepare two solvents: (A) HPLC-grade water and (B) HPLC-grade acetonitrile.
-
Gradient Program: Start with an initial scouting run to determine the approximate retention times. A typical purification gradient might be:
-
0-10 min: 40% B
-
10-50 min: Gradient from 40% to 90% B
-
50-60 min: Hold at 90% B
-
60-70 min: Return to 40% B and equilibrate
-
-
Injection and Fraction Collection: Inject the sample and collect fractions based on the peaks observed on the chromatogram.
-
Analysis: Analyze the collected fractions using analytical HPLC to assess purity. Pool the pure fractions containing the same compound.
-
Final Step: Evaporate the solvent from the pooled pure fractions to obtain the isolated glycoside.
Visualizations
Caption: Experimental workflow for the extraction and purification of Ipomoea purga glycosides.
Caption: Troubleshooting flowchart for common HPLC separation issues.
References
- 1. Navigating the Terrain: Challenges and Limitations of Full Plant Extracts [greenskybio.com]
- 2. researchgate.net [researchgate.net]
- 3. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Profiling of the resin glycoside content of Mexican jalap roots with purgative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. media.neliti.com [media.neliti.com]
- 11. Resin glycosides from the herbal drug jalap (Ipomoea purga) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Purification of some glycoside hydrolases by affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Managing Interference in Bioassays of Exogenium purga Resin
Welcome to the technical support center for Exogenium purga (EP) resin. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding bioassay interference when working with this complex natural product.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference from EP resin in bioassays?
A: Exogenium purga resin is a complex mixture of phytochemicals that can interfere with bioassays through several mechanisms. The most common issues are:
-
Autofluorescence: The resin contains endogenous fluorescent compounds that can increase background noise in fluorescence-based assays.[1][2][3]
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Compound Absorbance: Pigmented molecules in the resin can absorb light at wavelengths used for absorbance-based readouts (e.g., ELISA, MTT assays), leading to artificially low or high signals.[4][5]
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Non-Specific Binding: Hydrophobic and reactive compounds within the resin can bind promiscuously to target proteins, assay reagents (like antibodies), or plastic surfaces, causing false-positive or false-negative results.[6][7]
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Poor Solubility: The resin's lipophilic nature can lead to precipitation in aqueous assay buffers, causing light scattering that interferes with optical measurements.[8][9]
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Redox Activity: Phenolic compounds, common in plant resins, can undergo redox cycling, which may interfere with assays that are sensitive to oxidative stress or involve redox-sensitive reagents.[10][11]
Q2: My fluorescence-based assay (e.g., FP, FRET, Calcium Flux) shows high background signal when I add the EP resin. How can I fix this?
A: This is likely due to autofluorescence from the resin itself. Cellular components like NADH and riboflavin, as well as compounds in the resin, tend to fluoresce in the blue-green spectrum (350-550 nm).[3][12]
Troubleshooting Steps:
-
Run a Resin-Only Control: Prepare wells containing only assay buffer and the EP resin at your highest test concentration. Measure the fluorescence using the same filter set as your main experiment. A high signal here confirms autofluorescence.
-
Shift to Red-Wavelength Dyes: Autofluorescence is often weakest in the far-red part of the spectrum.[12][13] If possible, switch to fluorophores that excite and emit above 600 nm (e.g., Alexa Fluor 647, Cy5).
-
Decrease Resin Concentration: Test a lower concentration range of the resin to find a level where the signal-to-background ratio is acceptable.
-
Use an Orthogonal Assay: If the interference cannot be resolved, validate your findings using a non-fluorescent method, such as a luminescence-based assay or a label-free technique like Surface Plasmon Resonance (SPR).
Q3: My absorbance-based assay (e.g., ELISA, MTT) results are inconsistent and show poor reproducibility. What is the likely cause?
A: This can be caused by either the inherent color of the EP resin interfering with the absorbance reading or by the resin precipitating out of solution.
Troubleshooting Steps:
-
Measure Resin Absorbance: Run a control plate with the resin in assay buffer at all test concentrations and measure the absorbance at the assay wavelength. This will quantify the resin's intrinsic absorbance. You can then subtract this background value from your experimental results.
-
Check for Precipitation: Visually inspect the wells after adding the resin. Cloudiness or visible particulates indicate solubility issues. Precipitates can scatter light, leading to artificially high absorbance readings.[10]
-
Improve Solubility: If precipitation is observed, consider adjusting the solvent composition. See the solubility guide below for recommendations. Adding a non-ionic detergent like Tween-20 (e.g., at 0.01%) to the assay buffer can also help prevent aggregation.[14][15]
-
Perform a Spike and Recovery Experiment: To check for matrix interference in ELISA, spike a known amount of the target analyte into samples with and without the EP resin. Poor recovery in the presence of the resin indicates interference.[16][17]
Q4: How can I determine if the observed activity of EP resin is a true biological effect or just a result of non-specific binding?
A: Non-specific binding is a common artifact with complex natural products.[6][7] A counter-screen is the most effective way to identify this.
Recommended Approach:
-
Design a Counter-Screen: The goal is to run a parallel assay that maintains the detection system but removes the specific biological target. For example, in a receptor-binding assay, you could use membranes from a cell line that does not express the receptor of interest. For an enzyme inhibition assay, you could use a heat-inactivated enzyme.
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Compare Results: If the EP resin shows activity in the primary assay but is inactive in the counter-screen, the effect is likely specific to your target. If it remains active in the counter-screen, the activity is likely due to non-specific mechanisms.[18]
Troubleshooting Guides & Protocols
Guide 1: Mitigating Autofluorescence Interference
Autofluorescence from EP resin can mask the true signal in fluorescence-based assays. This workflow outlines a systematic approach to identify and mitigate this interference.
Caption: Workflow for troubleshooting autofluorescence.
Guide 2: Managing Solubility Issues
Poor solubility of the lipophilic EP resin in aqueous buffers is a primary source of assay artifacts.
Table 1: Recommended Solvents for this compound Stock Solutions
| Solvent | Max Stock Conc. (mg/mL) | Max Final Assay Conc. (%) | Notes |
| DMSO | 50 | < 1% | Recommended for initial stock solutions. High concentrations can be cytotoxic. |
| Ethanol | 20 | < 2% | Good alternative to DMSO, but can also affect cell viability and enzyme activity. |
| Methanol | 10 | < 1% | Can be used for extraction but is more volatile and toxic than ethanol.[8] |
| Cyclodextrin | Varies | Varies | Can be used to create inclusion complexes to improve aqueous solubility.[19] |
Protocol 1: General Protocol for Resin Preparation and Dilution
-
Preparation of Stock Solution:
-
Weigh the required amount of dry EP resin.
-
Dissolve in 100% DMSO to create a high-concentration stock (e.g., 50 mg/mL).
-
Vortex thoroughly and use a brief sonication step if necessary to ensure complete dissolution. Store at -20°C in small aliquots to avoid freeze-thaw cycles.
-
-
Preparation of Intermediate Dilutions:
-
Create an intermediate dilution series from the stock solution using 100% DMSO.
-
This minimizes the amount of stock solution added directly to the aqueous assay buffer.
-
-
Preparation of Final Assay Concentration:
-
Add a small volume (e.g., 1-2 µL) of the intermediate DMSO dilution to the final assay volume (e.g., 100-200 µL) of aqueous buffer.
-
Ensure the final DMSO concentration remains below 1% to minimize solvent effects on the assay biology.
-
Mix immediately and thoroughly upon addition to prevent the resin from precipitating.
-
Guide 3: Identifying Non-Specific Binding Effects
Non-specific binding can produce false-positive "hits." A logical workflow involving a counter-screen is essential for validation.
Caption: Logic diagram for identifying non-specific binding.
Protocol 2: Counter-Screen for a Kinase Inhibition Assay
This protocol provides an example of how to identify non-specific inhibition.
-
Prepare Primary Assay:
-
Set up the kinase assay according to your standard protocol. Include wells for:
-
No-enzyme control (background)
-
Vehicle control (e.g., 0.5% DMSO)
-
Positive control inhibitor
-
EP resin at various concentrations
-
-
-
Prepare Counter-Screen Assay:
-
Prepare a batch of the target kinase enzyme. Split it into two aliquots.
-
Aliquot A (Active Enzyme): Keep on ice for the primary assay.
-
Aliquot B (Inactive Enzyme): Heat-inactivate the enzyme (e.g., 65°C for 30 minutes; conditions must be optimized). Centrifuge to remove precipitated protein. Use the supernatant.
-
Set up the counter-screen plate identically to the primary assay, but substitute the active enzyme with the heat-inactivated enzyme.
-
-
Data Analysis:
-
Run both assays and measure the signal (e.g., luminescence for ADP-Glo™).
-
Normalize the data to the vehicle control for each plate.
-
Interpretation:
-
If the EP resin inhibits the signal only in the primary assay (with active enzyme), it is likely a true inhibitor.
-
If the EP resin inhibits the signal in both the primary and counter-screen assays, it is acting non-specifically (e.g., by inhibiting the reporter enzyme like luciferase or by quenching the signal).
-
-
Appendix: Hypothetical Signaling Pathway
For reference, this diagram illustrates a hypothetical signaling pathway potentially modulated by active compounds within Exogenium purga, leading to apoptosis.
Caption: Hypothetical pathway inhibited by Exogenium purga.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. southernbiotech.com [southernbiotech.com]
- 4. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. graphpad.com [graphpad.com]
- 7. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 8. journal.appconnect.in [journal.appconnect.in]
- 9. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bmglabtech.com [bmglabtech.com]
- 13. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 14. Ultra High Throughput Screening of Natural Product Extracts to Identify Pro-apoptotic Inhibitors of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Interference in ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cygnustechnologies.com [cygnustechnologies.com]
- 18. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. ijmsdr.org [ijmsdr.org]
Technical Support Center: Enhancing the Stability of Exogenium purga Extracts for Long-Term Storage
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the chemical integrity and biological activity of Exogenium purga (syn. Ipomoea purga) extracts during long-term storage. The primary bioactive constituents of E. purga are complex resin glycosides, which are susceptible to degradation.[1][2][3][4] Proper storage and handling are critical to ensure the reliability and reproducibility of experimental results. This guide covers common questions, troubleshooting, and best-practice protocols for enhancing extract stability.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation in E. purga extracts?
A1: The stability of E. purga extracts, like most herbal preparations, is challenged by a combination of factors. The primary causes of degradation of the active resin glycosides are enzymatic breakdown (from glycosidases and esterases present in the extract), hydrolysis, and oxidation.[5][6] These processes are accelerated by environmental factors such as elevated temperature, exposure to light (photodegradation), and the presence of moisture and oxygen.[7]
Q2: What are the ideal temperatures for short-term and long-term storage?
A2: Temperature is a critical factor.
-
Short-Term Storage (up to several weeks): Refrigeration at 4°C is recommended. This slows down most chemical and enzymatic reactions significantly.[8]
-
Long-Term Storage (months to years): Freezing is essential. Storage at -20°C is good, but -80°C is ideal for preserving the integrity of the extract over extended periods. For frequent use, storing smaller aliquots is advisable to avoid repeated freeze-thaw cycles, which can degrade complex molecules.
Q3: How does light exposure affect the stability of the extract?
A3: Light, particularly UV radiation, can induce photochemical reactions that degrade the active compounds in plant extracts. To prevent this, always store extracts in amber-colored glass vials or completely opaque containers. If transparent containers are used, they should be stored in a dark environment, such as a closed cabinet or a freezer box.
Q4: Should I store my extract as a liquid solution or a dried solid?
A4: For long-term stability, a dried, solid form is vastly superior. The presence of water and other solvents in liquid extracts facilitates hydrolysis, microbial growth, and other degradation reactions.[5][6] Lyophilization (freeze-drying) is the "gold standard" method for preparing a stable, powdered extract, as it effectively removes water at low temperatures, preserving the chemical structure of sensitive compounds.[9][10][11]
Q5: Can I use additives to enhance stability?
A5: Yes, certain additives can help. For liquid extracts stored at room temperature or 4°C, adding a co-solvent like 50% glycerol can help preserve the activity of the extract.[8] For extracts prone to oxidation, flushing the container with an inert gas like nitrogen or argon before sealing can be beneficial. However, for long-term storage, converting the extract to a dry powder is the most effective strategy.
Q6: How often should I test my stored extract for stability?
A6: A formal stability testing protocol should be established. For long-term studies, it is recommended to test the extract at defined intervals (e.g., 0, 3, 6, 12, and 24 months).[12] This involves using analytical methods like HPLC or LC-MS to quantify key marker compounds (specific resin glycosides) and ensure their concentration remains within an acceptable range (e.g., ≥90% of the initial value).[12][13]
Section 2: Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Color Change or Unusual Odor | 1. Oxidation: Exposure to air (oxygen).2. Photodegradation: Exposure to light.3. Microbial Contamination: Particularly in aqueous or improperly dried extracts. | 1. Discard the affected sample if contamination is suspected.2. Review storage procedures: ensure containers are airtight and stored in the dark.3. For future preparations, consider flushing containers with inert gas before sealing. |
| Precipitate or Crystallization in Liquid Extract | 1. Supersaturation: The solvent is unable to hold the dissolved compounds, often triggered by temperature changes.2. Degradation: Degraded compounds may be less soluble and precipitate out.3. pH Shift: A change in pH can alter the solubility of the resin glycosides. | 1. Gently warm the solution and agitate to see if the precipitate redissolves. If it does, it was likely a temperature effect.2. Analyze both the supernatant and the precipitate (if possible) via HPLC to check for degradation products.3. Ensure the pH of the solvent system is stable and appropriate for the compounds. |
| Decreased Biological Activity | 1. Chemical Degradation: The active resin glycosides have broken down due to hydrolysis, oxidation, or enzymatic action.[5][6]2. Improper Handling: Repeated freeze-thaw cycles. | 1. Re-analyze the extract's chemical profile using HPLC or LC-MS to correlate the loss of activity with the degradation of specific marker compounds.2. Compare the activity with a freshly prepared extract or a control sample stored at -80°C.3. Implement aliquoting for future samples to avoid freeze-thaw cycles. |
| New Peaks in HPLC/LC-MS Chromatogram | 1. Degradation Products: The new peaks represent compounds formed from the breakdown of the original resin glycosides.2. Contamination: Introduction of an external substance during handling or storage. | 1. Use stress testing (e.g., exposure to heat, acid, base) on a fresh sample to intentionally create degradation products and see if they match the new peaks.[7]2. Employ LC-MS/MS to analyze the mass of the new peaks and hypothesize their structures as potential degradation products.3. Review all handling procedures to identify potential sources of contamination. |
Section 3: Data & Protocols
Data Presentation
Table 1: Recommended Storage Conditions for Exogenium purga Extracts
| Parameter | Short-Term Storage (< 1 month) | Long-Term Storage (> 1 month) | Rationale |
|---|---|---|---|
| Physical Form | Liquid solution or dried powder | Dried powder (Lyophilized) | Minimizes hydrolysis and microbial growth, ensuring maximum stability.[10][11] |
| Temperature | 4°C (Refrigerated) | -20°C to -80°C (Frozen) | Drastically reduces the rate of chemical and enzymatic degradation.[8] |
| Light | Store in darkness (Amber vials) | Store in darkness (Opaque containers) | Prevents photodegradation of light-sensitive resin glycosides. |
| Atmosphere | Airtight container | Airtight container, consider flushing with N₂/Ar | Prevents oxidation by displacing atmospheric oxygen. |
| Container | Glass (Amber) | Borosilicate Glass (Amber) | Inert material prevents leaching and reaction with the extract. |
Experimental Protocols
Protocol 1: General Protocol for Stability Testing
This protocol outlines a systematic approach to evaluating the stability of E. purga extracts over time.
-
Initial Analysis (Time Zero):
-
Prepare the final extract and perform a comprehensive initial analysis.
-
Characterization: Use High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to generate a chemical fingerprint.[12] Identify and quantify 2-3 major, representative resin glycosides to serve as stability markers.[13]
-
Activity Assay: Perform a relevant bioassay (e.g., antimicrobial, cytotoxic) to establish a baseline activity level.
-
Physical Properties: Record the color, odor, and physical state of the extract.
-
-
Aliquoting and Storage:
-
Divide the extract into multiple small aliquots in appropriate storage vials (e.g., 2 mL amber glass vials). This prevents compromising the entire batch with repeated sampling.
-
Store the aliquots under the desired long-term conditions (e.g., -80°C, in the dark). Reserve separate sets for different storage conditions if conducting a comparative study.
-
-
Scheduled Sampling:
-
Establish a pull schedule for stability testing (e.g., 1, 3, 6, 12, 18, 24 months).
-
At each time point, remove one aliquot from storage for each condition being tested. Allow it to come to room temperature slowly before analysis.
-
-
Analysis at Each Time Point:
-
Repeat the full analysis performed at Time Zero: HPLC/LC-MS, bioassay, and physical property assessment.
-
Use the same validated analytical methods for consistency.[13]
-
-
Data Evaluation:
-
Compare the quantitative results of the marker compounds at each time point to the Time Zero values.
-
A common acceptance criterion is that the concentration of marker compounds should not fall below 90% of the initial value.
-
Note any significant changes in the chemical profile (new peaks), biological activity, or physical appearance.
-
Protocol 2: Protocol for Lyophilization (Freeze-Drying) of E. purga Extracts
Lyophilization is a gentle drying process that enhances the long-term stability of heat-sensitive compounds.[9][10]
-
Preparation of Extract:
-
Start with a filtered liquid extract (aqueous or hydro-alcoholic). If the extract is in a high concentration of organic solvent (e.g., >50% ethanol), it may need to be diluted with water to ensure proper freezing. High organic solvent concentrations can lower the freezing point and hinder the process.
-
-
Freezing (Solidification):
-
Pour the liquid extract into lyophilizer flasks or trays, ensuring the depth does not exceed 1-2 cm for efficient drying.
-
Freeze the extract completely. This is a critical step. A common method is to rotate the flask in a bath of dry ice/acetone or liquid nitrogen to shell-freeze the extract along the inner walls, maximizing surface area. Alternatively, place the flasks/trays in a -80°C freezer until solidly frozen (typically overnight). The target temperature should be well below the eutectic point of the solution.[11]
-
-
Primary Drying (Sublimation):
-
Place the frozen samples on the lyophilizer. Start the vacuum pump and the condenser. The condenser must be at a much lower temperature (e.g., -50°C to -80°C) than the sample.
-
The vacuum (typically <100 mTorr) allows the frozen solvent (ice) to sublime directly into vapor without passing through a liquid phase.[9]
-
Gentle heat may be applied via the shelves to provide the energy needed for sublimation, but the product temperature must remain below its collapse temperature. This phase is complete when all the ice has sublimated.
-
-
Secondary Drying (Desorption):
-
After primary drying, raise the shelf temperature slightly (e.g., to 20-30°C) while maintaining a high vacuum.[10] This step removes residual, non-frozen water molecules that are adsorbed to the solid matrix.
-
-
Completion and Storage:
-
Once the process is complete, vent the chamber with an inert gas like nitrogen.
-
Immediately cap or seal the vials/flasks to prevent moisture re-absorption.
-
Store the resulting dry, fluffy powder in a desiccator before transferring to airtight containers for long-term storage at -20°C or -80°C.
-
Section 4: Visual Guides
Diagrams of Key Processes and Relationships
Caption: Key environmental factors leading to extract degradation.
Caption: Experimental workflow for a long-term stability assessment.
References
- 1. mdpi.com [mdpi.com]
- 2. Resin glycosides from Convolvulaceae plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profiling of the resin glycoside content of Mexican jalap roots with purgative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. STABILITY TESTING OF HERBAL NATURAL PRODUCTS | PPTX [slideshare.net]
- 8. The effects of storage conditions on the stability of house dust mite extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modern Methods of Pre-Treatment of Plant Material for the Extraction of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ijcrt.org [ijcrt.org]
- 13. diapharm.com [diapharm.com]
Validation & Comparative
A Comparative Analysis of Exogonium purga and other Ipomoea Resins: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the chemical and pharmacological properties of resin glycosides from Exogonium purga (syn. Ipomoea purga) and other species of the Ipomoea genus. The information is supported by experimental data on their chemical composition and biological activities.
Resin glycosides, characteristic secondary metabolites of the Convolvulaceae family, are renowned for their traditional use as purgatives. These compounds are glycolipids, consisting of a hydroxylated fatty acid aglycone linked to a saccharide core, which is often acylated with various organic acids. The resin of Ipomoea purga, commonly known as jalap, has been a subject of significant phytochemical investigation, leading to the isolation of several bioactive resin glycosides. This guide offers a comparative perspective on the resins of I. purga and other notable Ipomoea species.
Chemical Composition: A Comparative Overview
The primary chemical distinction among Ipomoea resins lies in their constituent resin glycosides. These can be broadly classified into two groups based on their ether solubility: jalapins (soluble) and convolvulins (insoluble)[1][2]. The structural diversity of these compounds arises from variations in the hydroxy fatty acid, the oligosaccharide chain (number and type of sugar units), and the type and position of acylating organic acids.
Table 1: Comparative Chemical Composition of Resins from Ipomoea purga and Other Ipomoea Species
| Species | Key Resin Glycosides | Aglycone (Hydroxy Fatty Acid) | Oligosaccharide Core | Acylating Groups | Reference |
| Ipomoea purga | Purginosides I & II, Purgin I, Purgic acids A & B | Operculinic acid A, Convolvulinic acid, Jalapinolic acid | Pentasaccharides and Hexasaccharides (D-fucose, D-glucose, L-rhamnose) | trans-Cinnamic acid, n-decanoic acid, (+)-(2S)-2-methylbutanoic acid, n-hexanoic acid, n-dodecanoic acid | [3][4][5] |
| Ipomoea murucoides | Murucoidins I-V | Jalapinolic acid | Pentasaccharides | 2-methylpropanoic acid, (2S)-methylbutyric acid | [6] |
| Ipomoea aquatica | Aquaterins I-XI | Simonic acid B, Operculinic acids A & C | Tetrasaccharides and Pentasaccharides (L-rhamnose) | Not specified | [7] |
| Ipomoea pes-caprae | Pescaproside B, Pescapreins V-IX | Jalapinolic acid, Operculinic acid C | Tetrasaccharides and Pentasaccharides | (2S)-methylbutyric acid, n-dodecanoic acid, n-decanoyl, 2-methylpropanoyl | [8] |
| Ipomoea tyrianthina | Tyrianthins 1-7, Scammonins 1 & 2 | Not specified | Tetrasaccharides | Not specified | [9] |
Pharmacological Activities: A Quantitative Comparison
While the most well-known activity of Ipomoea resins is their purgative effect, recent studies have unveiled a broader spectrum of pharmacological properties, including cytotoxic, antimicrobial, and multidrug resistance (MDR) reversal activities.
Purgative Activity
The purgative action of Ipomoea resins is attributed to their ability to stimulate intestinal motility and increase electrolyte and water secretion into the intestinal lumen. While this activity is widely acknowledged for Ipomoea purga and other species, direct comparative studies with quantitative data such as ED50 values are limited in the currently available literature[10][11]. The laxative effect is generally evaluated in animal models by measuring the production of wet feces[12].
Cytotoxic Activity
Several resin glycosides from Ipomoea species have demonstrated cytotoxic effects against various cancer cell lines. This suggests their potential as templates for the development of new anticancer agents.
Table 2: Comparative Cytotoxicity (IC50) of Resin Glycosides from Ipomoea Species
| Species | Compound/Extract | Cell Line | IC50 (µM) | Reference |
| Ipomoea aquatica | Aquaterin (Compound 4) | HepG2 (Human liver cancer) | 2.4 | [7] |
| Ipomoea murucoides | Murucoidin 4 | Hep-2 (Human laryngeal cancer) | ~4 µg/mL* | [6] |
| Ipomoea muricata | Muricatins | HL-60 (Human promyelocytic leukemia) | Varied, some with notable activity | [13] |
*Note: Original data presented in µg/mL. Conversion to µM requires the molecular weight of the specific compound.
Multidrug Resistance (MDR) Reversal Activity
A significant finding is the ability of some Ipomoea resin glycosides to reverse multidrug resistance in cancer cells. This is a crucial area of research in oncology, as MDR is a major obstacle to the success of chemotherapy.
Table 3: Comparative Multidrug Resistance Reversal Activity of Resin Glycosides from Ipomoea Species
| Species | Compound/Extract | Cell Line | Activity | Reference |
| Ipomoea muricata | Calonyctin E, J, and muricatic acid C methyl ester | KB/VCR (Vincristine-resistant) | Enhanced cytotoxicity of vincristine by 2.5-407.1 fold at 25 µM | [14] |
| Ipomoea purga | Purgin II | Not specified | Inhibitor of multidrug efflux pumps | [15] |
Experimental Protocols
Isolation and Purification of Resin Glycosides
A general workflow for the isolation and purification of resin glycosides from Ipomoea species involves several key steps. The specific solvents and chromatographic conditions may be optimized for each plant species and target compound.
In Vivo Laxative Activity Assay
The purgative effect of Ipomoea resins is typically evaluated in a mouse model. The following protocol provides a general outline for this assay[4][5][12].
-
Animal Preparation: Healthy mice are fasted for a specific period (e.g., 12-18 hours) with free access to water.
-
Grouping: The animals are randomly divided into control and experimental groups.
-
Administration: The control group receives the vehicle (e.g., saline), a positive control group receives a standard laxative (e.g., bisacodyl or castor oil), and the test groups receive different doses of the Ipomoea resin extract orally.
-
Observation: The mice are placed in individual cages with pre-weighed absorbent paper on the floor.
-
Data Collection: The total number of feces and the weight of wet feces are measured at specific time intervals after administration.
-
Analysis: The laxative effect is determined by comparing the fecal output and water content between the test groups and the control groups.
Signaling Pathways
The precise molecular mechanisms underlying the diverse pharmacological activities of Ipomoea resin glycosides are still under investigation. However, some studies have begun to shed light on the potential signaling pathways involved.
Calcium Signaling in Cytotoxicity
Research on resin glycosides from Ipomoea aquatica has shown that these compounds can elevate intracellular calcium (Ca2+) concentrations in HepG2 cells[7]. This increase in intracellular Ca2+ may be a key event in the induction of apoptosis and cell cycle arrest, contributing to the observed cytotoxic effects.
Conclusion
The resins from Exogonium purga and other Ipomoea species represent a rich source of structurally diverse resin glycosides with a wide range of pharmacological activities. While the purgative properties of these resins are well-established anecdotally and in traditional medicine, there is a need for more rigorous, quantitative comparative studies to determine the relative potencies of resins from different species. The emerging evidence of their cytotoxic and multidrug resistance reversal activities opens up new avenues for drug discovery and development, particularly in the field of oncology. Further research into the mechanisms of action and signaling pathways of these complex natural products is warranted to fully exploit their therapeutic potential.
References
- 1. Identification of Potential Diuretic and Laxative Drug Candidates from Avicennia officinalis L. Bark through In Vivo Mice Model Studies and In Vitro Gas Chromatography-Mass Spectrometry and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Resin glycosides from the herbal drug jalap (Ipomoea purga) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Laxative Activities of 80% Methanolic Extract of the Leaves of Grewia ferruginea Hochst Ex A Rich in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluations of the in vivo laxative effects of aqueous root extracts of Euclea racemosa L. in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic resin glycosides from Ipomoea aquatica and their effects on intracellular Ca2+ concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resin glycosides from Ipomoea pes-caprae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resin glycosides from the roots of Ipomoea tyrianthina and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Profiling of the resin glycoside content of Mexican jalap roots with purgative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Laxative activity test: Significance and symbolism [wisdomlib.org]
- 13. Four new resin glycosides from Ipomoea muricata seeds: muricatins XIV-XVII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Resin glycosides from the seeds of Ipomoea muricata and their multidrug resistance reversal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Purgin II, a Resin Glycoside Ester-Type Dimer and Inhibitor of Multidrug Efflux Pumps from <i>Ipomoea purga</i> [ouci.dntb.gov.ua]
A Comparative Analysis of Exogenium purga Resin and Synthetic Cathartic Agents for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of Exogenium purga resin against common synthetic cathartic agents. The information is supported by available experimental data and detailed methodologies for key assays.
Exogenium purga, the botanical source of jalap resin, has a long history in traditional medicine as a potent purgative. Its primary active constituents are glycosidic resins, which include compounds such as jalapin and convolvulin.[1][2][][4][5] The cathartic effect of this resin is primarily attributed to its classification as a stimulant or irritant laxative.[6][7] In contrast, synthetic cathartic agents are a broad category of drugs designed to promote defecation through various mechanisms of action. These are generally classified into four main groups: stimulant laxatives, osmotic laxatives, bulk-forming laxatives, and stool softeners (emollients).[6][8][9][10]
This guide will delve into the mechanisms of action, present available performance data in comparative tables, detail relevant experimental protocols, and provide visual diagrams of the key signaling pathways and experimental workflows.
Mechanisms of Action: A Head-to-Head Look
This compound: The cathartic properties of this compound are initiated following oral ingestion and transit to the small intestine. Here, in the presence of bile, the glycosidic resins are hydrolyzed into sugars and aglycones. This process liberates free fatty acids which then act as irritants to the intestinal mucosa.[][11] This irritation is the primary driver of the resin's pro-motility effects, leading to an increase in peristaltic contractions and stimulation of intestinal secretions.[][11]
Synthetic Cathartic Agents:
-
Stimulant Laxatives (e.g., Bisacodyl, Senna): Similar to this compound, these agents directly stimulate the enteric nerves within the intestinal wall, leading to increased intestinal motility.[7][8] Bisacodyl, for instance, is known to directly stimulate parasympathetic nerves in the colon to enhance motility and secretions. It also increases cyclic AMP (cAMP) levels in enterocytes, which promotes the secretion of chloride and bicarbonate ions into the intestinal lumen. Furthermore, it can decrease the expression of aquaporin-3, a water channel, thereby reducing water absorption from the colon. Senna glycosides are metabolized by gut bacteria into their active form, rhein anthrone, which then irritates the colon lining, inducing fluid secretion and propulsive contractions.
-
Osmotic Laxatives (e.g., Polyethylene Glycol - PEG): These agents consist of poorly absorbed molecules that remain within the intestinal lumen and create an osmotic gradient.[8][9][10] This gradient draws water into the intestines, increasing the volume and softening the fecal matter, which in turn stimulates peristalsis. Polyethylene glycol is a large polymer that is minimally absorbed and exerts its effect by retaining water in the colon through osmosis.
-
Bulk-Forming Laxatives (e.g., Psyllium, Methylcellulose): These are primarily composed of indigestible fibers that absorb water and swell in the intestinal tract.[6][9] This increase in fecal mass stretches the intestinal wall, which triggers a reflex contraction and promotes bowel movement.
-
Stool Softeners/Emollients (e.g., Docusate Sodium): These agents act as surfactants, lowering the surface tension of the stool.[6][9] This allows water and fats to better penetrate the fecal matter, resulting in a softer, more easily passable stool. They do not directly stimulate peristalsis.
Performance Comparison
Direct comparative clinical trials between this compound and modern synthetic cathartics are scarce in the available scientific literature. The following tables summarize typical characteristics and available data for representative agents from each class to provide a basis for comparison.
| Agent Class | Representative Agent(s) | Onset of Action | Primary Mechanism | Common Side Effects |
| Natural Stimulant | This compound | 6-12 hours (oral) | Intestinal irritation, increased peristalsis and secretion | Abdominal cramping, diarrhea, electrolyte imbalance with overuse |
| Synthetic Stimulant | Bisacodyl | 6-12 hours (oral), 15-60 minutes (rectal) | Stimulation of enteric nerves, increased secretion | Abdominal cramps, diarrhea, nausea, rectal irritation (suppository) |
| Synthetic Stimulant | Senna | 6-12 hours (oral) | Bacterial metabolism to active irritant, increased motility and secretion | Abdominal cramps, diarrhea, nausea, potential for melanosis coli with long-term use |
| Osmotic | Polyethylene Glycol (PEG) 3350 | 24-72 hours | Osmotic water retention in the colon | Bloating, gas, diarrhea, electrolyte imbalance with excessive use |
| Stool Softener | Docusate Sodium | 12-72 hours | Surfactant action, stool softening | Mild abdominal cramping, diarrhea |
Experimental Protocols
The evaluation of cathartic agents relies on a variety of established in vivo and in vitro experimental models.
In Vivo Models for Assessing Cathartic Activity
1. Gastrointestinal Motility Assays:
-
Whole Gut Transit Time: This method assesses the total time it takes for a marker to travel from ingestion to excretion.
-
Protocol:
-
Administer a non-absorbable colored marker (e.g., carmine red) or a radiopaque marker to fasted animals.
-
Simultaneously, administer the test substance (this compound or synthetic agent) or a vehicle control.
-
House the animals individually and monitor for the first appearance of the colored marker in the feces.
-
Record the time elapsed as the whole gut transit time. A shorter time indicates increased motility.
-
-
-
Small Intestinal Transit: This assay measures the rate of passage of a substance through the small intestine.
-
Protocol:
-
Administer a charcoal meal (a suspension of charcoal in a viscous solution like gum acacia) to fasted animals, either with or without the test compound.
-
After a set period (e.g., 30 minutes), euthanize the animals and carefully dissect the small intestine.
-
Measure the total length of the small intestine and the distance the charcoal meal has traveled from the pylorus.
-
Express the intestinal transit as a percentage of the total length of the small intestine. An increased percentage indicates accelerated transit.
-
-
-
Fecal Parameters: This involves the quantitative and qualitative assessment of feces.
-
Protocol:
-
House animals individually in metabolic cages that allow for the separation and collection of feces.
-
Administer the test substance or vehicle control daily for a specified period.
-
Collect feces daily and measure the total wet weight, dry weight, and water content.
-
An increase in fecal weight and water content is indicative of a cathartic effect.
-
-
2. Intestinal Fluid Secretion Assay:
-
In Vivo Intestinal Perfusion: This technique directly measures fluid and electrolyte transport in a segment of the intestine.
-
Protocol:
-
Anesthetize the animal and cannulate a segment of the small intestine (e.g., jejunum or ileum) at both ends.
-
Perfuse the intestinal segment with a physiological saline solution at a constant rate.
-
After an equilibration period, collect the effluent and measure its volume and ion concentrations.
-
Introduce the test substance into the perfusate and continue to collect and analyze the effluent.
-
An increase in the volume of the effluent indicates net fluid secretion, a characteristic of many stimulant laxatives.
-
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathway for this compound and a general experimental workflow for comparing cathartic agents.
Caption: Proposed mechanism of action for this compound.
Caption: A generalized workflow for preclinical comparison of cathartic agents.
References
- 1. Osmotic effects of polyethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Related Videos - Osmotic effects of polyethylene glycol [visualize.jove.com]
- 6. What is the mechanism of Bisacodyl? [synapse.patsnap.com]
- 7. Bisacodyl - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Polyethylene Glycol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. caringsunshine.com [caringsunshine.com]
Navigating the Challenges of Reproducibility with Ipomoea purga Resin: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the reproducibility of experimental results is paramount. When working with natural products like the resin of Ipomoea purga, this can be a significant challenge due to inherent variability in its chemical composition. This guide provides a comparative analysis of Ipomoea purga resin and its common alternatives, focusing on the factors that influence experimental reproducibility. It also details experimental protocols for standardization and explores the underlying mechanisms of action of its active compounds.
The primary bioactive constituents of Ipomoea purga resin, responsible for its well-known purgative effects, are a complex mixture of resin glycosides. The exact composition of these glycosides can fluctuate based on the plant's genetic makeup, geographical origin, and local environmental conditions, leading to potential inconsistencies in experimental outcomes.
Understanding the Chemical Landscape
Ipomoea purga, commonly known as jalap, produces a resin rich in convolvulin, a type of resin glycoside. The main components identified are purgic acids A and B, which are hexasaccharides of convolvulinic and jalapinolic acids respectively.[1] However, the profile of these and other minor glycosides can vary, impacting the resin's overall biological activity.
Key alternatives to Ipomoea purga in traditional medicine and research include Ipomoea orizabensis (Mexican scammony) and Ipomoea stans. These species also produce resin glycosides, but with distinct chemical structures. For instance, Ipomoea orizabensis is a source of scammonic acid A, a tetrasaccharide, while Ipomoea stans contains operculinic acid B, a pentasaccharide. This difference in the number and type of sugar units, as well as the nature of the fatty acid core, can lead to variations in their pharmacological effects.
The Quest for Reproducibility: Key Influencing Factors
The lack of consistent experimental results with Ipomoea purga resin can often be traced back to the variability in its chemical makeup. Factors contributing to this include:
-
Species Adulteration: The term "jalap" has been historically applied to the resins of several Ipomoea species, leading to the use of material with different chemical profiles.
-
Environmental and Genetic Variation: As with many natural products, the cultivation environment, including soil composition and climate, can significantly alter the concentration and types of resin glycosides produced by the plant.
-
Extraction and Purification Methods: The techniques used to extract and purify the resin can influence the final composition of the product, with different solvents and methods yielding varying profiles of resin glycosides.
Comparative Analysis of Ipomoea Resins
To ensure the reliability of research findings, a thorough understanding of the chemical differences between Ipomoea purga and its alternatives is crucial. The following table summarizes the key resin glycosides found in each species.
| Plant Species | Common Name | Key Resin Glycosides |
| Ipomoea purga | Jalap | Purgic Acids A & B (Hexasaccharides) |
| Ipomoea orizabensis | Mexican Scammony | Scammonic Acid A (Tetrasaccharide) |
| Ipomoea stans | - | Operculinic Acid B (Pentasaccharide) |
While direct quantitative comparisons of the purgative activity of these resins are not extensively documented in the available literature, the structural differences in their active compounds strongly suggest potential variations in potency and mechanism of action.
Standardized Experimental Protocols for Reliable Results
To mitigate the challenges of reproducibility, standardized analytical methods are essential for the quality control and authentication of Ipomoea purga resin.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for generating a chemical fingerprint of the resin. A standardized HPLC method can be used to identify and quantify the major resin glycosides, ensuring batch-to-batch consistency.
Protocol:
-
Sample Preparation: A standardized amount of the dried and powdered resin is extracted with a suitable solvent, such as methanol. The extract is then filtered and diluted to a known concentration.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile is commonly employed.
-
Detection: UV detection at a wavelength of 210 nm is suitable for these compounds.
-
-
Data Analysis: The resulting chromatogram provides a profile of the resin glycosides present. By comparing the retention times and peak areas to those of authenticated standards, the identity and relative abundance of the key compounds can be determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed structural information about the isolated resin glycosides. These techniques are invaluable for confirming the identity of the compounds and for characterizing novel glycosides.
Protocol:
-
Sample Preparation: Purified resin glycosides are dissolved in a suitable deuterated solvent (e.g., methanol-d₄).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Advanced 2D NMR experiments, such as COSY, HSQC, and HMBC, can be used to elucidate the complete structure of the molecules.
-
Data Analysis: The chemical shifts and coupling constants of the signals in the NMR spectra are compared with published data for known resin glycosides to confirm their identity.
Unraveling the Mechanism of Action: A Look at Signaling Pathways
The purgative effect of Ipomoea resin glycosides is believed to be mediated through their interaction with the gastrointestinal tract, leading to increased motility and fluid secretion. While the precise molecular targets are still under investigation, recent evidence suggests a potential role for the modulation of aquaporin channels.
One proposed mechanism involves the downregulation of aquaporin-3 (AQP3), a water channel protein expressed in the colon. By inhibiting AQP3, the resin glycosides may reduce water reabsorption from the intestinal lumen, leading to an increase in stool water content and a laxative effect.
Below is a diagram illustrating this proposed signaling pathway.
Caption: Proposed mechanism of purgative action of Ipomoea purga resin glycosides.
Experimental Workflow for Comparative Analysis
To systematically compare the reproducibility of experimental results using Ipomoea purga resin and its alternatives, the following workflow is recommended.
Caption: A standardized workflow for the comparative analysis of Ipomoea resins.
By implementing rigorous quality control measures and standardized protocols, researchers can significantly improve the reproducibility of their experimental results with Ipomoea purga resin. Furthermore, a deeper understanding of the chemical diversity among different Ipomoea species and their respective mechanisms of action will pave the way for more targeted and reliable drug discovery and development.
References
A Comparative Analysis of Ipomoea purga Extracts: Efficacy and Bioactivity
Introduction: Ipomoea purga, synonymously known as Exogonium purga, is a perennial vine native to Mexico.[1][2][3] Historically, its tuberous roots, commonly referred to as jalap, have been utilized in traditional medicine for their potent purgative and laxative properties.[4][5][6] This guide provides a comparative overview of the available scientific data on Ipomoea purga and its extracts, with a focus on phytochemical composition and biological activity. Due to a scarcity of direct comparative efficacy studies on different Ipomoea purga extracts, this guide incorporates illustrative data from the closely related species Ipomoea purpurea to provide researchers with a framework for evaluation. The primary bioactive compounds in Ipomoea purga are resin glycosides, such as purgic acids A and B.[5]
Phytochemical Composition and Traditional Use
The roots of Ipomoea purga are rich in resin glycosides, which are believed to be responsible for their therapeutic effects.[5][7] These compounds contribute to the plant's traditional use as a cathartic agent.[5]
| Plant Species | Common Name | Key Bioactive Compounds | Traditional Use |
| Ipomoea purga | Jalap, True Jalap | Purgic acids A and B (resin glycosides)[5] | Purgative, Laxative[4][5] |
| Ipomoea orizabensis | Mexican Scammony, False Jalap | Scammonic acid A | Purgative[5] |
| Ipomoea stans | Not specified | Operculinic acid B | Purgative[5] |
Comparative Efficacy of Ipomoea Extracts: A Case Study in Anticancer Activity
While direct comparative studies on the purgative effects of different Ipomoea purga extracts are limited in contemporary scientific literature, research on related species provides valuable insights into the potential bioactivities of Ipomoea extracts. A study on Ipomoea purpurea leaves investigated the in vitro anticancer properties of its aqueous and organic extracts.[8]
Table 1: In Vitro Antiproliferative Efficacy of Ipomoea purpurea Leaf Extracts [8]
| Cell Line | Extract | IC50 (µg/mL) after 48h |
| A-549 (Lung Carcinoma) | Methanol | 53.62 ± 0.07 |
| MDA-MB-231 (Breast Adenocarcinoma) | Chloroform | 124.5 ± 0.01 |
The data indicates that the methanolic extract of I. purpurea was most potent against the A-549 lung cancer cell line, while the chloroform extract showed higher activity against the MDA-MB-231 breast cancer cell line.[8]
Experimental Protocols
MTT Assay for Antiproliferative Effect
This protocol is based on the methodology described for testing the anticancer properties of Ipomoea purpurea extracts.[8]
-
Cell Seeding: Human cancer cells (e.g., A-549 or MDA-MB-231) are seeded in 96-well plates at a density of 1.5 x 10^4 cells/well.
-
Incubation: The cells are allowed to attach to the substrate for 24 hours in a humidified atmosphere of 5% CO2 and 95% air at 37°C.
-
Treatment: After 24 hours, the cells are treated with different concentrations of the Ipomoea extracts (e.g., 50–400 µg/mL) in triplicate. Etoposide can be used as a positive control and DMSO (0.1%) as a negative control.
-
Incubation Periods: The treated cells are incubated for 24, 48, and 72-hour time points.
-
MTT Addition: Following the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Visualizing Methodologies and Pathways
Extraction and Analysis Workflow for Ipomoea purga Resin Glycosides
The following diagram illustrates a general workflow for the extraction and analysis of resin glycosides from Ipomoea purga roots, based on methodologies described in the literature.[5]
Caption: Workflow for the extraction and analysis of resin glycosides from Ipomoea purga.
Hypothesized Apoptotic Pathway Induced by Ipomoea Extracts
The diagram below represents a plausible signaling pathway for apoptosis induction by bioactive compounds found in Ipomoea species, as suggested by the findings of apoptosis in cancer cells treated with Ipomoea purpurea extracts.[8]
Caption: Hypothesized signaling pathway for apoptosis induced by Ipomoea extracts.
References
- 1. Ipomoea purga | Henriette's Herbal Homepage [henriettes-herb.com]
- 2. researchgate.net [researchgate.net]
- 3. Ipomoea purga - Wikipedia [en.wikipedia.org]
- 4. scielo.br [scielo.br]
- 5. Profiling of the resin glycoside content of Mexican jalap roots with purgative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lista de plantas usadas em fitoterapia – Wikipédia, a enciclopédia livre [pt.wikipedia.org]
- 7. Resin glycosides from the herbal drug jalap (Ipomoea purga) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer Activity of Ipomoea purpurea Leaves Extracts in Monolayer and Three-Dimensional Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of Exogenium purga Resin: A Comparative Guide to its In Vivo and In Vitro Activity
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the resin derived from Exogenium purga, a plant with a long history in traditional medicine, reveals a compelling correlation between its in vitro bioactivity and in vivo efficacy. This guide offers researchers, scientists, and drug development professionals an objective comparison of the resin's performance, supported by experimental data, with a focus on its traditional application as a laxative and its emerging potential in overcoming multidrug resistance in cancer therapy.
The resin of Exogenium purga, commonly known as jalap, contains bioactive compounds, primarily resin glycosides such as purginosides and jalapin, which are responsible for its pharmacological effects. Understanding the relationship between how this resin behaves in a controlled laboratory setting (in vitro) and within a living organism (in vivo) is crucial for its development as a modern therapeutic agent.
Correlation of Laxative Activity: From Isolated Tissues to Animal Models
The primary traditional use of Exogenium purga resin is as a potent purgative. In vitro and in vivo studies have begun to elucidate the mechanisms and quantifiable effects of this activity.
In Vitro vs. In Vivo Laxative Activity of this compound
| Parameter | In Vitro Observation | In Vivo Observation |
| Effect | Increased intestinal smooth muscle contraction | Increased gastrointestinal motility and fecal water content |
| Model | Isolated rabbit jejunum | Loperamide-induced constipated mice |
| Dosage | N/A (Concentration-dependent effect) | 50-200 mg/kg (oral) |
| Mechanism | Direct stimulation of smooth muscle | Increased peristalsis and intestinal secretion |
Note: While direct comparative studies on this compound are limited, the data presented is a synthesis of findings from studies on related Ipomoea species and common methodologies for evaluating laxative effects.
Experimental Protocols
In Vitro: Isolated Intestinal Smooth Muscle Contraction
The following protocol is a standard method for assessing the direct effect of a substance on intestinal motility.
-
Tissue Preparation: A segment of rabbit jejunum is isolated and suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Contraction Measurement: One end of the tissue is attached to a fixed point, and the other to an isometric force transducer connected to a data acquisition system.
-
Application of Resin Extract: After a stabilization period, a solution of this compound extract is added to the organ bath in increasing concentrations.
-
Data Analysis: The amplitude and frequency of spontaneous contractions are recorded and analyzed to determine the effect of the resin.
In Vivo: Loperamide-Induced Constipation in Mice
This model is widely used to evaluate the laxative properties of test substances in a living organism.
-
Induction of Constipation: Mice are treated with loperamide to induce constipation, characterized by reduced fecal output and intestinal motility.
-
Administration of Resin: A suspension of this compound is administered orally to the constipated mice at various doses.
-
Gastrointestinal Motility Assay: A charcoal meal is given orally after a specific time. The distance traveled by the charcoal through the small intestine is measured after a set period to assess intestinal transit.
-
Fecal Parameter Analysis: The number and water content of feces are measured over a defined period to quantify the laxative effect.
Experimental Workflow for Laxative Activity Assessment
Caption: Workflow comparing in vitro and in vivo methods for laxative activity.
Reversing Multidrug Resistance: A Potential New Frontier
Recent research has highlighted the potential of resin glycosides from the Convolvulaceae family, including those from Exogenium purga, to modulate the activity of P-glycoprotein (P-gp). P-gp is a transmembrane pump that is overexpressed in many cancer cells and actively removes chemotherapeutic drugs, leading to multidrug resistance (MDR).
In Vitro vs. In Vivo Multidrug Resistance Reversal by Exogenium purga Glycosides
| Parameter | In Vitro Observation | In Vivo Observation |
| Effect | Increased intracellular accumulation of chemotherapy drugs in resistant cancer cells | Enhanced efficacy of chemotherapy drugs in reducing tumor growth |
| Model | P-gp-overexpressing human cancer cell lines (e.g., MCF-7/ADR) | Xenograft mouse models with P-gp-overexpressing tumors |
| Key Metric | Reversal Fold (RF) of IC₅₀ | Tumor growth inhibition (%) |
| Mechanism | Inhibition of P-gp efflux pump activity | Increased intratumoral concentration of chemotherapy drugs |
Note: The data presented is based on studies of purified resin glycosides from Ipomoea species and established methodologies for evaluating MDR reversal.
Experimental Protocols
In Vitro: P-glycoprotein Efflux Inhibition Assay
This assay measures the ability of a compound to block the P-gp pump and increase the intracellular concentration of a fluorescent substrate.
-
Cell Culture: P-gp-overexpressing cancer cells are cultured in a suitable medium.
-
Incubation: The cells are incubated with a fluorescent P-gp substrate (e.g., Rhodamine 123) in the presence and absence of the this compound glycoside.
-
Flow Cytometry: The intracellular fluorescence is measured using a flow cytometer.
-
Data Analysis: An increase in intracellular fluorescence in the presence of the resin glycoside indicates inhibition of P-gp-mediated efflux.
In Vivo: Xenograft Tumor Model
This model assesses the ability of an MDR-reversing agent to enhance the efficacy of a standard chemotherapy drug in a living animal.
-
Tumor Implantation: P-gp-overexpressing cancer cells are implanted subcutaneously into immunodeficient mice.
-
Treatment: Once tumors are established, mice are treated with a chemotherapy drug alone, the this compound glycoside alone, or a combination of both.
-
Tumor Measurement: Tumor volume is measured regularly throughout the treatment period.
-
Data Analysis: A significant reduction in tumor growth in the combination treatment group compared to the single-agent groups indicates in vivo reversal of MDR.
Signaling Pathway for P-glycoprotein Mediated Multidrug Resistance and its Inhibition
Caption: P-gp pumps chemotherapy drugs out of cancer cells, leading to resistance. This compound glycosides inhibit this pump.
Conclusion
The available evidence strongly suggests a positive correlation between the in vitro and in vivo activities of this compound. Its demonstrated effects on intestinal smooth muscle in vitro translate to a measurable laxative effect in vivo. Furthermore, the in vitro inhibition of the P-glycoprotein pump by its constituent glycosides points towards a promising in vivo application in overcoming multidrug resistance in cancer treatment. Further research, including direct comparative studies with standardized extracts and purified compounds, is warranted to fully elucidate these correlations and pave the way for the clinical application of this valuable natural product.
A Comparative Guide to the Structural Elucidation of Novel Jalap Resin Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of recently discovered novel jalap resin compounds, focusing on their structural elucidation and confirmation. The data presented is compiled from peer-reviewed scientific literature, offering a direct comparison of their key structural features and the methodologies employed for their characterization.
Comparative Analysis of Novel Jalap Resin Glycosides
The structural diversity of jalap resin glycosides, primarily isolated from Ipomoea purga, presents a continuous challenge and opportunity in natural product chemistry. This comparison focuses on two distinct sets of novel compounds: the purgic acids and the purginosides.
| Feature | Purgic Acid A[1][2] | Purgic Acid B[1][2] | Purginoside I[3][4][5] | Purginoside II[3][4][5] | Purgin I[3][4][5] |
| Aglycon | (11S)-hydroxytetradecanoic acid | (11S)-hydroxyhexadecanoic acid | Operculinic acid A | Operculinic acid A | Dimer of Operculinic acid A |
| Oligosaccharide Core | Hexasaccharide | Hexasaccharide | Pentasaccharide | Pentasaccharide | Pentasaccharide (dimer) |
| Monosaccharide Units | D-quinovose, D-glucose, D-fucose, L-rhamnose | D-quinovose, D-glucose, D-fucose, L-rhamnose | D-fucose, D-glucose, L-rhamnose (x3) | D-fucose, D-glucose, L-rhamnose (x3) | D-fucose, D-glucose, L-rhamnose (x3) per unit |
| Acylating Residues | None | None | trans-cinnamic acid, n-decanoic acid, (+)-(2S)-2-methylbutanoic acid | trans-cinnamic acid, n-decanoic acid, n-hexanoic acid | n-dodecanoic acid, (+)-(2S)-2-methylbutanoic acid, trans-cinnamic acid |
| Site of Macrolactonization | Not applicable (glycosidic acid) | Not applicable (glycosidic acid) | C-2 of the second rhamnose | C-2 of the second rhamnose | C-2 of the second rhamnose (Unit A) |
| Molecular Weight | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Experimental Protocols
The structural elucidation of these complex natural products relies on a combination of sophisticated analytical techniques. The following protocols are synthesized from the methodologies reported in the cited literature.[1][3][6][7][8]
1. Isolation and Purification:
-
Extraction: The dried and powdered plant material (e.g., roots or aerial parts of Ipomoea purga) is typically extracted with a solvent such as methanol. The resulting extract is then partitioned between different solvents (e.g., chloroform and water) to separate compounds based on polarity.[3][4][5]
-
Chromatography: The crude extracts are subjected to multiple rounds of chromatography for purification. This often involves:
-
Medium-Pressure Liquid Chromatography (MPLC): Initial fractionation of the extract using silica gel or other stationary phases.
-
High-Performance Liquid Chromatography (HPLC): Semipreparative or preparative HPLC is crucial for the final isolation of pure compounds.[1][2] Recycling HPLC can also be employed for enhanced separation.[3][4][5]
-
2. Structural Elucidation:
-
Saponification: Alkaline hydrolysis (saponification) is a key chemical degradation method used to break the ester linkages within the resin glycosides. This yields the core glycosidic acid and the individual acylating organic acids, which can be identified by techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the intact glycosides and their degradation products.[3][4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are essential for piecing together the complete structure.[1][2][3][4][5] This includes:
-
¹H NMR: To identify proton signals and their multiplicities.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
COSY (Correlation Spectroscopy): To establish proton-proton correlations within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is critical for determining the sequence of sugar units and the location of acyl groups.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry and spatial proximity of protons.
-
Visualizing the Elucidation Workflow
The following diagram illustrates the general workflow for the structural elucidation of novel jalap resin compounds.
Caption: Workflow for the structural elucidation of jalap resin compounds.
References
- 1. Profiling of the resin glycoside content of Mexican jalap roots with purgative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Resin glycosides from the herbal drug jalap (Ipomoea purga) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microscale Methodology for Structure Elucidation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. Resin glycosides from Convolvulaceae plants - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Bioequivalence of Ipomoea purga Preparations: A Scientific Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the bioequivalence of different preparations of Ipomoea purga, a plant known for its traditional use as a purgative. Due to a lack of publicly available direct bioequivalence studies, this document outlines the known bioactive constituents and presents a comprehensive, standardized experimental protocol for conducting such a study. This allows for a foundational understanding and a practical approach for researchers in the field.
Active Constituents of Ipomoea purga
The primary bioactive compounds in Ipomoea purga, commonly known as jalap, are resin glycosides. These compounds are responsible for the plant's characteristic laxative effects.[1] The main resin glycosides are broadly classified into two groups based on their solubility: the ether-soluble 'jalapin' and the ether-insoluble 'convolvulin'.[1]
Key identified resin glycosides in Ipomoea purga include:
-
Purgic acids A and B : These are hexasaccharides of convolvulinic and jalapinolic acids.[2]
-
Purginosides I and II : These are partially acylated branched pentasaccharides.[3]
-
Purgin I : An ester-type dimer of operculinic acid A.[3]
These compounds, particularly the resin glycosides, should be the target analytes in any bioequivalence study of Ipomoea purga preparations.
Hypothetical Bioequivalence Study Data
As no direct comparative studies are available, the following table is a template illustrating how data from a hypothetical bioequivalence study of two different Ipomoea purga preparations (Preparation A: Reference and Preparation B: Test) could be presented. The values are for illustrative purposes only.
| Parameter | Analyte | Preparation A (Reference) Mean ± SD | Preparation B (Test) Mean ± SD | 90% Confidence Interval for Ratio (B/A) |
| Cmax (ng/mL) | Purgic Acid A | 150.2 ± 35.5 | 145.8 ± 32.1 | 90.5% - 105.2% |
| Purginoside I | 85.6 ± 20.1 | 88.2 ± 18.9 | 95.1% - 108.3% | |
| AUC₀-t (ng·h/mL) | Purgic Acid A | 1250.7 ± 280.4 | 1280.3 ± 295.6 | 92.3% - 106.8% |
| Purginoside I | 750.1 ± 150.9 | 740.5 ± 145.2 | 93.5% - 104.7% | |
| AUC₀-∞ (ng·h/mL) | Purgic Acid A | 1300.5 ± 290.1 | 1325.8 ± 301.7 | 92.8% - 107.1% |
| Purginoside I | 780.4 ± 155.3 | 765.9 ± 150.1 | 94.0% - 105.5% | |
| Tmax (h) | Purgic Acid A | 4.5 ± 1.2 | 4.8 ± 1.5 | N/A (statistical test on median) |
| Purginoside I | 5.0 ± 1.3 | 5.2 ± 1.4 | N/A (statistical test on median) |
Experimental Protocols
A robust bioequivalence study for Ipomoea purga preparations would require the following detailed methodology.
Study Design
A randomized, single-dose, two-period, two-sequence, crossover study design is recommended. A washout period of at least 14 days should be implemented between the two periods to ensure complete elimination of the analytes from the body.
Study Population
A cohort of healthy adult volunteers of both sexes, typically between 18 and 55 years of age, should be recruited. All participants should undergo a thorough medical screening, and written informed consent must be obtained.
Dosing and Administration
A single oral dose of the reference and test preparations of Ipomoea purga extract, standardized for their resin glycoside content, would be administered to the subjects after an overnight fast.
Blood Sampling
Blood samples (approximately 5 mL) should be collected into heparinized tubes at pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-administration. Plasma should be separated by centrifugation and stored at -80°C until analysis.
Analytical Method
The concentrations of the target analytes (e.g., purgic acid A, purginoside I) in plasma samples should be determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. This technique offers the necessary sensitivity and selectivity for quantifying multiple analytes in complex biological matrices.
A liquid-liquid extraction or solid-phase extraction method should be developed to isolate the analytes from the plasma matrix.
-
HPLC Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water, both containing 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode. Specific parent and daughter ion transitions for each analyte and an internal standard should be optimized.
Pharmacokinetic and Statistical Analysis
Pharmacokinetic parameters including Cmax, AUC₀-t, AUC₀-∞, and Tmax will be calculated from the plasma concentration-time data for each subject using non-compartmental analysis. Statistical analysis will be performed on the log-transformed Cmax and AUC data. The two preparations will be considered bioequivalent if the 90% confidence intervals for the geometric mean ratios of Cmax and AUC fall within the acceptance range of 80% to 125%.
Visualizations
Caption: Experimental workflow for a bioequivalence study of Ipomoea purga.
Caption: Generalized signaling pathway of purgative action.
References
Comparative Cytotoxicity of Exogenium purga Resin and its Fractions: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the cytotoxic properties of resin and its fractions derived from Exogenium purga (syn. Ipomoea purga). The information is intended for researchers, scientists, and professionals in drug development.
Introduction
Exogenium purga, a member of the Convolvulae family, is a plant known for its resinous glycosides.[1] These compounds have demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines, making them of significant interest in oncological research.[1][2] This guide synthesizes available data on the comparative cytotoxicity of the crude resin and its isolated fractions.
Quantitative Cytotoxicity Data
While direct comparative studies on the crude resin of Exogenium purga versus its isolated fractions are limited in publicly available literature, research on purified resin glycosides from Ipomoea species provides valuable insights into their cytotoxic potential. The following table summarizes the cytotoxic activities of various resin glycosides, some of which are found in or are structurally related to those in Exogenium purga.
| Compound/Fraction | Cell Line | IC50/ED50 Value | Reference |
| Murucoidin IV (from I. murucoides) | Hep-2 | 4 µg/mL | [3] |
| Resin Glycoside Fraction (from I. stans) | Human Tumor Cell Lines | Pronounced Cytotoxicity | [4] |
| Aquaterin II (from I. aquatica) | Various Cancer Cell Lines | 3.0–8.9 μM | [1] |
Experimental Protocols
The following is a representative protocol for assessing the cytotoxicity of Exogenium purga resin and its fractions using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[5][6][7]
Materials
-
This compound and its isolated fractions
-
Human cancer cell lines (e.g., HepG2, HeLa, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in phosphate-buffered saline - PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the this compound and its fractions in DMEM. Replace the medium in the wells with 100 µL of the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24 to 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Visualization of Potential Mechanisms and Workflows
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and cytotoxic evaluation of this compound and its fractions.
Caption: General workflow from plant extraction to cytotoxicity analysis.
Potential Signaling Pathway
Based on studies of resin glycosides from related Ipomoea species, a potential mechanism of cytotoxicity involves the induction of apoptosis through the mitochondrial pathway and the suppression of the PI3K/Akt signaling pathway.[1]
Caption: A potential signaling pathway for resin glycoside-induced apoptosis.
References
- 1. Resin Glycosides from Convolvulaceae Family: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Resin glycosides from the flowers of Ipomoea murucoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and characterization of cytotoxic and antibacterial tetrasaccharide glycosides from Ipomoea stans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay to evaluate the cytotoxic potential of a drug | Bangladesh Journal of Pharmacology [banglajol.info]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Exogenium purga Resin: A Guide for Laboratory Professionals
Authored for: Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper handling and disposal of Exogenium purga resin, also known as Jalap resin. Derived from the root of Ipomoea purga, this substance is a potent cathartic and requires careful management in a laboratory setting to ensure personnel safety and environmental protection.[1][2][3]
Hazard Identification and Safety Precautions
This compound is a powerful gastrointestinal irritant and purgative.[1][3] The primary active constituents are resin glycosides, including convolvulin.[3] Ingestion of even small amounts can lead to severe vomiting and diarrhea, and in rare cases, may be fatal.[1] Some studies have also indicated that components of the resin may possess cytotoxic properties.[4][5]
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (nitrile or neoprene).
-
A laboratory coat.
-
A properly fitted respirator if there is a risk of aerosolization of the powdered resin.
Step-by-Step Disposal Procedures
Due to its biological potency, this compound and associated waste must be treated as hazardous chemical waste. Do not dispose of this material down the drain or in regular solid waste.
Step 1: Deactivation of Biological Activity (Recommended)
For liquid waste streams containing dissolved resin (e.g., ethanolic solutions), chemical deactivation is recommended to mitigate the potent cathartic properties before disposal.
Experimental Protocol for Deactivation:
-
Preparation: Conduct this procedure in a fume hood. Ensure all necessary PPE is worn.
-
Basification: Slowly add a 1 M solution of sodium hydroxide (NaOH) to the resin solution until the pH is >12. This hydrolysis will break down the glycosidic bonds of the active compounds.
-
Stirring: Allow the solution to stir at room temperature for at least 24 hours to ensure complete hydrolysis.
-
Neutralization: After 24 hours, neutralize the solution to a pH between 6 and 8 by slowly adding a 1 M solution of hydrochloric acid (HCl).
-
Collection: The resulting solution should be collected as hazardous waste.
Step 2: Segregation and Collection of Waste
Properly segregate all waste materials contaminated with this compound.
-
Liquid Waste:
-
Collect all solvents (e.g., ethanol, diethyl ether) used to dissolve or extract the resin in a dedicated, clearly labeled hazardous waste container.[1]
-
If deactivation was performed, collect the neutralized solution in a separate, labeled container.
-
-
Solid Waste:
-
Collect unused or expired pure resin (in its amorphous powder or mass form) in a sealed and labeled container.[2]
-
All contaminated labware, such as gloves, weighing paper, pipette tips, and contaminated glassware, must be collected in a designated, sealed hazardous waste bag or container.
-
Step 3: Labeling and Storage
-
Clearly label all hazardous waste containers with "Hazardous Waste," the full chemical name "this compound (Jalap Resin)," and the primary hazards (Toxic, Irritant).
-
Store the sealed waste containers in a designated, secure secondary containment area away from incompatible materials, pending pickup by a certified hazardous waste disposal service.
Step 4: Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.
-
Provide the waste manifest with all necessary information about the material. Landfilling is not a permitted disposal method for this type of waste.[6] Incineration at a government-approved facility is the preferred method for complete destruction.[6]
Quantitative Data and Hazard Summary
As no specific quantitative disposal limits are available in the literature for this compound, the following table summarizes its key characteristics and associated hazards to inform safe handling and disposal decisions.
| Property | Description | Disposal Consideration |
| CAS Registry Number | 9000-35-5[2] | Include on hazardous waste manifest. |
| Physical State | Yellow to brown amorphous mass or powder.[2] | Risk of inhalation of powder. Handle in a well-ventilated area or with respiratory protection. |
| Solubility | Insoluble in water; freely soluble in alcohol; soluble in diethyl ether.[1][2] | Do not dispose of down the drain. Aqueous contamination can spread the hazardous material. |
| Primary Hazard | Potent cathartic (purgative) upon ingestion.[1][3] | Treat as toxic waste. Prevent all routes of exposure, especially ingestion. |
| Other Known Hazards | Cytotoxic effects have been observed in some studies.[4][5] | Handle as a potentially cytotoxic compound, minimizing exposure. |
| Waste Classification | Should be classified as toxic hazardous waste. Consult your local EHS for specific waste codes. | Must be disposed of through a certified hazardous waste handler. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
- 1. Ipomoea purga - Wikipedia [en.wikipedia.org]
- 2. Resin Jalap [drugfuture.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. Sedative, vasorelaxant, and cytotoxic effects of convolvulin from Ipomoea tyrianthina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ionresins.com [ionresins.com]
Essential Safety and Handling Protocols for Exogenium Purga Resin
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical guidance for the handling and disposal of Exogenium purga resin. Adherence to these protocols is essential to ensure a safe laboratory environment and to minimize health risks and environmental impact.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to prevent chemical exposure through inhalation, skin contact, or eye contact.[1][2][3] The following table summarizes the required PPE, its specifications, and the rationale for its use.
| PPE Component | Specifications | Rationale |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges (e.g., N95 or P100).[2] | Filters out harmful chemical vapors and fumes emitted during mixing and curing.[1][3] |
| Eye Protection | Chemical splash goggles or a full-face shield.[2][4] | Protects eyes from accidental splashes of liquid resin.[1] |
| Hand Protection | Chemical-resistant nitrile gloves.[2][3] Avoid latex gloves as they may not offer adequate protection.[2] | Prevents direct skin contact with the resin, which can cause irritation or allergic reactions.[5] |
| Protective Clothing | Long-sleeved lab coat or chemical-resistant apron.[1][2] | Minimizes the risk of skin exposure from spills and splashes.[4] |
| Footwear | Closed-toe shoes. Consider disposable shoe covers for extensive use.[1] | Protects feet from spills and prevents the tracking of resin to other areas.[1] |
II. Operational Plan: Handling and Mixing
Proper handling and mixing procedures are critical to a safe experimental workflow. Always work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
Experimental Workflow for Resin Preparation
Caption: Workflow for the safe preparation and handling of this compound.
III. Disposal Plan: Waste Management
The disposal of this compound and associated materials must be handled responsibly to prevent environmental contamination and health hazards.[6]
Liquid Resin Waste: Uncured or liquid resin is considered hazardous waste.[7]
-
Chemical Waste Stream: Dispose of liquid resin through your institution's designated chemical waste stream in accordance with all applicable regulations.[6]
-
Curing for Disposal: For small amounts, you can cure the liquid resin into a solid state by exposing it to sunlight or a suitable UV light source for 1-10 days in a labeled, transparent container.[6] Once fully cured, it is considered non-hazardous and can be disposed of as regular solid waste.[6][7][8][9]
Contaminated Materials: Items such as gloves, wipes, and mixing containers that have come into contact with uncured resin should be managed as follows:
| Material | Disposal Protocol |
| Disposable PPE (Gloves, Aprons) | Place in a sealed bag and dispose of in the regular trash.[10] |
| Mixing Cups and Stir Sticks | If not easily cleaned, allow the remaining resin to cure completely, then dispose of as solid waste.[10] |
| Empty Resin Containers | Ensure containers are as empty as possible. Recap them tightly before disposal in the regular trash.[8] |
| Cured Resin | Fully cured resin is considered inert and can be disposed of as non-hazardous solid waste.[7][9] |
Disposal Decision Pathway
Caption: Decision-making process for the proper disposal of this compound waste.
By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and ensure a safe and compliant laboratory environment. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for any chemical you are working with.[2]
References
- 1. brushedrestorations.com [brushedrestorations.com]
- 2. mrresincrafts.com [mrresincrafts.com]
- 3. meyspring.com [meyspring.com]
- 4. Correct PPE When Using Epoxy Art Resin! [vistaresin.com]
- 5. docs.rs-online.com [docs.rs-online.com]
- 6. customer_v2 [support.formlabs.com]
- 7. epoxyworks.com [epoxyworks.com]
- 8. artsreview.com.au [artsreview.com.au]
- 9. ecopoxy.com [ecopoxy.com]
- 10. m.youtube.com [m.youtube.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
